Product packaging for Gibberellin A9(Cat. No.:CAS No. 427-77-0)

Gibberellin A9

Cat. No.: B042621
CAS No.: 427-77-0
M. Wt: 316.4 g/mol
InChI Key: MHVYWTXXZIFXDT-YGNOGLJPSA-N
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Description

Gibberellin A9 (GA9) is a significant member of the gibberellin family of diterpenoid plant hormones, serving as both a bioactive compound and a key biosynthetic precursor. Its primary research value lies in elucidating the complex pathways of gibberellin biosynthesis and metabolism, as it is a direct precursor to other pivotal gibberellins like GA4. Researchers utilize GA9 to study its specific role in regulating diverse developmental processes in plants, including seed germination, stem elongation, and floral induction. The mechanism of action for GA9, like other gibberellins, involves binding to the soluble receptor GID1 (GIBBERELLIN INSENSITIVE DWARF1), which then facilitates the degradation of DELLA protein repressors, thereby unleashing the transcriptional cascades that promote growth and development. Due to its specific structure and activity profile, GA9 is an indispensable tool for comparative studies against other gibberellins, helping to unravel structure-activity relationships and species-specific responses. This high-purity compound is essential for advanced research in plant physiology, horticulture, and agricultural science, enabling scientists to manipulate and understand the fundamental processes that govern plant growth. Our this compound is provided with guaranteed purity and stability, ensuring reliable and reproducible results in your experimental systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24O4 B042621 Gibberellin A9 CAS No. 427-77-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R,5R,8R,9S,10R,11R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O4/c1-10-8-18-9-11(10)4-5-12(18)19-7-3-6-17(2,16(22)23-19)14(19)13(18)15(20)21/h11-14H,1,3-9H2,2H3,(H,20,21)/t11-,12-,13-,14-,17-,18+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVYWTXXZIFXDT-YGNOGLJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

427-77-0
Record name Gibberellin A9
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=427-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gibberellin A9
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GIBBERELLIN A9
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SWC5WIK98K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Role of Gibberellin A9 in Plant Reproductive Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Gibberellin A9 (GA9) is a crucial, albeit biologically inactive, precursor in the gibberellin (GA) biosynthesis pathway, playing a pivotal role in the regulation of plant reproductive development. As a key intermediate, GA9 is converted to the bioactive GA4, which in turn modulates a cascade of developmental processes essential for successful plant reproduction. This technical guide provides a comprehensive overview of the biosynthesis, transport, and signaling mechanisms of GA9 and its active counterpart, GA4. It details their functions in floral induction, flower development, pollen viability, pollen tube elongation, and fruit set. This document also includes detailed experimental protocols for the analysis of gibberellins and quantitative data on their effects, alongside visual representations of the key pathways and experimental workflows to facilitate a deeper understanding for research and development applications.

This compound Biosynthesis and Metabolism

Gibberellins are diterpenoid compounds, and their biosynthesis is a complex, multi-step process occurring in various cellular compartments. GA9 is a C19-GA and a key intermediate in the non-13-hydroxylation pathway of GA biosynthesis.

The generalized pathway leading to the formation of GA9 and its subsequent conversion to the bioactive GA4 is as follows:

  • Plastid: Geranylgeranyl diphosphate (GGPP) is converted to ent-kaurene.

  • Endoplasmic Reticulum: ent-kaurene is oxidized to GA12.

  • Cytosol: GA12 is then converted through a series of oxidation steps to GA9 by GA 20-oxidase (GA20ox).

  • Cytosol: GA9 is finally converted to the biologically active GA4 by GA 3-oxidase (GA3ox).[1][2]

Bioactive GAs like GA4 can be deactivated by GA 2-oxidase (GA2ox), which plays a role in maintaining GA homeostasis.[3]

Visualization of the GA9 Biosynthesis Pathway

GA_Biosynthesis GGPP Geranylgeranyl diphosphate ent_kaurene ent-kaurene GGPP->ent_kaurene CPS, KS GA12 GA12 ent_kaurene->GA12 KO, KAO GA9 This compound GA12->GA9 GA20ox GA4 Gibberellin A4 (Bioactive) GA9->GA4 GA3ox Inactive_GA Inactive GAs GA4->Inactive_GA GA2ox

A simplified schematic of the this compound biosynthesis pathway.

Role of this compound in Reproductive Development

GA9, primarily through its conversion to GA4, influences several critical stages of plant reproduction.

Floral Induction and Development

Gibberellins are known to promote the transition from vegetative to reproductive growth, thereby inducing flowering.[4] In cucumber, a model system for studying sex determination in flowers, GA9 plays a crucial role in female flower development. High levels of GA precursors, including GA9, are found in the ovaries.[3][5] This inactive precursor then moves from the ovaries to the sepal and petal tissues where it is converted to bioactive GA4, which is necessary for the development of the female flower.[3][5] This spatial separation of synthesis and action prevents the accumulation of bioactive GAs in the ovary, which could otherwise lead to sex reversion.[5]

Pollen Development and Viability

Successful pollen development is highly dependent on gibberellins. GA-deficient mutants often exhibit male sterility due to impaired anther and pollen development. While direct quantitative data for GA9's effect on pollen viability is sparse, the general requirement of a functional GA biosynthesis pathway, in which GA9 is a key component, is well-established.

Pollen Tube Elongation

The germination of pollen grains and the subsequent growth of the pollen tube are critical for fertilization. Studies have shown that exogenous application of gibberellins can promote pollen tube elongation. In rice, a GA-deficient mutant showed impaired pollen tube elongation, leading to a low fertilization frequency.[6] This suggests that a continuous supply of bioactive GAs is necessary for this process.

Fruit Set and Development

Gibberellins are essential for fruit set, the process where the ovary develops into a fruit after fertilization. Application of GAs can induce parthenocarpy (fruit development without fertilization) in many species, including tomato and sweet cherry.[7][8] The increase in bioactive GAs, derived from precursors like GA9, after pollination is a key trigger for fruit growth.

Quantitative Data on this compound and Reproductive Processes

The precise quantification of gibberellins in different plant tissues is crucial for understanding their physiological roles.

Gibberellin Levels in Cucumber Floral Organs

A study on cucumber female flower development revealed distinct localization of GA precursors and bioactive GAs.

GibberellinOvary (ng/g FW)Sepals/Petals (ng/g FW)
GA1212.53.2
GA98.9 1.8
GA40.815.6
GA34 (inactive)1.510.2

Data adapted from a study on cucumber female flower development.[5]

Effect of Exogenous Gibberellin Application on Fruit Set

The application of various gibberellins has been shown to influence fruit set percentages in different fruit crops.

TreatmentConcentrationFruit Set (%)Plant Species
Control0~25Sweet Cherry ('Bing')
GA3 + GA4/725 mg/L~40Sweet Cherry ('Bing')
Control (unpollinated)00Tomato
GA12000 ng/ovary100Tomato
GA42000 ng/ovary100Tomato
Control0~57Mango ('Kensington Pride')
GA375 ppm~84Mango ('Kensington Pride')

Data compiled from studies on sweet cherry, tomato, and mango.[7][8][9]

Gibberellin A4 Signaling Pathway

Upon its synthesis from GA9, GA4 initiates a signaling cascade that leads to various developmental responses. The core of this pathway involves the GA receptor GID1 (GIBBERELLIN INSENSITIVE DWARF1) and a family of transcriptional regulators called DELLA proteins.

  • GA4 Binding: Bioactive GA4 binds to the GID1 receptor in the nucleus.[10][11]

  • GID1-DELLA Interaction: This binding induces a conformational change in GID1, allowing it to interact with DELLA proteins.[12][13][14]

  • DELLA Degradation: The formation of the GA4-GID1-DELLA complex targets the DELLA protein for ubiquitination by an SCF E3 ubiquitin ligase complex (containing SLY1 or GID2 F-box proteins).[15][16] This leads to the degradation of the DELLA protein by the 26S proteasome.[12][13][15]

  • Derepression of Transcription: DELLA proteins normally act as repressors of growth by sequestering transcription factors. Their degradation releases these transcription factors, allowing them to activate the expression of GA-responsive genes, which in turn promote processes like cell elongation and division.[13]

Visualization of the GA4 Signaling Pathway

GA_Signaling cluster_nucleus Nucleus GA4 GA4 GID1 GID1 Receptor GA4->GID1 binds DELLA DELLA Protein GID1->DELLA interacts with SCF SCF (SLY1/GID2) DELLA->SCF targeted by Proteasome 26S Proteasome DELLA->Proteasome degraded by TFs Transcription Factors DELLA->TFs represses SCF->DELLA ubiquitinates GA_Responsive_Genes GA-Responsive Genes TFs->GA_Responsive_Genes activates Growth_Responses Growth & Development (e.g., Flower, Fruit) GA_Responsive_Genes->Growth_Responses

The Gibberellin A4 signaling cascade leading to developmental responses.

Experimental Protocols

Quantification of Gibberellins by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the extraction, purification, and quantification of gibberellins from plant tissues.

Materials:

  • Plant tissue (e.g., floral organs)

  • Liquid nitrogen

  • 80% methanol containing antioxidants (e.g., butylated hydroxytoluene)

  • Internal standards (deuterated GAs)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • High-Performance Liquid Chromatography (HPLC) system

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for derivatization

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Extraction:

    • Freeze plant tissue in liquid nitrogen and grind to a fine powder.

    • Extract the powder with cold 80% methanol containing internal standards overnight at 4°C.

    • Centrifuge the extract and collect the supernatant. Re-extract the pellet twice.

  • Purification:

    • Combine the supernatants and pass them through a C18 SPE cartridge to remove pigments and other lipids.

    • Elute the GAs with methanol.

    • Further purify the GA fraction using HPLC.

  • Derivatization:

    • Dry the purified GA fraction under a stream of nitrogen gas.

    • Derivatize the dried GAs by adding MSTFA and heating at 80°C for 30 minutes to form methyl ester-trimethylsilyl ethers.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Separate the GAs on a capillary column and detect them using the mass spectrometer in selected ion monitoring (SIM) mode.

    • Quantify the endogenous GAs by comparing their peak areas to those of the corresponding internal standards.

In Vitro Pollen Germination Assay

This protocol can be used to assess the effect of GA9 on pollen germination and tube elongation.

Materials:

  • Pollen germination medium (e.g., 1% agar, 15% sucrose, 0.01% boric acid, 1 mM CaCl2, pH 7.0)

  • GA9 stock solution (dissolved in a suitable solvent like ethanol, then diluted)

  • Petri dishes or microscope slides

  • Freshly collected pollen

  • Microscope with a calibrated eyepiece or imaging software

Procedure:

  • Medium Preparation: Prepare the pollen germination medium and autoclave. While still molten, add the desired concentrations of GA9 from a stock solution. Pour the medium into petri dishes or onto microscope slides.

  • Pollen Collection and Inoculation: Collect fresh pollen from newly opened flowers and gently dust it onto the surface of the germination medium.

  • Incubation: Incubate the plates/slides at room temperature (e.g., 25°C) in the dark for a set period (e.g., 2-6 hours).

  • Observation and Quantification:

    • Observe the pollen under a microscope.

    • A pollen grain is considered germinated if the pollen tube length is at least equal to the diameter of the pollen grain.

    • Calculate the germination percentage by counting the number of germinated and non-germinated pollen grains in several fields of view.

    • Measure the length of the pollen tubes using a calibrated eyepiece or imaging software.

Visualization of an Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results & Interpretation Plant_Material Select Plant Material (e.g., GA-deficient mutant, Wild-type) Apply_GA9 Apply GA9 to Plants/Tissues Plant_Material->Apply_GA9 GA9_Treatment Prepare Exogenous GA9 Solutions (various concentrations) GA9_Treatment->Apply_GA9 Incubate Incubate under Controlled Conditions Apply_GA9->Incubate Phenotypic_Analysis Phenotypic Analysis - Flowering Time - Pollen Viability - Fruit Set (%) Incubate->Phenotypic_Analysis Molecular_Analysis Molecular Analysis - GA Quantification (GC-MS) - Gene Expression (qRT-PCR) Incubate->Molecular_Analysis Data_Analysis Statistical Analysis of Data Phenotypic_Analysis->Data_Analysis Molecular_Analysis->Data_Analysis Conclusion Draw Conclusions on GA9 Function Data_Analysis->Conclusion

A generalized workflow for investigating the role of GA9 in plant reproduction.

Conclusion and Future Directions

This compound is a critical precursor in the biosynthesis of bioactive gibberellins that regulate key aspects of plant reproductive development. Its conversion to GA4 in specific tissues and at specific times allows for precise control over processes such as flower development, pollen function, and fruit initiation. A thorough understanding of the GA9-dependent pathways offers significant potential for the development of novel plant growth regulators to enhance crop yield and quality.

Future research should focus on:

  • Elucidating the precise transport mechanisms of GA9 between different floral organs.

  • Identifying the full spectrum of transcription factors that are downstream of the GA4 signaling pathway in reproductive tissues.

  • Investigating the crosstalk between the GA9/GA4 pathway and other hormone signaling networks in regulating specific reproductive events.

  • Developing crop varieties with optimized GA9 metabolism for improved reproductive efficiency, particularly under challenging environmental conditions.

This guide provides a foundational understanding for researchers and professionals aiming to leverage the role of this compound in agricultural and biotechnological applications.

References

Gibberellin A9: A Penultimate Precursor to Bioactive Gibberellins - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering.[1][2] Of the more than 130 identified GAs, only a few are biologically active.[1] This technical guide focuses on Gibberellin A9 (GA9), a key intermediate in the late stages of the gibberellin biosynthetic pathway. While GA9 itself is generally considered to be biologically inactive or to have very low activity, it serves as the direct precursor to the highly bioactive Gibberellin A4 (GA4).[1][3] The conversion of GA9 to GA4 is a critical regulatory step in controlling the levels of active GAs in plant tissues. Understanding the dynamics of this conversion, the enzymes involved, and the relative bioactivities of the precursor and product is of significant interest for the development of plant growth regulators and herbicides. This guide provides an in-depth overview of the role of GA9 as a precursor, the enzymatic conversion to GA4, and the downstream signaling events triggered by the formation of bioactive GAs.

The Non-13-Hydroxylation Pathway: From GA9 to Bioactive GA4

In higher plants, the biosynthesis of bioactive GAs from their common precursor, geranylgeranyl diphosphate (GGDP), occurs through a series of enzymatic steps localized in plastids, the endoplasmic reticulum, and the cytosol.[4] The final steps of the pathway, which take place in the cytosol, involve the conversion of C20-GAs to C19-GAs. This process is catalyzed by a class of enzymes known as 2-oxoglutarate-dependent dioxygenases (2-ODDs).[5]

The conversion of GA9 to GA4 is a key reaction in the non-13-hydroxylation pathway of GA biosynthesis.[6] This pathway is one of the two major routes leading to the formation of bioactive GAs in plants, the other being the early 13-hydroxylation pathway which produces GA1.[6]

The critical enzymatic step in the conversion of GA9 to GA4 is the 3β-hydroxylation of GA9, a reaction catalyzed by the enzyme Gibberellin 3-oxidase (GA3ox) .[1][6] This enzyme introduces a hydroxyl group at the C-3 position of the GA9 molecule, resulting in the formation of the biologically active GA4.[6]

Quantitative Data on GA9 Conversion and Activity

The efficiency of the conversion of GA9 to GA4 and the relative biological activities of these two gibberellins are crucial for understanding the regulation of GA-mediated growth responses. The following tables summarize key quantitative data related to this process.

ParameterValueSpecies/EnzymeReference
Michaelis-Menten Constant (Km) for GA9 1 µMArabidopsis thaliana GA4 protein (GA3ox)[7]
Michaelis-Menten Constant (Km) for GA20 15 µMArabidopsis thaliana GA4 protein (GA3ox)[7]

Table 1: Enzyme Kinetics of Arabidopsis thaliana Gibberellin 3-oxidase. This table presents the Michaelis-Menten constants (Km) of a recombinant Arabidopsis thaliana GA 3β-hydroxylase for its substrates GA9 and GA20. A lower Km value indicates a higher affinity of the enzyme for the substrate. The data shows that the enzyme has a significantly higher affinity for GA9 compared to GA20, suggesting that the non-13-hydroxylation pathway is the preferred route in this species.[7]

GibberellinRelative Activity (%)BioassayReference
GA4 100Dwarf Rice (Oryza sativa L. cv. Tan-ginbozu)[5]
GA9 ~1Dwarf Rice (Oryza sativa L. cv. Tan-ginbozu)[5]

Table 2: Relative Biological Activity of GA4 and GA9. This table compares the biological activity of GA4 and GA9 in the Tan-ginbozu dwarf rice bioassay, a standard method for determining gibberellin activity. The data clearly demonstrates the potent biological activity of GA4, while its direct precursor, GA9, exhibits negligible activity.[5]

Experimental Protocols

In Vitro Assay for Gibberellin 3-oxidase Activity

This protocol describes the expression of a recombinant GA3ox enzyme and the subsequent in vitro assay to determine its activity in converting GA9 to GA4.[8]

a. Heterologous Expression of Recombinant GA3ox:

  • Gene Amplification: Amplify the full-length coding sequence of the desired GA3ox gene (e.g., from Arabidopsis thaliana) using PCR with primers containing appropriate restriction sites.

  • Vector Ligation: Ligate the amplified PCR product into a suitable expression vector, such as pET-28a(+), which allows for the production of an N-terminally His-tagged fusion protein.

  • Transformation: Transform the expression vector into a suitable E. coli expression strain, such as BL21(DE3).

  • Protein Expression: Grow the transformed E. coli cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.5-0.6. Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue to grow the culture at a lower temperature (e.g., 16-20°C) for several hours or overnight.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.

  • Purification: Clarify the lysate by centrifugation. The supernatant containing the soluble His-tagged GA3ox can be used directly in the assay, or the enzyme can be purified using Ni-NTA affinity chromatography according to the manufacturer's instructions.

b. In Vitro Enzyme Assay:

  • Reaction Mixture: Prepare a reaction mixture containing the following components in a final volume of 100 µL:

    • 50 mM Tris-HCl buffer, pH 7.5

    • 4 mM 2-oxoglutarate

    • 4 mM Ascorbic acid

    • 0.4 mM FeSO4

    • 2 mg/mL Catalase

    • Recombinant GA3ox enzyme (crude lysate or purified protein)

    • [14C]-GA9 (or unlabeled GA9) as the substrate (e.g., 1-10 µM)

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • Reaction Termination and Extraction: Stop the reaction by adding an equal volume of acetone or ethyl acetate. For extraction, acidify the mixture to pH 2.5-3.0 with HCl and extract three times with ethyl acetate.

  • Analysis: Evaporate the pooled organic phases to dryness under a stream of nitrogen. The residue can be redissolved in a small volume of methanol and analyzed by reverse-phase HPLC with a radioisotope detector to quantify the conversion of [14C]-GA9 to [14C]-GA4. Alternatively, if unlabeled substrate was used, the products can be derivatized and analyzed by GC-MS or LC-MS/MS for identification and quantification.

Extraction and Quantification of Endogenous Gibberellins from Plant Tissues by LC-MS/MS

This protocol provides a general method for the extraction, purification, and quantification of gibberellins, including GA9 and GA4, from plant tissues using liquid chromatography-tandem mass spectrometry.[9]

a. Sample Preparation and Extraction:

  • Harvesting and Freezing: Harvest fresh plant tissue (e.g., Arabidopsis seedlings, 100-200 mg) and immediately freeze it in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction: Transfer the powdered tissue to a tube containing a pre-chilled extraction solvent (e.g., 80% methanol in water with 0.1% formic acid). Add a known amount of a suitable internal standard (e.g., [2H2]-GA4, [2H2]-GA9). Vortex the mixture and incubate at -20°C for at least 1 hour (or overnight) with gentle shaking.

  • Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 x g) at 4°C for 15-20 minutes. Collect the supernatant. Re-extract the pellet with the same extraction solvent, centrifuge again, and pool the supernatants.

b. Purification by Solid-Phase Extraction (SPE):

  • Evaporation: Evaporate the pooled supernatant to remove the organic solvent using a rotary evaporator or a vacuum concentrator.

  • SPE Column Conditioning: Use a C18 SPE cartridge. Condition the cartridge by washing sequentially with methanol and then with acidified water (e.g., 0.1% formic acid).

  • Sample Loading: Load the aqueous extract onto the conditioned C18 SPE cartridge.

  • Washing: Wash the cartridge with acidified water to remove polar impurities.

  • Elution: Elute the gibberellins from the cartridge with an appropriate solvent, such as 80% methanol.

  • Drying: Evaporate the eluate to dryness.

c. LC-MS/MS Analysis:

  • Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 100 µL of 10% acetonitrile with 0.1% formic acid).

  • Chromatographic Separation: Inject the sample onto a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size). Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid). A typical gradient might be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-17 min, 90% B; 17-17.1 min, 90-10% B; 17.1-20 min, 10% B.

  • Mass Spectrometry Detection: Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. For quantification, use the multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for GA9, GA4, and their internal standards should be optimized beforehand.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
GA9 315.2271.2227.2
GA4 331.2287.2243.2
[2H2]-GA9 317.2273.2229.2
[2H2]-GA4 333.2289.2245.2

Table 3: Example MRM Transitions for Gibberellin Analysis. This table provides example MRM transitions for the detection and quantification of GA9 and GA4, along with their deuterated internal standards. These values may need to be optimized depending on the specific instrument used.

Signaling Pathways and Experimental Workflows

Gibberellin Biosynthesis Pathway from GA12

The following diagram illustrates the final steps of the non-13-hydroxylation pathway for gibberellin biosynthesis, highlighting the conversion of GA9 to the bioactive GA4.

Gibberellin_Biosynthesis cluster_enzymes GA12 GA12 GA15 GA15 GA12->GA15 GA24 GA24 GA15->GA24 GA20ox GA 20-oxidase GA15->GA20ox GA9 GA9 GA24->GA9 GA24->GA20ox GA4 GA4 (Bioactive) GA9->GA4 GA9->GA20ox GA3ox GA 3-oxidase GA4->GA3ox

Caption: Final steps of the non-13-hydroxylation pathway of gibberellin biosynthesis.

Experimental Workflow for GA Quantification

The diagram below outlines the major steps involved in the extraction, purification, and quantification of gibberellins from plant tissue.

GA_Quantification_Workflow Start Plant Tissue Sampling (Flash Freeze) Homogenization Homogenization Start->Homogenization Extraction Extraction with Organic Solvent (+ Internal Standards) Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis Data Data Processing and Quantification Analysis->Data

Caption: Workflow for gibberellin extraction and quantification.

Gibberellin Signaling Pathway

Once GA4 is synthesized, it initiates a signaling cascade that leads to various developmental responses. The core of this pathway involves the degradation of DELLA proteins, which are transcriptional regulators that repress GA-responsive genes.

Gibberellin_Signaling cluster_repression Repression GA4 GA4 (Bioactive) GID1 GID1 Receptor GA4->GID1 binds to DELLA DELLA Protein (Repressor) GID1->DELLA GA4-GID1 complex binds to SCF SCF Complex (E3 Ubiquitin Ligase) DELLA->SCF recruitment of GeneExpression GA-Responsive Gene Expression DELLA->GeneExpression represses Proteasome 26S Proteasome SCF->Proteasome leads to ubiquitination and targeting to Degradation DELLA Degradation Proteasome->Degradation results in Degradation->GeneExpression relieves repression of Growth Plant Growth and Development GeneExpression->Growth promotes

Caption: Simplified model of the gibberellin signaling pathway.

Conclusion

This compound holds a pivotal position in the biosynthesis of bioactive gibberellins, serving as the immediate precursor to the potent growth regulator, GA4. The conversion of GA9 to GA4, catalyzed by GA 3-oxidase, is a tightly regulated and rate-limiting step, making it a key target for the modulation of plant growth. The quantitative data presented in this guide underscores the dramatic increase in biological activity upon the 3β-hydroxylation of GA9. The detailed experimental protocols provided offer a foundation for researchers to further investigate the intricacies of gibberellin metabolism and signaling. A thorough understanding of the dynamics of GA9 as a precursor is essential for the rational design of novel compounds aimed at manipulating plant growth and development in agricultural and biotechnological applications.

References

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Gibberellin A9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gibberellin A9 (GA9) is a tetracyclic diterpenoid phytohormone that plays a crucial role in various plant growth and development processes. As a member of the extensive gibberellin family, GA9 is a key intermediate in the biosynthesis of bioactive GAs and also exhibits biological activity in its own right. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and biological function of this compound. Detailed experimental protocols for its extraction, purification, and quantification are provided, along with an elucidation of its signaling pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development with an interest in plant hormones and growth regulators.

Molecular Structure and Chemical Properties

This compound is a C19-gibberellin characterized by the ent-gibberellane ring structure. Its systematic IUPAC name is (1R,2R,5R,8R,9S,10R,11R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.1⁵,⁸.0¹,¹⁰.0²,⁸]heptadecane-9-carboxylic acid[1]. The molecular and chemical properties of GA9 are summarized in the tables below.

General and Physical Properties
PropertyValueSource
Molecular Formula C₁₉H₂₄O₄[1]
Molecular Weight 316.39 g/mol [1]
Appearance White to pale-yellow solidGeneral knowledge
Melting Point >181°C (decomposes)
Optical Rotation Data not available
Solubility
SolventSolubilitySource
Water Practically insoluble[2]
Methanol Soluble[3]
Ethanol Soluble[3]
Acetone Soluble[3]
Chloroform Slightly soluble
Ethyl Acetate Moderately soluble[3]
DMSO Soluble
Aqueous alkali Soluble[3]
Spectroscopic Data

The structural elucidation and identification of this compound are heavily reliant on various spectroscopic techniques.

1.3.1. Mass Spectrometry (MS)

High-resolution mass spectrometry of this compound typically shows a molecular ion peak corresponding to its exact mass. The fragmentation pattern is characteristic of the gibberellane skeleton and can be used for identification purposes. The mass spectrum of the methyl ester of GA9 is a common analytical method.

1.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

1.3.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups, including:

  • O-H stretching: A broad band around 3400-2400 cm⁻¹ for the carboxylic acid hydroxyl group.

  • C=O stretching: A strong band around 1770 cm⁻¹ for the γ-lactone and another around 1710 cm⁻¹ for the carboxylic acid.

  • C=C stretching: A band around 1655 cm⁻¹ for the exocyclic double bond.

Biosynthesis and Signaling Pathway

Biosynthesis of this compound

This compound is synthesized in plants through the terpenoid pathway, starting from geranylgeranyl diphosphate (GGDP). The biosynthesis occurs in three main stages across different cellular compartments: plastids, endoplasmic reticulum, and the cytoplasm. GA9 is a key intermediate in the non-13-hydroxylation pathway of gibberellin biosynthesis and can be converted to the highly bioactive GA4 by the enzyme GA 3-oxidase. In some species, GA9 itself can elicit biological responses. In Tripterygium wilfordii, a specific gibberellin 13-oxidase converts GA9 to GA20[9]. In cucumber, the inactive precursor GA9 moves from the ovaries to the sepal/petal tissues, where it is converted to the bioactive GA4, which is essential for female flower development[10].

This compound Signaling Pathway

The signaling pathway of gibberellins, including GA9, is a well-characterized process of derepression. The core components of this pathway are the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor, DELLA proteins which are transcriptional repressors, and an F-box protein (SLY1 in Arabidopsis or GID2 in rice) that is part of an SCF E3 ubiquitin ligase complex.

This compound binds to the GID1 receptor, inducing a conformational change that promotes the formation of a stable GA9-GID1-DELLA protein complex[11]. This interaction targets the DELLA protein for polyubiquitination by the SCF E3 ligase and subsequent degradation by the 26S proteasome[5][12][13][14]. The degradation of DELLA proteins relieves their repressive effect on downstream transcription factors, allowing for the expression of GA-responsive genes that regulate various growth and developmental processes.

The following diagram illustrates the this compound signaling pathway:

Gibberellin_A9_Signaling_Pathway cluster_nucleus Nucleus GA9 This compound GID1 GID1 Receptor GA9->GID1 Binds to GA_GID1 GA9-GID1 Complex DELLA DELLA Protein (Repressor) GA_GID1_DELLA GA9-GID1-DELLA Complex PIFs PIFs & other Transcription Factors DELLA->PIFs Represses GA_GID1->DELLA Binds to SCF SCF (SLY1/GID2) E3 Ubiquitin Ligase GA_GID1_DELLA->SCF Recruits Proteasome 26S Proteasome GA_GID1_DELLA->Proteasome Targeted to Ub Ubiquitin SCF->Ub Adds Ub->GA_GID1_DELLA Degraded_DELLA Degraded DELLA Proteasome->Degraded_DELLA Degrades GA_Response_Genes GA-Responsive Genes PIFs->GA_Response_Genes Activates Growth_Development Growth & Development GA_Response_Genes->Growth_Development Leads to

This compound signaling pathway.

Experimental Protocols

Extraction and Purification of this compound

The following is a general protocol for the extraction and purification of gibberellins from fungal cultures, which can be adapted for plant tissues.

Workflow for Extraction and Purification of this compound

Extraction_Purification_Workflow Start Fungal Culture Filtrate or Plant Tissue Homogenate pH_Adjust1 Adjust to pH 2.5-3.0 with HCl Start->pH_Adjust1 Extraction Liquid-Liquid Extraction with Ethyl Acetate pH_Adjust1->Extraction Combine_Extracts Combine Organic Phases Extraction->Combine_Extracts Evaporation1 Evaporate to Dryness (Rotary Evaporator) Combine_Extracts->Evaporation1 Resuspend Resuspend in Aqueous Buffer (pH 8.0) Evaporation1->Resuspend Partition Partition against Petroleum Ether (to remove lipids) Resuspend->Partition Aqueous_Phase Collect Aqueous Phase Partition->Aqueous_Phase pH_Adjust2 Adjust to pH 2.5-3.0 with HCl Aqueous_Phase->pH_Adjust2 Extraction2 Liquid-Liquid Extraction with Ethyl Acetate pH_Adjust2->Extraction2 Evaporation2 Evaporate to Dryness Extraction2->Evaporation2 Purification Further Purification (e.g., SPE, HPLC) Evaporation2->Purification End Purified this compound Purification->End

Extraction and purification workflow.

Detailed Methodology:

  • Sample Preparation: For fungal cultures, filter the broth to remove mycelia. For plant tissues, homogenize the material in 80% methanol and centrifuge to collect the supernatant.

  • Acidification and Initial Extraction: Adjust the pH of the aqueous sample to 2.5-3.0 with HCl. Perform a liquid-liquid extraction with an equal volume of ethyl acetate three times.

  • Solvent Removal: Combine the ethyl acetate fractions and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Purification from Lipids: Redissolve the residue in a phosphate buffer (pH 8.0) and partition against petroleum ether to remove lipids and other nonpolar compounds.

  • Re-extraction: Collect the aqueous phase, re-adjust the pH to 2.5-3.0, and extract again with ethyl acetate.

  • Final Concentration: Evaporate the ethyl acetate to dryness. The resulting residue contains a crude mixture of gibberellins.

  • Chromatographic Purification: For higher purity, the crude extract can be subjected to Solid Phase Extraction (SPE) using a C18 cartridge, followed by preparative High-Performance Liquid Chromatography (HPLC).

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC with UV or Diode Array Detection (DAD) is a common method for the quantification of gibberellins.

HPLC Method Parameters:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic or phosphoric acid, is typically used. For example, a linear gradient from 10% to 90% acetonitrile over 30 minutes[15]. An isocratic mobile phase of acetonitrile-formic acid (1:9 %) has also been reported[15].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 205-210 nm[16][17][18].

  • Quantification: Based on a calibration curve generated from authentic this compound standards.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and specificity for the identification and quantification of gibberellins. Due to their low volatility, gibberellins require derivatization prior to GC-MS analysis.

Derivatization Protocol (Trimethylsilylation):

  • Methylation: The carboxylic acid group is first methylated using diazomethane.

  • Silylation: The hydroxyl groups are then converted to trimethylsilyl (TMS) ethers using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine[13][15][18][19][20]. The reaction is typically carried out at 60-70°C for 15-30 minutes.

GC-MS Parameters:

  • Column: A non-polar capillary column, such as a DB-1 or HP-5MS.

  • Carrier Gas: Helium.

  • Injector Temperature: 250-280°C.

  • Oven Program: A temperature gradient is used, for example, starting at 60°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.

  • MS Detection: Electron impact (EI) ionization at 70 eV. Full scan mode is used for identification, and selected ion monitoring (SIM) mode is used for quantification.

Bioassay for Biological Activity

The dwarf rice (Oryza sativa L. cv. 'Tan-ginbozu') bioassay is a classic and sensitive method to determine the biological activity of gibberellins[2][16][21][22][23][24][25][26].

Dwarf Rice Bioassay Protocol:

  • Seed Sterilization and Germination: Surface sterilize 'Tan-ginbozu' rice seeds and germinate them in the dark on moist filter paper for 2-3 days.

  • Seedling Preparation: Select uniformly germinated seedlings and place them in vials containing a small amount of water or a nutrient solution.

  • Application of GA9: Prepare serial dilutions of this compound. Apply a small, precise volume (e.g., 1 µL) of each dilution to the junction of the second leaf sheath and blade of the rice seedlings. A control group should be treated with the solvent only.

  • Incubation: Incubate the seedlings under controlled conditions (e.g., 30°C, continuous light) for 3-5 days.

  • Measurement: Measure the length of the second leaf sheath. The elongation of the leaf sheath is proportional to the concentration of the applied gibberellin.

  • Data Analysis: Plot a dose-response curve of leaf sheath length versus the logarithm of the GA9 concentration to determine the sensitivity and activity of the sample.

Conclusion

This compound is a pivotal molecule in the study of plant growth and development. Its role as both a bioactive hormone and a precursor to other potent gibberellins makes it a subject of ongoing research. The information and protocols provided in this guide offer a comprehensive resource for the investigation of GA9, from its fundamental chemical properties to its complex biological functions. A thorough understanding of GA9's molecular structure, chemical behavior, and signaling mechanisms is essential for its potential applications in agriculture and biotechnology, as well as for its use as a tool in fundamental plant science research. Further studies on the specific binding kinetics of GA9 with different GID1 receptors and its precise interactions with various DELLA proteins will continue to refine our understanding of gibberellin signaling.

References

The Role of Gibberellin A9 in the Initiation of Seed Germination: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function of Gibberellin A9 (GA9) in regulating seed germination. It details the biosynthetic and signaling pathways of GA9, presents quantitative data on its endogenous levels during germination, and offers comprehensive experimental protocols for its analysis. This document is intended to serve as a valuable resource for researchers in plant biology, scientists engaged in the study of phytohormones, and professionals in the field of drug development seeking to understand and manipulate plant growth processes.

Introduction: The Pivotal Role of this compound

Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that regulate various aspects of plant growth and development, including seed germination, stem elongation, and flower development.[1] Among the numerous GA species, this compound (GA9) holds a significant position as a key intermediate in the biosynthesis of bioactive GAs. While not biologically active itself, GA9 is the direct precursor to GA4, a potent bioactive gibberellin that plays a crucial role in promoting the germination of seeds in many plant species, including the model organism Arabidopsis thaliana.[2][3] The conversion of GA9 to GA4 is a critical regulatory step, making the study of GA9 metabolism and signaling essential for understanding the molecular mechanisms that govern the transition from seed dormancy to germination.

The this compound Biosynthetic and Signaling Pathway

The biosynthesis of gibberellins is a complex process that occurs in multiple cellular compartments. The pathway leading to GA9 and its subsequent conversion to the bioactive GA4 is a key regulatory nexus in the control of seed germination.

Biosynthesis of this compound

The synthesis of GA9 is part of the non-13-hydroxylation pathway of gibberellin biosynthesis, which is the dominant pathway in germinating Arabidopsis seeds.[2] The process begins in the plastid with the synthesis of ent-kaurene from geranylgeranyl diphosphate (GGDP). ent-Kaurene is then transported to the endoplasmic reticulum, where it is oxidized to GA12. In the cytoplasm, a series of oxidation steps catalyzed by 2-oxoglutarate-dependent dioxygenases (2-ODDs) convert GA12 to GA9. Specifically, GA 20-oxidases (GA20ox) are responsible for the sequential oxidation of GA12 to GA15, then to GA24, and finally to GA9.

Conversion to Bioactive GA4 and Catabolism

The biological activity of the pathway is realized upon the conversion of GA9 to GA4, a reaction catalyzed by GA 3-oxidases (GA3ox).[1] This final step is a critical point of regulation. Conversely, GA9 can also be deactivated through 2β-hydroxylation by GA 2-oxidases (GA2ox) to form GA51, an inactive catabolite. This homeostatic mechanism helps to maintain appropriate levels of bioactive GAs.

The GA9/GA4 Signaling Cascade

The signaling pathway for bioactive GAs like GA4 is a well-characterized derepressible system. In the absence of GA4, DELLA proteins, a family of nuclear-localized transcriptional regulators, act as repressors of GA-responsive genes, thereby inhibiting germination.[4][5] When GA4 is present, it binds to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[5] This GA4-GID1 complex then interacts with the DELLA proteins. This interaction leads to the polyubiquitination of the DELLA proteins by an SCF E3 ubiquitin ligase complex (containing SLY1 or GID2 as the F-box protein) and their subsequent degradation by the 26S proteasome. The degradation of DELLA repressors allows for the expression of GA-responsive genes, which in turn promote the physiological processes required for seed germination, such as endosperm weakening and embryo expansion.

Gibberellin_A9_Pathway cluster_biosynthesis Biosynthesis & Catabolism cluster_signaling Signaling Cascade GA12 GA12 GA15 GA15 GA12->GA15 GA20ox GA24 GA24 GA15->GA24 GA20ox GA9 GA9 GA24->GA9 GA20ox GA4 GA4 GA9->GA4 GA3ox GA51 (inactive) GA51 (inactive) GA9->GA51 (inactive) GA2ox GID1 GID1 GA4->GID1 Binds to DELLA DELLA GID1->DELLA Promotes binding to SCF(SLY1/GID2) PIFs PIFs DELLA->PIFs Represses Ubiquitination & Degradation Ubiquitination & Degradation DELLA->Ubiquitination & Degradation Germination Germination PIFs->Germination Promotes

This compound Biosynthesis and Signaling Pathway.

Quantitative Analysis of Endogenous this compound Levels During Seed Germination

The concentration of GA9 and other gibberellins fluctuates significantly during the process of seed germination. Understanding these dynamics is crucial for elucidating the regulatory mechanisms at play. The following table summarizes quantitative data on endogenous gibberellin levels, including GA9, in Arabidopsis thaliana seeds during imbibition and germination. The data is compiled from studies utilizing gas chromatography-mass spectrometry (GC-MS) for accurate quantification.

Time (hours after imbibition)GA12 (pg/g DW)GA15 (pg/g DW)GA24 (pg/g DW)GA9 (pg/g DW)GA4 (pg/g DW)GA34 (pg/g DW)Reference
0 (Dry Seed)280 ± 50150 ± 20Not Quantified100 ± 1510 ± 25 ± 1[2]
8100 ± 20120 ± 15Not Quantified110 ± 2015 ± 38 ± 2[2]
1680 ± 15100 ± 10Not Quantified130 ± 2525 ± 512 ± 3[2]
2460 ± 1080 ± 10Not Quantified150 ± 3050 ± 1020 ± 4[2]
3250 ± 860 ± 8Not Quantified120 ± 20150 ± 3040 ± 8[2]
4040 ± 550 ± 5Not Quantified100 ± 15120 ± 2550 ± 10[2]
4830 ± 540 ± 5Not Quantified80 ± 10100 ± 2060 ± 12[2]

Data are presented as mean ± standard error from triplicate experiments. DW = Dry Weight. Data is for Arabidopsis thaliana ecotype Landsberg erecta seeds imbibed at 22°C under continuous white light.[2]

Experimental Protocols for the Analysis of this compound

Accurate quantification of GA9 in plant tissues requires meticulous extraction, purification, and analytical procedures. The following protocols provide a detailed methodology for the analysis of gibberellins, including GA9, from seed material using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Extraction and Purification of Gibberellins from Seeds

This protocol is a synthesized methodology based on established procedures for phytohormone extraction.[2][6][7]

Materials:

  • Seed material (e.g., Arabidopsis thaliana seeds)

  • Liquid nitrogen

  • 80% (v/v) methanol containing 0.1% formic acid and an antioxidant (e.g., butylated hydroxytoluene)

  • Internal standards (e.g., [²H₂]GA9, [²H₂]GA4)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Ethyl acetate

  • Hexane

  • Nitrogen gas stream

  • Centrifuge

Procedure:

  • Sample Homogenization: Freeze approximately 100 mg of seed material in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead beater.

  • Extraction: Immediately add 1 mL of ice-cold 80% methanol extraction buffer to the powdered tissue. Add a known amount of internal standards. Vortex thoroughly and incubate at 4°C for at least 4 hours with gentle shaking.

  • Centrifugation: Centrifuge the extract at 13,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Re-extraction: Re-extract the pellet with another 0.5 mL of the extraction buffer, centrifuge again, and combine the supernatants.

  • Solvent Evaporation: Evaporate the methanol from the combined supernatant under a gentle stream of nitrogen gas at 35°C.

  • pH Adjustment and Partitioning: Adjust the pH of the remaining aqueous solution to 2.5 with 1M HCl. Partition the extract three times against an equal volume of ethyl acetate.

  • Drying and Reconstitution: Pool the ethyl acetate fractions and dry them completely under a nitrogen stream. Reconstitute the dried extract in a small volume of methanol.

  • Solid Phase Extraction (SPE) Purification:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the reconstituted extract onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the gibberellins with 80% methanol.

    • Dry the eluate under a nitrogen stream.

Experimental_Workflow Seed Sample Seed Sample Homogenization\n(Liquid Nitrogen) Homogenization (Liquid Nitrogen) Seed Sample->Homogenization\n(Liquid Nitrogen) Extraction\n(80% Methanol + Internal Standards) Extraction (80% Methanol + Internal Standards) Homogenization\n(Liquid Nitrogen)->Extraction\n(80% Methanol + Internal Standards) Centrifugation Centrifugation Extraction\n(80% Methanol + Internal Standards)->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Solvent Evaporation\n(Nitrogen Stream) Solvent Evaporation (Nitrogen Stream) Supernatant Collection->Solvent Evaporation\n(Nitrogen Stream) Partitioning\n(Ethyl Acetate) Partitioning (Ethyl Acetate) Solvent Evaporation\n(Nitrogen Stream)->Partitioning\n(Ethyl Acetate) Drying & Reconstitution Drying & Reconstitution Partitioning\n(Ethyl Acetate)->Drying & Reconstitution SPE Purification\n(C18 Cartridge) SPE Purification (C18 Cartridge) Drying & Reconstitution->SPE Purification\n(C18 Cartridge) Derivatization\n(for GC-MS) Derivatization (for GC-MS) SPE Purification\n(C18 Cartridge)->Derivatization\n(for GC-MS) HPLC-MS/MS Analysis HPLC-MS/MS Analysis SPE Purification\n(C18 Cartridge)->HPLC-MS/MS Analysis GC-MS Analysis GC-MS Analysis Derivatization\n(for GC-MS)->GC-MS Analysis

Workflow for Gibberellin Extraction and Analysis.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of gibberellins. Derivatization is required to increase the volatility of the compounds.

Materials:

  • Purified gibberellin extract

  • Derivatization reagents (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

  • Pyridine

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Derivatization: Dissolve the dried, purified extract in 20 µL of pyridine and 20 µL of MSTFA. Heat at 80°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

  • GC-MS Analysis:

    • Inject 1-2 µL of the derivatized sample into the GC-MS.

    • GC Conditions (example):

      • Injector temperature: 250°C

      • Oven program: Initial temperature 80°C for 2 min, ramp at 15°C/min to 280°C, hold for 10 min.

      • Carrier gas: Helium at a constant flow rate.

    • MS Conditions:

      • Operate in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity.

      • Monitor characteristic ions for GA9-TMS and its corresponding internal standard.

  • Quantification: Calculate the endogenous GA9 concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known amounts of GA9 and the internal standard.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers high sensitivity and specificity without the need for derivatization.

Materials:

  • Purified gibberellin extract

  • HPLC-grade solvents (e.g., acetonitrile, water, formic acid)

  • HPLC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation: Reconstitute the dried, purified extract in a suitable mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

  • HPLC-MS/MS Analysis:

    • Inject the sample into the HPLC-MS/MS system.

    • HPLC Conditions (example):

      • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient from low to high organic phase to separate the gibberellins.

      • Flow rate: 0.3 mL/min.

    • MS/MS Conditions:

      • Operate in Multiple Reaction Monitoring (MRM) mode.

      • Use electrospray ionization (ESI) in negative ion mode.

      • Define specific precursor-to-product ion transitions for GA9 and its internal standard.

  • Quantification: Quantify GA9 based on the peak area ratio of the analyte to the internal standard, referenced against a standard curve.

Conclusion

This compound serves as a critical regulatory point in the control of seed germination. Its biosynthesis from GA12 and subsequent conversion to the bioactive GA4 are tightly controlled processes that are essential for the initiation of germination. The signaling cascade, involving the derepression of DELLA proteins, provides a clear mechanism by which the presence of bioactive gibberellins translates into a physiological response. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the intricate role of GA9 and the broader gibberellin network in plant development. A thorough understanding of these pathways is not only fundamental to plant science but also holds potential for applications in agriculture and the development of novel plant growth regulators.

References

The Gibberellin A9 Signaling Cascade: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

[Shanghai, China] – This technical guide provides an in-depth exploration of the Gibberellin A9 (GA9) signaling cascade, a crucial pathway governing various aspects of plant growth and development. Tailored for researchers, scientists, and drug development professionals, this document details the core components of the pathway, downstream targets, quantitative interaction data, and comprehensive experimental protocols for studying this intricate signaling network.

Introduction to this compound Signaling

Gibberellins (GAs) are a class of diterpenoid phytohormones that play a pivotal role in regulating diverse processes in plants, including seed germination, stem elongation, leaf expansion, and flowering time.[1][2] this compound (GA9) is a key intermediate in the GA biosynthesis pathway, serving as the direct precursor to the highly bioactive GA4.[3] The signaling cascade is initiated by the binding of a bioactive GA, such as GA4, to its nuclear receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[4][5] This binding event triggers a conformational change in GID1, promoting its interaction with DELLA proteins, which are transcriptional regulators that act as repressors of GA responses.[4][6] The formation of the GA-GID1-DELLA complex leads to the recruitment of an F-box protein (SLY1 or SNE in Arabidopsis) that is part of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex.[7][8] This complex then polyubiquitinates the DELLA protein, targeting it for degradation by the 26S proteasome.[4][9] The degradation of DELLA proteins relieves their repression of downstream transcription factors, primarily the PHYTOCHROME INTERACTING FACTORs (PIFs), allowing for the expression of GA-responsive genes and subsequent developmental changes.[10][11]

The Core Signaling Cascade

The GA9 signaling cascade is a well-defined pathway that leads to the derepression of GA-responsive genes. GA9 itself is converted to the bioactive GA4 by the enzyme GA3-oxidase.[3] The core components and their interactions are summarized below.

Key Protein Interactions and Bioactivity

The initiation of the gibberellin signaling cascade is dependent on the specific binding of a bioactive GA to the GID1 receptor, which in turn facilitates the interaction between GID1 and DELLA proteins. While GA9 is a precursor, it exhibits some bioactivity, though significantly lower than its product, GA4.

Interacting MoleculesParameterValueSpeciesReference
SmGID1a and GA4Kd8 x 10⁻⁹ MSelaginella moellendorffii[12]
SmGID1b and GA4Affinity~6-fold lower than SmGID1aSelaginella moellendorffii[12]
GID1 and various GAsRelative activity in GID1-SLR1 interaction (Y2H)GA4 > GA9 > GA1 > GA3Rice[3][13]
Various GAsLeaf sheath elongation bioassayGA3 > GA4 > GA1 > GA9Rice[3][13]

Note: The higher activity of GA3 in the leaf sheath elongation assay compared to its binding activity in the Y2H system is suggested to be due to its greater stability in planta, whereas GA4 is more rapidly inactivated.[3][13]

Downstream Targets of the GA9 Signaling Cascade

The degradation of DELLA proteins releases the inhibition of a host of downstream transcription factors, leading to widespread changes in gene expression. The most well-characterized of these are the PHYTOCHROME INTERACTING FACTORs (PIFs).

PIF Transcription Factors: The Central Hub

DELLA proteins directly interact with and inhibit the activity of PIF transcription factors, such as PIF3 and PIF4.[10][14] This repression is lifted upon DELLA degradation, allowing PIFs to bind to the G-box (CACGTG) and PBE-box (CACATG) motifs in the promoters of their target genes.[15]

PIF Target Genes

ChIP-seq and RNA-seq analyses have identified numerous direct target genes of PIF transcription factors. These targets are involved in a wide array of biological processes that are promoted by gibberellins.

PIF FactorNumber of Direct Target GenesKey Target Genes/PathwaysSpeciesReference(s)
PIF1842Seed germination repressorsArabidopsis thaliana[10]
PIF3828Thermomorphogenesis, Metabolism, GrowthArabidopsis thaliana[1][10]
PIF44,363Thermomorphogenesis, Auxin biosynthesis (e.g., YUC8), Cell wall modification (e.g., XTR7)Arabidopsis thaliana[10][16]
PIF51,360Shade avoidance, Flowering timeArabidopsis thaliana[10]

Visualizing the GA9 Signaling Pathway and Experimental Workflows

The GA9 Signaling Cascade

Gibberellin_A9_Signaling_Cascade cluster_biosynthesis GA Biosynthesis cluster_nucleus Nucleus GA9 This compound (GA9) GA4 Gibberellin A4 (GA4 - Bioactive) GA9->GA4 GA3ox GID1 GID1 Receptor GA4->GID1 Binding DELLA DELLA Protein (Repressor) GID1->DELLA Interaction SCF SCF (SLY1/SNE) E3 Ubiquitin Ligase DELLA->SCF Recruitment Proteasome 26S Proteasome DELLA->Proteasome Degradation PIFs PIF Transcription Factors DELLA->PIFs Repression SCF->DELLA Ubiquitination GA_Genes GA-Responsive Genes PIFs->GA_Genes Activation Growth Growth & Development GA_Genes->Growth

This compound signaling cascade from biosynthesis to downstream gene activation.
Experimental Workflow: Yeast Two-Hybrid (Y2H) Assay

Y2H_Workflow cluster_cloning Plasmid Construction cluster_transformation Yeast Transformation cluster_selection Selection and Reporter Assay Bait_Cloning Clone Gene of Interest (e.g., GID1) into Bait Vector (DB domain) Co_Transformation Co-transform Bait and Prey plasmids into yeast Bait_Cloning->Co_Transformation Prey_Cloning Clone Interacting Partner (e.g., DELLA) into Prey Vector (AD domain) Prey_Cloning->Co_Transformation Yeast_Strain Select appropriate Yeast Strain (e.g., EGY48) Yeast_Strain->Co_Transformation Selection_Media Plate on selective media (-Leu, -Trp, -His) Co_Transformation->Selection_Media Reporter_Activation Interaction activates reporter genes (e.g., HIS3, lacZ) Selection_Media->Reporter_Activation Growth_Observation Observe yeast growth and/or blue color development Reporter_Activation->Growth_Observation

Workflow for Yeast Two-Hybrid analysis of protein-protein interactions.
Experimental Workflow: Co-Immunoprecipitation (Co-IP)

CoIP_Workflow cluster_extraction Protein Extraction cluster_immunoprecipitation Immunoprecipitation cluster_analysis Analysis Tissue_Homogenization Homogenize plant tissue (e.g., Arabidopsis seedlings) Lysis Lyse cells to release protein complexes Tissue_Homogenization->Lysis Antibody_Incubation Incubate lysate with antibody specific to bait protein (e.g., anti-SLY1) Lysis->Antibody_Incubation Bead_Binding Add Protein A/G beads to capture antibody-protein complexes Antibody_Incubation->Bead_Binding Washing Wash beads to remove non-specific binding Bead_Binding->Washing Elution Elute protein complexes from beads Washing->Elution SDS_PAGE Separate proteins by SDS-PAGE Elution->SDS_PAGE Western_Blot Detect prey protein (e.g., DELLA) by Western Blot SDS_PAGE->Western_Blot

Workflow for Co-Immunoprecipitation to validate protein-protein interactions.

Detailed Experimental Protocols

Yeast Two-Hybrid (Y2H) Assay for GID1-DELLA Interaction

This protocol is adapted from methodologies used to study protein-protein interactions in plants.[17][18][19][20]

  • Vector Construction :

    • The full-length coding sequence of the gene of interest (e.g., GID1) is cloned into a bait vector (e.g., pGBKT7) containing a DNA-binding domain (DB).

    • The coding sequence of the potential interacting partner (e.g., DELLA) is cloned into a prey vector (e.g., pGADT7) containing an activation domain (AD).

  • Yeast Transformation :

    • The bait and prey plasmids are co-transformed into a suitable yeast strain (e.g., AH109 or Y2HGold) using the lithium acetate/polyethylene glycol method.

    • As a control, each plasmid is also co-transformed with the corresponding empty vector.

  • Selection for Interaction :

    • Transformed yeast cells are plated on synthetic defined (SD) medium lacking leucine and tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids.

    • To test for interaction, colonies are then replica-plated onto a higher stringency selective medium lacking leucine, tryptophan, and histidine (SD/-Leu/-Trp/-His), and often also adenine (SD/-Leu/-Trp/-His/-Ade).

    • To study GA-dependent interactions, the selective media are supplemented with a bioactive gibberellin (e.g., 10 µM GA4) or a control solvent.

  • Reporter Gene Assay (Optional but Recommended) :

    • A quantitative β-galactosidase assay can be performed using a liquid culture of the transformed yeast to quantify the strength of the interaction.

Co-Immunoprecipitation (Co-IP) of SCF-DELLA Complexes

This protocol is based on methods for studying protein complexes in plants.[21][22]

  • Plant Material and Protein Extraction :

    • Grow Arabidopsis thaliana seedlings expressing a tagged version of the bait protein (e.g., SLY1-HA).

    • Harvest and freeze the tissue in liquid nitrogen.

    • Grind the tissue to a fine powder and resuspend in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant containing the total protein extract.

  • Immunoprecipitation :

    • Incubate the protein extract with an antibody specific to the tag on the bait protein (e.g., anti-HA antibody) for several hours at 4°C with gentle rotation.

    • Add Protein A/G-conjugated magnetic beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution and Analysis :

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody against the expected interacting protein (e.g., anti-DELLA antibody).

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for PIF Target Genes

This protocol is a generalized procedure for ChIP-seq in plants.[10][23]

  • Cross-linking and Chromatin Preparation :

    • Cross-link protein-DNA complexes in vivo by treating plant tissue (e.g., Arabidopsis seedlings) with formaldehyde.

    • Isolate nuclei and lyse them to release chromatin.

    • Sonciate the chromatin to shear the DNA into fragments of 200-500 bp.

  • Immunoprecipitation :

    • Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-PIF3 antibody).

    • Use Protein A/G beads to precipitate the antibody-transcription factor-DNA complexes.

    • Wash the beads extensively to remove non-specific DNA.

  • DNA Purification and Sequencing :

    • Reverse the cross-links and purify the immunoprecipitated DNA.

    • Prepare a sequencing library from the purified DNA.

    • Sequence the library using a next-generation sequencing platform.

  • Data Analysis :

    • Align the sequencing reads to the reference genome.

    • Use peak-calling algorithms to identify regions of the genome that are enriched in the immunoprecipitated sample compared to a control (e.g., input DNA).

    • Annotate the peaks to identify the genes that are likely regulated by the transcription factor.

RNA-sequencing (RNA-seq) for GA-responsive Gene Expression

This protocol outlines the general steps for an RNA-seq experiment to identify differentially expressed genes in response to gibberellin treatment.[24][25]

  • Plant Treatment and RNA Extraction :

    • Treat plants (e.g., Arabidopsis seedlings) with a bioactive gibberellin (e.g., GA4) or a mock solution.

    • Harvest tissue at specific time points after treatment.

    • Extract total RNA using a suitable method and treat with DNase to remove any contaminating genomic DNA.

  • Library Preparation and Sequencing :

    • Isolate mRNA from the total RNA using oligo(dT) beads.

    • Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize the second strand of cDNA.

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library by PCR.

    • Sequence the library on a next-generation sequencing platform.

  • Data Analysis :

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome or transcriptome.

    • Quantify the expression level of each gene.

    • Perform differential expression analysis to identify genes that are significantly up- or down-regulated in response to the gibberellin treatment.

    • Perform functional annotation and pathway analysis on the differentially expressed genes.

Conclusion

The this compound signaling cascade represents a fundamental regulatory mechanism in plant biology. A thorough understanding of this pathway, from the initial perception of the hormone to the downstream transcriptional changes, is essential for both basic research and agricultural applications. The quantitative data, visual models, and detailed experimental protocols provided in this guide offer a comprehensive resource for scientists and researchers aiming to further unravel the complexities of gibberellin signaling and its impact on plant life.

References

Metabolic Conversion of Gibberellin A9 in Plant Tissues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic conversion of Gibberellin A9 (GA9) in plant tissues. It details the core biochemical pathways, the enzymes involved, quantitative data on these processes, and the experimental protocols used for their study. This document is intended to serve as a valuable resource for researchers in plant biology, biochemistry, and professionals involved in the development of plant growth regulators.

Introduction to this compound Metabolism

Gibberellins (GAs) are a large family of tetracyclic diterpenoid phytohormones that regulate various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering.[1] Among the more than 130 identified GAs, only a few are biologically active.[2] this compound (GA9) is a key intermediate in the gibberellin biosynthetic pathway, serving as a direct precursor to the bioactive GA4.[3][4] The metabolic fate of GA9 is tightly regulated by a series of enzymatic reactions that either lead to the production of bioactive GAs or their deactivation, thereby controlling the overall GA response in the plant.

The primary metabolic conversions of GA9 involve hydroxylation reactions catalyzed by 2-oxoglutarate-dependent dioxygenases (2-ODDs).[1] The main pathways include:

  • 3β-hydroxylation: Conversion of GA9 to the bioactive GA4, catalyzed by GA 3-oxidase (GA3ox).[5][6]

  • 13-hydroxylation: Conversion of GA9 to GA20, catalyzed by GA 13-oxidase, which is a member of the cytochrome P450 family (CYP72A9 in Arabidopsis thaliana).[3] GA20 can then be further converted to the bioactive GA1 by GA3ox.

  • 2β-hydroxylation: Deactivation of GA9 to GA51, catalyzed by GA 2-oxidase (GA2ox).[1]

Understanding these metabolic steps is crucial for manipulating plant growth and development for agricultural and biotechnological applications.

Key Enzymes in this compound Metabolism

The conversion of GA9 is primarily orchestrated by three classes of enzymes.

2.1. Gibberellin 3-oxidase (GA3ox)

  • Function: GA3ox enzymes catalyze the final step in the biosynthesis of bioactive GAs by introducing a hydroxyl group at the 3β-position.[5] In the context of GA9 metabolism, GA3ox is responsible for its conversion to GA4, a highly bioactive gibberellin.[6]

  • Gene Family: In many plant species, GA3ox is encoded by a small gene family, with individual members exhibiting distinct tissue-specific and developmental expression patterns, suggesting specialized roles in regulating GA homeostasis.[7]

  • Regulation: The expression of GA3ox genes is often subject to feedback regulation, where high levels of bioactive GAs can suppress their transcription.[8]

2.2. Gibberellin 20-oxidase (GA20ox)

While not directly metabolizing GA9 in the primary bioactive pathway, GA20-oxidases are crucial enzymes that produce C19-GAs, including GA9, from C20-GA precursors like GA12.[9][10] The activity of GA20ox indirectly influences the pool of GA9 available for conversion.

2.3. Gibberellin 2-oxidase (GA2ox)

  • Function: GA2ox enzymes are key players in the deactivation of gibberellins. They catalyze the 2β-hydroxylation of C19- and C20-GAs, rendering them biologically inactive.[2] In the case of GA9, GA2ox converts it to GA51.[1]

  • Importance: By inactivating GAs, GA2ox helps maintain appropriate hormone levels, preventing excessive growth and ensuring proper developmental transitions.

2.4. Cytochrome P450 Monooxygenases (CYP72A9)

  • Function: In Arabidopsis thaliana, the enzyme CYP72A9 has been identified as a GA 13-hydroxylase.[3] This enzyme can convert GA9 to GA20, channeling it into the 13-hydroxylation pathway which leads to the synthesis of GA1.[3]

Quantitative Data on GA9 Metabolism

The following tables summarize key quantitative data related to the metabolic conversion of GA9 in plant tissues.

Table 1: Michaelis-Menten Kinetics of GA 3-oxidase with GA9 as a Substrate

Plant SpeciesEnzymeSubstrateKm (μM)Reference
Arabidopsis thalianaAtGA3ox1 (GA4)GA91[6]
Arabidopsis thalianaAtGA3ox (recombinant)GA91.7[11]

Table 2: Endogenous Gibberellin Levels in Arabidopsis thaliana (Landsberg erecta) Shoots

GibberellinWild Type (ng/g dry weight)ga4 Mutant (ng/g dry weight)ga5 Mutant (ng/g dry weight)Reference
GA90.812.50.2[3]
GA40.3Not detectedNot detected[3]
GA202.115.60.3[3]
GA11.5Not detected0.1[3]
GA510.54.20.1[3]

Note: The ga4 mutant is deficient in GA 3-oxidase activity, while the ga5 mutant is deficient in GA 20-oxidase activity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the metabolic conversion of GA9.

4.1. Extraction and Purification of Gibberellins from Plant Tissues

This protocol is a generalized procedure adaptable for various plant tissues.[5][6][9]

  • Tissue Homogenization: Immediately freeze a known fresh weight of plant tissue (typically 1-10 g) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a mechanical homogenizer.

  • Extraction: Extract the powdered tissue with 80% (v/v) methanol containing an antioxidant like butylated hydroxytoluene (BHT) at 4°C with constant stirring for at least 4 hours. The use of deuterated internal standards for each GA to be quantified is crucial for accurate quantification.

  • Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Reduce the volume of the filtrate under vacuum using a rotary evaporator at a temperature below 40°C.

  • Partitioning: Adjust the pH of the aqueous extract to 2.5 with HCl and partition it three times against an equal volume of ethyl acetate. The acidic GAs will move into the ethyl acetate phase.

  • Back-Partitioning: To remove impurities, back-partition the combined ethyl acetate phases against a 5% (w/v) sodium bicarbonate solution. The GAs will move into the aqueous phase.

  • Final Extraction: Re-acidify the bicarbonate solution to pH 2.5 and partition again three times against ethyl acetate.

  • Drying and Storage: Dry the final ethyl acetate fraction over anhydrous sodium sulfate, filter, and evaporate to dryness under a stream of nitrogen. The dried residue can be stored at -20°C until further analysis.

4.2. Analysis of Gibberellins by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of GAs.[3][9]

  • Derivatization: For GC analysis, the carboxyl group of GAs must be derivatized. Methylate the dried extract using diazomethane or trimethylsilyldiazomethane. Subsequently, trimethylsilylate the hydroxyl groups using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • GC Separation: Inject the derivatized sample into a gas chromatograph equipped with a capillary column (e.g., DB-1 or DB-5). A typical temperature program starts at a low temperature (e.g., 60°C) and ramps up to a high temperature (e.g., 300°C) to separate the different GA derivatives.

  • MS Detection: The eluting compounds are introduced into a mass spectrometer. Identification is achieved by comparing the mass spectra and retention times with those of authentic standards.

  • Quantification: For quantitative analysis, selected ion monitoring (SIM) is used. The abundance of specific ions characteristic of the target GA and its corresponding internal standard are monitored. The ratio of the peak areas is used to calculate the amount of the endogenous GA.

4.3. Analysis of Gibberellins by High-Performance Liquid Chromatography (HPLC)

HPLC is another widely used technique for the separation and quantification of GAs.[1][5][12]

  • Sample Preparation: The purified GA extract is redissolved in a suitable solvent, typically the initial mobile phase.

  • HPLC Separation: Inject the sample onto a reverse-phase C18 column. A gradient elution is typically employed, using a mobile phase consisting of an aqueous acidic solution (e.g., 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol). The gradient is programmed to increase the proportion of the organic solvent over time to elute GAs with different polarities.

  • Detection: GAs lack a strong chromophore, making UV detection challenging but possible at low wavelengths (around 205-210 nm).[1] For higher sensitivity and specificity, HPLC is often coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS).[6][13] Fluorescence detection can also be used after derivatization with a fluorescent tag.[14]

  • Quantification: Quantification is performed by comparing the peak areas of the endogenous GAs with those of known amounts of authentic standards.

4.4. In Vitro Enzyme Assay for GA 3-oxidase

This assay is used to determine the activity of GA3ox enzymes.[11][15]

  • Enzyme Source: The GA3ox enzyme can be obtained from heterologous expression in E. coli or from plant extracts.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), the substrate ([14C]GA9 or unlabeled GA9), co-factors (2-oxoglutarate, FeSO4, and ascorbate), and the enzyme preparation.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 1-2 hours).

  • Reaction Termination and Extraction: Stop the reaction by adding an organic solvent like acetone or by acidification. Extract the products with ethyl acetate.

  • Product Analysis: Analyze the extracted products by HPLC with a radioisotope detector (for [14C]GA9) or by LC-MS to identify and quantify the GA4 produced.

Visualizations of Pathways and Workflows

5.1. Signaling Pathways

Gibberellin_A9_Metabolism GA12 GA12 GA9 GA9 GA12->GA9 GA20ox GA4 GA4 (Bioactive) GA9->GA4 GA3ox GA20 GA20 GA9->GA20 CYP72A9 (13-hydroxylase) GA51 GA51 (Inactive) GA9->GA51 GA2ox GA1 GA1 (Bioactive) GA20->GA1 GA3ox invis1 invis2

Caption: Metabolic pathways of this compound (GA9) in plant tissues.

5.2. Experimental Workflows

GA_Analysis_Workflow start Plant Tissue Sample homogenization Homogenization (Liquid Nitrogen) start->homogenization extraction Extraction (80% Methanol) homogenization->extraction purification Purification (Partitioning, SPE) extraction->purification derivatization Derivatization (Methylation & Silylation) (for GC-MS) purification->derivatization hplc HPLC / LC-MS purification->hplc (Directly or after drying) gcms GC-MS derivatization->gcms analysis Analysis data Data Analysis (Identification & Quantification) analysis->data gcms->analysis hplc->analysis

Caption: General workflow for the extraction and analysis of gibberellins.

In_Vitro_Enzyme_Assay start Prepare Enzyme (Recombinant or Plant Extract) reaction Set up Reaction Mixture (Enzyme, GA9, Co-factors) start->reaction incubation Incubation (e.g., 30°C, 1-2h) reaction->incubation termination Terminate Reaction & Extract Products incubation->termination analysis Product Analysis (HPLC or LC-MS) termination->analysis result Determine Enzyme Activity analysis->result

Caption: Workflow for an in vitro GA 3-oxidase enzyme assay.

References

Intercellular and long-distance transport of Gibberellin A9

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Intercellular and Long-Distance Transport of Gibberellin A9

Abstract

Gibberellins (GAs) are a class of diterpenoid phytohormones that are critical regulators of plant growth and development, influencing processes from seed germination to fruit development. The spatial distribution of these hormones is tightly controlled through a combination of localized biosynthesis, catabolism, and transport at both intercellular and long-distance scales. While much of the research on long-distance GA transport has focused on the precursor GA12 as the primary mobile signal in model organisms like Arabidopsis thaliana, emerging evidence highlights the role of other GA intermediates, such as this compound (GA9), as crucial mobile signals in specific developmental contexts. This technical guide provides a comprehensive overview of the current understanding of GA9 transport, detailing the experimental evidence, the molecular players involved, and the key methodologies used to investigate these processes.

Gibberellin Biosynthesis: The Position of GA9

Gibberellin biosynthesis is a complex, multi-stage process occurring in different subcellular compartments, including plastids, the endoplasmic reticulum, and the cytoplasm. The pathway begins with the synthesis of ent-kaurene from geranylgeranyl diphosphate (GGDP). A series of oxidation steps then converts ent-kaurene to GA12, which is the common precursor for all other GAs.[1] GA12 can then be processed through various hydroxylation and oxidation steps to produce a wide array of GA intermediates and bioactive forms.

GA9 is a C19-gibberellin and a direct precursor to the bioactive GA4. The conversion of GA20 to GA9 is catalyzed by a GA 20-oxidase, and the final, activating step from GA9 to GA4 is catalyzed by a GA 3-oxidase.[1] The transport of an inactive precursor like GA9, rather than a bioactive form like GA4, allows for precise spatial control over where the active hormone is generated, preventing unintended physiological responses in transit tissues.

GAbiosynthesis precursor precursor intermediate intermediate ga9_node ga9_node bioactive bioactive enzyme enzyme GGDP GGDP ent_kaurene ent-kaurene GGDP->ent_kaurene GA12 GA12 ent_kaurene->GA12 GA53 GA53 GA12->GA53 13-hydroxylation GA9 GA9 GA12->GA9 Non-13-hydroxylation pathway GA20 GA20 GA53->GA20 e1 GA20ox GA20->e1 GA4 GA4 GA9->GA4 e2 GA3ox GA9->e2 GA1 GA1 e1->GA9 e2->GA4

Fig. 1: Simplified Gibberellin Biosynthesis Pathway.

Long-Distance Transport of GA9

Long-distance transport of signaling molecules occurs primarily through the plant's vascular system, the xylem and phloem, enabling communication between distant organs like roots and shoots.[2][3]

The GA12 Precursor as a General Mobile Signal

Extensive research using micrografting experiments in Arabidopsis has established that the biologically inactive precursor GA12 is a major mobile GA signal for long-distance transport.[4] Quantitative analysis of xylem and phloem exudates confirms the presence of GA12, suggesting its movement from production sites (e.g., roots) to recipient tissues (e.g., shoots), where it is converted into bioactive forms to support growth.[4]

Evidence for GA9 as a Mobile Signal in Cucumber

A key study in cucumber (Cucumis sativus) provides direct evidence for the transport of GA9. In cucumber, female flower development is dependent on GAs.[5][6] Research has shown that high levels of GA precursors are present in the ovaries, while high levels of bioactive GA4 are found in the sepals and petals.[5] This spatial separation of precursor and active hormone is bridged by the movement of GA9. The biologically inactive GA9 moves from the ovaries to the sepal and petal tissues.[5] Upon arrival, it is converted into bioactive GA4, which is necessary for the successful development of the female flower.[5]

This specialized transport mechanism may serve a protective function; since bioactive GAs can cause sex reversion in female flowers, transporting an inactive precursor like GA9 ensures that the hormone's activity is confined to the target floral organs, thereby maintaining their identity.[5]

GA9_Transport_Cucumber organ organ process_node process_node hormone hormone bioactive_hormone bioactive_hormone outcome outcome Ovary Ovary GA9_prod GA9 Synthesis Ovary->GA9_prod SepalPetal Sepals / Petals GA4_conv Conversion to GA4 SepalPetal->GA4_conv GA9 GA9 GA9_prod->GA9 GA9_transport Long-Distance Transport GA9_transport->SepalPetal GA4 GA4 GA4_conv->GA4 GA9->GA9_transport Vascular Tissue FlowerDev Female Flower Development GA4->FlowerDev Micrografting_Workflow step step action action result result start Seed Sterilization & Sowing (Scion & Rootstock Genotypes) growth Vertical Growth (4-6 days) start->growth prep Seedling Excision (Transverse cut on hypocotyl) growth->prep graft Join Scion to Rootstock (Optional support collar) prep->graft recover Recovery on Sterile Medium (7-10 days, high humidity) graft->recover validate Confirm Graft Success (Vascular connection, new growth) recover->validate analyze Phenotypic & Biochemical Analysis (e.g., Height measurement, LC-MS/MS) validate->analyze GASignaling cluster_nucleus Nucleus hormone hormone receptor receptor repressor repressor complex complex process_node process_node tf tf outcome outcome GA Bioactive GA (e.g., GA4) GID1 GID1 Receptor GA->GID1 Binds GA_GID1 GA-GID1 Complex GID1->GA_GID1 DELLA DELLA Repressor PIF PIFs DELLA->PIF Represses GA_GID1_DELLA GA-GID1-DELLA Complex DELLA->GA_GID1_DELLA Degradation 26S Proteasome Degradation DELLA->Degradation Genes GA-Responsive Genes PIF->Genes Activates GA_GID1->DELLA Binds SCF SCF-SLY1/GID2 (E3 Ligase) GA_GID1_DELLA->SCF Recruits SCF->Degradation Ubiquitinates DELLA Degradation->PIF De-represses Growth Growth Promotion Genes->Growth

References

The Evolutionary Footprint of a Key Gibberellin Precursor: A Technical Guide to the Natural Distribution of Gibberellin A9

Author: BenchChem Technical Support Team. Date: November 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Gibberellins (GAs) are a class of diterpenoid phytohormones that are critical regulators of plant growth and development. Among the more than 130 GAs identified, only a few are biologically active, with the others serving as precursors or catabolites. Gibberellin A9 (GA9) is a pivotal, late-stage intermediate in the biosynthesis of GA4, a potent bioactive gibberellin in many plant species. Understanding the distribution and regulation of GA9 across the plant kingdom offers insights into the evolution of developmental processes and provides a molecular target for modulating plant growth. This technical guide synthesizes the current knowledge on the natural distribution of GA9 across major plant phyla, details the analytical methodologies for its quantification, and illustrates the core biochemical pathways in which it participates.

Natural Distribution of this compound Across Plant Phyla

The presence and concentration of GA9 vary significantly across the evolutionary landscape of the plant kingdom. While the fundamental GA biosynthesis pathway is conserved in vascular plants, its components and end-products have been adapted, and in some cases, lost or repurposed in different lineages.

Bryophytes (Mosses, Liverworts, and Hornworts)

Current research indicates that bryophytes, the most ancient lineage of land plants, do not produce the canonical bioactive gibberellins found in vascular plants, and consequently, GA9 is not a reported endogenous compound.[1][2] Studies on the liverwort Marchantia polymorpha have shown that while it possesses the genes for early-step GA biosynthesis and produces precursors like ent-kaurenoic acid (KA) and GA12, it lacks the key enzymes, such as GA 3-oxidase, required for the final steps of bioactive GA synthesis.[1] Instead, these precursors are utilized to synthesize as-yet-unidentified signaling molecules that regulate developmental responses to environmental cues like far-red light.[1][2] Therefore, the GA pathway in bryophytes appears to have evolved for a different purpose, predating the GA-GID1 signaling module found in vascular plants.[3][4]

Pteridophytes (Ferns and Lycophytes)

Vascular plants, including ferns and lycophytes, possess a conserved GA biosynthesis pathway and the canonical GA signaling system.[3][4] In ferns, gibberellins and related compounds, known as antheridiogens, act as pheromones to regulate sex determination in the gametophyte stage.[5] This system involves a modified GA biosynthesis pathway that can be split between different individuals in a colony.[5] Antheridiogens, which are structurally related to GAs, are secreted by early-maturing prothalli and induce male organ (antheridia) formation in neighboring, later-maturing prothalli.[5] While this confirms the presence of a sophisticated GA-related metabolic network, specific quantitative data for endogenous GA9 in fern tissues are not widely documented in the literature. Its presence is inferred as a likely intermediate en route to bioactive GAs like GA4.

Gymnosperms (Conifers, Cycads, Ginkgo, and Gnetophytes)

GA9 is a quantifiable endogenous gibberellin in gymnosperms. Studies on Sitka spruce (Picea sitchensis) have provided detailed quantitative analysis of GA9 in various tissues during shoot elongation. These studies demonstrate that GA9 levels are dynamic and responsive to environmental conditions that influence developmental transitions, such as the switch from vegetative growth to flowering.[6] The presence of both free GA9 and a putative GA9-conjugate suggests complex regulation involving both synthesis and storage forms.[6][7]

Angiosperms (Flowering Plants)

In angiosperms, GA9 is firmly established as the immediate precursor to the bioactive GA4 in the non-13-hydroxylation pathway. Its presence is widespread, though its concentration is often low due to its rapid conversion to GA4. The movement and metabolism of GA9 are tightly regulated to control specific developmental events. For instance, in cucumber (Cucumis sativus), the biologically inactive precursor GA9 moves from the ovaries to the sepals and petals, where it is converted into bioactive GA4 to drive female flower development.[8] This spatial separation of synthesis and action highlights a sophisticated mechanism for hormonal control. Similarly, GA9 has been identified in developing pea (Pisum sativum) seeds, where GA levels are precisely controlled to manage seed growth and maturation.[9]

Quantitative Data Summary

The following table summarizes available quantitative data for GA9 across different plant phyla. The scarcity of data in certain phyla highlights areas for future research.

PhylumSpeciesTissue/OrganGA9 Concentration (ng/g fresh weight)Reference
Bryophyta Marchantia polymorphaThallusNot Detected[1]
Pteridophyta --Data Not Available-
Gymnospermae Picea sitchensisNeedles9 - 32[6]
Picea sitchensisStems5 - 22[6]
Angiospermae Cucumis sativusOvary/PetalsEssential precursor, but specific concentration not provided[8]
Pisum sativumDeveloping SeedsDetected, with levels varying during development[9]

Biochemical Pathways Involving this compound

GA9 is a central node in the gibberellin metabolic network, positioned as the final C19-GA intermediate before the production of bioactive GA4.

This compound Biosynthesis Pathway

The synthesis of GA9 occurs in the cytoplasm and is the culmination of a multi-step pathway that originates in the plastid. The final steps leading to GA9 are catalyzed by a 2-oxoglutarate-dependent dioxygenase (2-ODD) enzyme.

  • Plastid: The pathway begins with geranylgeranyl diphosphate (GGPP), which is cyclized to form ent-kaurene.

  • Endoplasmic Reticulum: ent-Kaurene is then oxidized by two cytochrome P450 monooxygenases (KO and KAO) to produce GA12.[4]

  • Cytoplasm: GA12 is the first gibberellin intermediate and serves as the substrate for further modifications. GA 20-oxidase (GA20ox), a 2-ODD, catalyzes a series of oxidative steps to convert GA12 into GA9, which involves the removal of the C-20 carbon atom.[4]

GA9_Biosynthesis cluster_0 Plastid cluster_1 Endoplasmic Reticulum cluster_2 Cytoplasm GGPP GGPP ent_Kaurene ent-Kaurene GGPP->ent_Kaurene CPS, KS CPS_KS CPS, KS (Plastid) GA12 GA12 ent_Kaurene->GA12 KO, KAO KO_KAO KO, KAO (ER) GA12_aldehyde GA12-aldehyde GA15 GA15 GA12->GA15 GA20ox GA20ox GA20ox (Cytoplasm) GA24 GA24 GA15->GA24 GA20ox GA9 This compound GA24->GA9 GA20ox GA4 Bioactive GA4 GA9->GA4 GA3ox GA3ox GA3ox (Cytoplasm) GA_Signaling cluster_0 Nucleus cluster_1 GA-GID1-DELLA Complex GA9 GA9 (Precursor) GA4 GA4 (Bioactive) GA9->GA4 GA3ox GID1 GID1 Receptor GA4->GID1 binds DELLA DELLA Protein (Repressor) GID1->DELLA interacts with c1 Proteasome 26S Proteasome DELLA->Proteasome targeted for degradation PIFs Transcription Factors (e.g., PIFs) DELLA->PIFs Represses SCF SCF-SLY1/GID2 (E3 Ligase) SCF->DELLA Ubiquitinates Response Growth & Development Proteasome->Response De-repression leads to Gene GA-Responsive Genes PIFs->Gene Activates Gene->Response c1->SCF recruits c2 GA4_bound GA4 GID1_bound GID1 DELLA_bound DELLA Experimental_Workflow Start Plant Tissue Collection (Flash Freeze) Homogenize Homogenization & Addition of Internal Standard Start->Homogenize Extract Solvent Extraction (e.g., 80% Methanol) Homogenize->Extract Purify Solid-Phase Extraction (SPE) (e.g., C18, Ion Exchange) Extract->Purify Derivatize Derivatization (Methylation & Silylation) Purify->Derivatize For GC-MS Only Analyze_LC LC-MS/MS Analysis (MRM Mode) Purify->Analyze_LC Analyze_GC GC-MS Analysis (SIM Mode) Derivatize->Analyze_GC Quantify Data Processing & Quantification Analyze_LC->Quantify Analyze_GC->Quantify

References

The Role of Gibberellin A9 in the Transition to Flowering: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: The transition from vegetative growth to flowering is a critical developmental checkpoint in the life cycle of higher plants, governed by a complex network of endogenous and environmental signals. Among the key internal regulators are gibberellins (GAs), a class of diterpenoid phytohormones. While several bioactive GAs exist, the precursor Gibberellin A9 (GA9) holds a pivotal position, particularly within the non-13-hydroxylation pathway leading to the synthesis of GA4, a potent activator of the floral transition. This technical guide provides an in-depth examination of the biosynthesis, transport, and signaling cascade of GA9, detailing its conversion to bioactive GA4 and its ultimate role in derepressing the molecular brakes that inhibit flowering. We present quantitative data, detailed experimental protocols for GA analysis and application, and diagrams of the core molecular pathways to offer a comprehensive resource for researchers in plant biology and developmental science.

This compound in the GA Biosynthesis Pathway

This compound (GA9) is an intermediate in one of the two main branches of the late-stage GA biosynthesis pathway that occurs in the cytoplasm. Specifically, it is a C19-GA in the non-13-hydroxylation pathway. The synthesis of bioactive GAs is a multi-step process involving three classes of enzymes: terpene synthases, cytochrome P450 monooxygenases, and 2-oxoglutarate–dependent dioxygenases (2ODDs).[1]

The immediate precursor to GA9 is GA12, which is synthesized from geranylgeranyl diphosphate (GGDP). The enzyme GA 20-oxidase (GA20ox), a 2ODD, catalyzes several steps in this pathway, including the conversion of GA12 to GA15, GA24, and finally to GA9.[2][3] GA9 itself is not considered biologically active in promoting flowering. Its crucial role lies in its capacity as the direct substrate for GA 3-oxidase (GA3ox), which converts it into the highly bioactive GA4 through 3β-hydroxylation.[4][5][6] This final conversion step is a critical regulatory point, as the expression of GA3ox genes is tightly controlled by developmental and environmental signals.[4][7]

GA9_Biosynthesis_Pathway cluster_main Non-13-Hydroxylation Pathway GA12 GA12 GA15 GA15 GA12->GA15 GA20ox GA24 GA24 GA15->GA24 GA20ox GA9 GA9 (Inactive Precursor) GA24->GA9 GA20ox GA4 GA4 (Bioactive) GA9->GA4 GA3ox GA34 GA34 (Inactive) GA9:e->GA34:w GA2ox GA4->GA34 GA2ox

Figure 1. Simplified biosynthetic pathway of this compound and its conversion to bioactive GA4.

Molecular Mechanism: From GA9 to Floral Induction

The promotion of flowering by gibberellins is mediated through a process of derepression. The central negative regulators of the GA signaling pathway are a family of nuclear proteins known as DELLA proteins (named for their conserved DELLA amino acid motif).[8][9] These proteins act as transcriptional regulators that repress the expression of genes required for flowering.

The molecular sequence of events is as follows:

  • Conversion and Perception: GA9 is converted to GA4. Bioactive GA4 then binds to its nuclear receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[8]

  • DELLA Degradation: The GA4-GID1 complex undergoes a conformational change that allows it to bind to DELLA proteins. This binding event targets the DELLA protein for polyubiquitination by an SCF E3 ubiquitin ligase complex (containing SLY1 or GID2 as the F-box protein). Subsequently, the ubiquitinated DELLA protein is degraded by the 26S proteasome.[9]

  • Activation of Floral Promoters: In the absence of bioactive GA, DELLA proteins bind to and sequester key transcription factors, preventing them from activating downstream targets. Among the most important of these are the SQUAMOSA PROMOTER BINDING PROTEIN-LIKE (SPL) and PHYTOCHROME INTERACTING FACTOR (PIF) transcription factors.[9][10][11] DELLAs can also interact directly with FLOWERING LOCUS C (FLC), a potent floral repressor, enhancing its repressive activity.[12][13]

  • Gene Expression: The degradation of DELLA proteins releases SPLs and other activators. These transcription factors can then bind to the promoters of floral pathway integrator genes, such as SUPPRESSOR OF OVEREXPRESSION OF CO1 (SOC1) and FLOWERING LOCUS T (FT), and the floral meristem identity gene LEAFY (LFY), leading to their expression and the initiation of flowering.[8][10] This mechanism is particularly critical for inducing flowering under non-inductive short-day conditions.[14]

GA_Signaling_Pathway cluster_nucleus Nucleus GA4 GA4 (from GA9) GID1 GID1 Receptor GA4->GID1 binds DELLA DELLA Protein (e.g., RGA, GAI) GID1->DELLA binds SCF SCF (SLY1/GID2) E3 Ligase DELLA->SCF targeted to SPLs SPLs (Transcription Factors) DELLA->SPLs Represses Proteasome 26S Proteasome SCF->Proteasome leads to degradation by Genes Floral Integrator Genes (SOC1, LFY, FT) SPLs->Genes Activates Flowering Flowering Genes->Flowering

Figure 2. GA signaling pathway leading to the degradation of DELLA repressors and floral activation.

Quantitative Data on Gibberellins and Flowering

Quantifying endogenous gibberellin levels is essential to correlate their presence with developmental transitions. While GA9 is an intermediate, its levels, and particularly the levels of its product GA4, are indicative of the flux through the biosynthetic pathway. Studies in various species show a clear link between the capacity to produce GA4 and the propensity to flower.

SpeciesTissue/ConditionGA9 Level (ng/g FW)GA4 Level (ng/g FW)Phenotype/ObservationReference
Picea sitchensis (Sitka spruce)Needles, good-flowering clones15 - 281 - 1.6Higher GA9 levels suggest a greater capacity for synthesizing GA4, promoting flowering.[15]
Picea sitchensis (Sitka spruce)Needles, poor-flowering clones7 - 171 - 1.6Lower GA9 levels correlate with reduced flowering.[15]
Arabidopsis thalianaShoot apex, short daysIncreases before flowering~0.25 (at floral transition)GA4 levels increase dramatically in the shoot apex just before floral initiation.[5][5]
Prunus persica (Peach)Infected with Plum Pox VirusNot Measured~0.15 (control) vs ~0.30 (infected)Viral infection, which affects development, correlates with changes in GA levels.[16]
Wolffia arrhizaControl plantsNot MeasuredNot MeasuredBaseline levels of various hormones provide a reference for comparative studies. Other bioactive GAs like GA3 were measured around 1.5 ng/g FW.[17]

Note: Data are compiled from different studies and experimental systems. Direct comparisons should be made with caution. The levels of GAs are often very low, in the picogram to low nanogram range per gram of fresh weight (FW).[18][19]

Experimental Protocols

Protocol: Quantification of Endogenous GA9 and GA4 by LC-MS/MS

This protocol outlines a standard method for the extraction, purification, and quantification of gibberellins from plant tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique.[1][15][20]

  • Sample Preparation:

    • Harvest 100-500 mg of fresh plant tissue (e.g., shoot apices, leaves) and immediately freeze in liquid nitrogen to halt metabolic activity.

    • Lyophilize (freeze-dry) the tissue to remove water and record the dry weight.

    • Grind the tissue to a fine powder using a chilled mortar and pestle or a bead mill.

  • Extraction:

    • Add 1-5 mL of pre-chilled extraction solvent (e.g., 80% methanol in water with 0.1% formic acid) to the powdered tissue.

    • Include isotopically labeled internal standards (e.g., [²H₂]GA9, [²H₂]GA4) at a known concentration to correct for sample loss during purification and to enable absolute quantification.

    • Incubate at 4°C with constant shaking for several hours or overnight.

    • Centrifuge at high speed (e.g., 10,000 x g) for 15 minutes at 4°C. Collect the supernatant. Re-extract the pellet with the same solvent for maximum yield and combine the supernatants.

  • Purification (Solid-Phase Extraction - SPE):

    • Evaporate the methanol from the extract under a stream of nitrogen or using a rotary evaporator.

    • Dilute the remaining aqueous extract with acidified water (e.g., 1% acetic acid).

    • Condition a C18 reverse-phase SPE cartridge with methanol followed by acidified water.

    • Load the sample onto the cartridge. Wash the cartridge with water to remove polar impurities.

    • Elute the gibberellins with a solvent of higher organic content, such as 80% methanol.

  • LC-MS/MS Analysis:

    • Dry the eluate and resuspend the sample in a small volume (e.g., 50-100 µL) of the initial mobile phase (e.g., 10% acetonitrile with 0.1% formic acid).

    • Inject the sample into an LC-MS/MS system.

    • Chromatography: Separate compounds on a C18 reversed-phase column using a gradient of water and acetonitrile (both typically containing 0.1% formic acid).[20]

    • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for each analyte and its labeled internal standard.[20][21]

GA_Quantification_Workflow Start 1. Plant Tissue Collection (e.g., Shoot Apex) Freeze 2. Flash Freeze & Lyophilize Start->Freeze Grind 3. Homogenize to Powder Freeze->Grind Extract 4. Extraction (Methanol, Internal Standards) Grind->Extract Purify 5. Solid-Phase Extraction (SPE) (C18 Cartridge) Extract->Purify Analyze 6. LC-MS/MS Analysis (MRM Mode) Purify->Analyze Data 7. Data Processing (Quantification) Analyze->Data

Figure 3. Standard experimental workflow for the quantification of gibberellins in plant tissue.
Protocol: Exogenous Application of GA9 to Assess Flowering Time

This protocol describes how to apply GA9 externally to plants to determine its effect on the floral transition. This is often performed on GA-deficient mutants or wild-type plants grown under non-inductive conditions.[22][23][24]

  • Plant Material and Growth Conditions:

    • Use a suitable plant model, such as Arabidopsis thaliana (e.g., the GA-deficient ga1-3 mutant or wild-type Col-0).

    • Grow plants under controlled environmental conditions. To observe the strongest effect, use non-inductive short-day photoperiods (e.g., 10 hours light / 14 hours dark).[14]

  • Preparation of GA9 Solution:

    • Prepare a stock solution of GA9 (e.g., 10 mM) in a solvent like ethanol or DMSO. Store at -20°C.

    • Prepare the final application solution by diluting the stock solution in water or a buffer to the desired concentration (e.g., 1-100 µM).

    • To aid in adherence and localized application, the solution can be mixed with a gelling agent like 0.1% agarose or a surfactant like 0.01% Tween-20.[23]

  • Application Method:

    • Apply a small, precise volume (e.g., 5-10 µL) of the GA9 solution directly to the shoot apical meristem of the plant.

    • Repeat the application at regular intervals (e.g., every 2-3 days) until a clear phenotype is observed.

    • Include a control group of plants treated with a mock solution (containing the solvent and gelling agent but no GA9).

  • Data Collection and Analysis:

    • Record the flowering time for each plant. This can be measured as:

      • Days to Bolting: The number of days from germination until the floral stem elongates to a specific height (e.g., 1 cm).

      • Rosette Leaf Number: The total number of rosette leaves at the time of bolting.

    • Compare the flowering time of GA9-treated plants to the mock-treated control group using appropriate statistical tests (e.g., t-test). A significant decrease in days to bolting or rosette leaf number indicates that GA9 promotes flowering.

Integration with Other Flowering Pathways

The GA pathway does not operate in isolation. It is part of a larger regulatory network that integrates various signals to ensure flowering occurs at the optimal time.

  • Photoperiod Pathway: This pathway responds to day length. Under inductive long days, the mobile signal FLOWERING LOCUS T (FT), often called florigen, is produced in the leaves and travels to the shoot apex to induce flowering. The GA pathway can act in parallel and is especially crucial for promoting flowering when the photoperiod is not inductive (i.e., short days).[25][26]

  • Autonomous and Vernalization Pathways: These pathways regulate flowering in response to endogenous cues and prolonged cold exposure, respectively. They primarily act by repressing the floral inhibitor FLC. Since DELLAs can interact with FLC, the GA pathway provides a point of crosstalk, where high GA levels can help overcome FLC-mediated repression.[12][13]

  • Hormonal Crosstalk: Gibberellins interact with other hormones. For example, auxin can promote GA biosynthesis, while abscisic acid (ABA) often acts antagonistically to GA, particularly in processes like seed germination, which shares some regulatory components with flowering.[27]

Flowering_Pathway_Integration cluster_signals Environmental & Endogenous Cues cluster_pathways Regulatory Pathways LD Long Days (Photoperiod) Photo_P Photoperiod Pathway LD->Photo_P SD Short Days GA_P Gibberellin Pathway (GA9 → GA4) SD->GA_P high importance Age Age (Autonomous) Auto_P Autonomous Pathway Age->Auto_P Cold Cold (Vernalization) Vern_P Vernalization Pathway Cold->Vern_P Integrators Floral Pathway Integrators (FT, SOC1, LFY) Photo_P->Integrators GA_P->Integrators FLC FLC (Floral Repressor) Auto_P->FLC Vern_P->FLC Flowering Floral Transition Integrators->Flowering FLC->Integrators

Figure 4. Integration of the Gibberellin pathway with other major flowering time control pathways.

Conclusion

This compound serves as a critical, rate-limiting precursor for the synthesis of bioactive GA4, a key hormonal signal for the floral transition. While inactive itself, the spatial and temporal regulation of its conversion to GA4 via GA3-oxidase provides a precise control point for plant development. The resulting GA4 initiates a signaling cascade that culminates in the proteolytic degradation of DELLA repressors, thereby liberating essential transcription factors like SPLs to activate a suite of floral integrator and meristem identity genes. This mechanism is fundamental for ensuring reproductive success, particularly under environmental conditions that are otherwise non-inductive for flowering. A thorough understanding of the GA9-GA4 axis, supported by robust quantitative and molecular techniques, is indispensable for both fundamental plant science and the strategic development of crops with tailored flowering characteristics.

References

Gibberellin A9: A Technical Guide to its Historical Discovery and Initial Characterization

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the historical discovery and initial characterization of Gibberellin A9 (GA9), a key member of the gibberellin family of plant hormones. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the foundational research that led to our understanding of this important molecule.

Historical Context: The Dawn of Gibberellin Research

The story of gibberellins begins with the observation of the "bakanae" or "foolish seedling" disease in rice, a condition known to Japanese farmers for centuries. This disease, characterized by excessive stem elongation, was eventually traced to a substance produced by the fungus Gibberella fujikuroi (the perfect stage of Fusarium moniliforme).[1] Early Japanese scientists, notably Eiichi Kurosawa in 1926, demonstrated that sterile filtrates from fungal cultures could induce the same symptoms in healthy rice seedlings. This seminal work laid the groundwork for the isolation and identification of the active compounds, which were collectively named "gibberellins."[1]

In the 1950s, research groups in the United Kingdom and the United States began to unravel the chemical nature of these fungal metabolites, leading to the isolation and structural elucidation of gibberellic acid (GA3).[1] This spurred further investigation into the diverse range of gibberellins produced by the fungus.

The Discovery and Isolation of this compound

In 1962, a team of researchers at Imperial Chemical Industries in the UK, including B. E. Cross, R. H. B. Galt, and J. R. Hanson, published a landmark paper detailing the isolation and characterization of two new gibberellins from the culture filtrate of Gibberella fujikuroi.[2] One of these was designated this compound.

The isolation of GA9 was a meticulous process involving large-scale fermentation of the fungus, followed by a multi-step extraction and purification procedure. The general workflow for this process is outlined below.

Experimental Workflow for the Isolation of this compound

GA9_Isolation_Workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization Fermentation Large-scale culture of Gibberella fujikuroi Filtration Filtration of Culture Broth Fermentation->Filtration Acidification Acidification of Filtrate (pH 2-3) Filtration->Acidification SolventExtraction Extraction with Ethyl Acetate Acidification->SolventExtraction Charcoal Charcoal Chromatography SolventExtraction->Charcoal Partition Solvent Partitioning Charcoal->Partition Crystallization Crystallization Partition->Crystallization Physical Physical Constants (m.p., [α]D) Crystallization->Physical Spectroscopy Spectroscopic Analysis (IR) Crystallization->Spectroscopy Bioassay Biological Activity (Dwarf Pea Bioassay) Crystallization->Bioassay

References

Endogenous Gibberellin A9: A Technical Guide to Quantification and Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of endogenous Gibberellin A9 (GA9) levels across a diverse range of plant organs. GA9, a crucial intermediate in the gibberellin biosynthetic pathway, plays a pivotal role in regulating various aspects of plant growth and development. Understanding its endogenous concentrations in different tissues is fundamental for research in plant physiology, agricultural biotechnology, and the development of plant growth regulators. This document summarizes quantitative data, details experimental protocols for GA9 analysis, and visualizes key biological pathways.

Quantitative Levels of Endogenous this compound

The concentration of this compound varies significantly between plant species, organs, and developmental stages. The following tables consolidate available quantitative data to facilitate comparative analysis.

Plant SpeciesOrganDevelopmental StageGA9 Concentration (ng/g FW)Citation
Picea sitchensis (Sitka Spruce)NeedlesDuring rapid stem elongation (heat and drought treated)22 - 32[1]
NeedlesAfter cessation of shoot elongation (heat and drought treated)12[1]
NeedlesDuring shoot elongation (cool and wet treated)9[1]
StemsDuring rapid stem elongation (heat and drought treated)1 - 22[1]
StemsAfter cessation of shoot elongation (heat and drought treated)9[1]
StemsAfter cessation of shoot elongation (cool and wet treated)5[1]
Arabidopsis thaliana Roots23-day-old plantsPresent, but specific ng/g FW not provided
SeedsGerminatingPresent, but specific ng/g FW not provided
Oryza sativa (Rice)ShootsElongating second internodes of seedlings~2-fold higher in ELA1-RNAi/ela2 mutants compared to wild-type
Syngonanthus verticillatus SeedsFreshly harvested (dormant)~1.5
SeedsAfter 3 months of burial (release from dormancy)~0.5

FW: Fresh Weight

Experimental Protocols for this compound Analysis

The accurate quantification of endogenous GA9 requires meticulous sample preparation and sensitive analytical techniques. The most common and reliable method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Extraction and Purification

This protocol outlines a general procedure for the extraction and purification of gibberellins from plant tissues, which can be adapted for specific sample types.

Materials:

  • Plant tissue (fresh or frozen in liquid nitrogen)

  • Extraction solvent: 80% (v/v) acetonitrile in water or methanol/water/formic acid (75:20:5, v/v/v)

  • Internal standards (e.g., deuterated GA9)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX, Oasis HLB)

  • Liquid nitrogen

  • Homogenizer or mortar and pestle

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Homogenization: Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a homogenizer.

  • Extraction: Transfer the powdered tissue to a tube containing the extraction solvent and the internal standards. Vortex thoroughly and incubate at 4°C for at least 1 hour with gentle shaking.

  • Centrifugation: Centrifuge the extract at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with the same solvent, and the supernatants pooled.

  • Solvent Evaporation: Evaporate the organic solvent from the supernatant using a rotary evaporator or a stream of nitrogen gas.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge with appropriate solvents to remove interfering compounds.

    • Elute the gibberellins using a suitable solvent (e.g., methanol, acetonitrile).

  • Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Quantification by LC-MS/MS

Instrumentation:

  • Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to separate the gibberellins.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for GA9 and its internal standard. The selection of these transitions is crucial for selectivity and sensitivity.

    • Example MRM transitions for GA9: While specific transitions can vary based on the instrument and derivatization, a common approach is to monitor the transition from the deprotonated molecule [M-H]⁻ to a characteristic fragment ion. For underivatized GA9 (C19H24O4, MW: 316.39), the precursor ion would be m/z 315.4. Product ions would be determined by fragmentation experiments.

  • Optimization: Optimize MS parameters such as capillary voltage, cone voltage, desolvation gas flow, and collision energy for maximum signal intensity for each transition.

Quantification:

  • Create a calibration curve using standard solutions of GA9 of known concentrations.

  • The concentration of endogenous GA9 in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Biological Pathways Involving this compound

This compound Metabolic Pathway

GA9 is a key intermediate in the non-13-hydroxylation pathway of gibberellin biosynthesis. It is synthesized from GA12 and can be converted to the bioactive GA4 or inactivated.

GA9_Metabolic_Pathway GA12 GA12 GA15 GA15 GA12->GA15 GA20ox GA24 GA24 GA15->GA24 GA20ox GA9 GA9 GA24->GA9 GA20ox GA4 GA4 (Bioactive) GA9->GA4 GA3ox GA51 GA51 (Inactive) GA9->GA51 GA2ox GA34 GA34 (Inactive) GA4->GA34 GA2ox

Metabolic pathway of this compound.
Gibberellin Signaling Pathway

The gibberellin signaling pathway is a well-characterized cascade that leads to various developmental responses. Bioactive gibberellins, such as GA4 derived from GA9, initiate this pathway.

GA_Signaling_Pathway cluster_nucleus Nucleus GA Bioactive GA (e.g., GA4) GID1 GID1 Receptor GA->GID1 binds to DELLA DELLA Protein (Repressor) GID1->DELLA GA-GID1 complex binds to SCF SCF Complex (E3 Ligase) DELLA->SCF targeted for ubiquitination by PIF PIF (Transcription Factor) DELLA->PIF represses Proteasome 26S Proteasome SCF->Proteasome leads to degradation by GA_Response_Genes GA-Responsive Genes PIF->GA_Response_Genes activates Growth_Response Growth and Development GA_Response_Genes->Growth_Response leads to

Simplified Gibberellin signaling pathway.
Logical Workflow for GA9 Quantification

The following diagram illustrates the logical workflow for the quantification of endogenous this compound from plant tissue.

GA9_Quantification_Workflow A Plant Tissue Collection (e.g., leaves, roots, flowers) B Homogenization in Liquid Nitrogen A->B C Extraction with Organic Solvent + Internal Standard (d-GA9) B->C D Purification and Enrichment (e.g., Solid-Phase Extraction) C->D E LC-MS/MS Analysis (MRM Mode) D->E F Data Processing and Quantification E->F

Workflow for GA9 quantification.

References

Methodological & Application

Application Notes and Protocols for UPLC-ESI-MS/MS Quantification of Gibberellin A9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantification of Gibberellin A9 (GA9) in plant tissues and other biological matrices using Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS). The protocols outlined are based on established and widely cited methods in the field of phytohormone analysis.

Introduction

Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flower and fruit development. This compound is a key intermediate in the biosynthesis of several bioactive GAs. Accurate quantification of GA9 is essential for understanding its physiological roles and for applications in agriculture and drug development where modulation of GA biosynthesis pathways is of interest.

UPLC-ESI-MS/MS has become the gold standard for the analysis of phytohormones due to its high sensitivity, selectivity, and speed. This method allows for the precise quantification of low-abundance compounds like GA9 from complex biological samples. The protocol described herein covers sample extraction, purification, and the specific UPLC-ESI-MS/MS parameters required for reliable GA9 quantification.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Deuterated this compound (d2-GA9) or other suitable internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Solid-Phase Extraction (SPE) cartridges: Oasis MCX (Mixed-Mode Cation Exchange) and Oasis MAX (Mixed-Mode Anion Exchange)

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Centrifuge

  • Nitrogen evaporator

  • UPLC system coupled to a triple quadrupole mass spectrometer

Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Purification

A robust two-step solid-phase extraction procedure is recommended for the selective enrichment and efficient clean-up of gibberellins from complex plant extracts.[1]

  • Extraction:

    • Flash-freeze approximately 100 mg of fresh plant tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

    • Transfer the powdered tissue to a tube and add 1 mL of an ice-cold extraction solvent (e.g., 80% acetonitrile with 5% formic acid).

    • Add an appropriate amount of a deuterated internal standard (e.g., d2-GA9) to each sample for accurate quantification.

    • Vortex the mixture thoroughly and incubate at 4°C for at least 1 hour with gentle shaking.

    • Centrifuge the extract at 14,000 rpm for 15 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Oasis MCX Cartridge (Cation Exchange):

      • Condition an Oasis MCX cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

      • Load the supernatant onto the conditioned cartridge.

      • Wash the cartridge with 1 mL of 1 M formic acid to remove interfering basic compounds.

      • Elute the gibberellins with 2 mL of methanol.

    • Oasis MAX Cartridge (Anion Exchange):

      • Condition an Oasis MAX cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

      • Load the eluate from the MCX cartridge onto the conditioned MAX cartridge.

      • Wash the cartridge with 1 mL of 5% ammonium hydroxide to remove interfering acidic compounds.

      • Elute the purified gibberellins with 2 mL of 1% formic acid in methanol.

    • Evaporate the final eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% methanol in water with 0.1% formic acid) for UPLC-MS/MS analysis.

UPLC-ESI-MS/MS Analysis

The following parameters are based on commonly used methods for gibberellin analysis and should be optimized for the specific instrumentation used.

  • UPLC System:

    • Column: A reversed-phase column, such as an Acquity UPLC CSH C18 (2.1 x 100 mm, 1.7 µm), is recommended for good separation of gibberellins.

    • Mobile Phase A: 0.1% Formic acid in ultrapure water or 10 mM ammonium formate in water.

    • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient Elution:

      • 0-1 min: 10% B

      • 1-8 min: Linear gradient from 10% to 90% B

      • 8-10 min: 90% B

      • 10.1-12 min: Return to 10% B for column re-equilibration.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for gibberellin analysis as they readily form [M-H]⁻ ions.

    • Capillary Voltage: 2.5 - 3.0 kV.

    • Cone Voltage: 20 - 40 V (This should be optimized for GA9).

    • Source Temperature: 120 - 150°C.

    • Desolvation Temperature: 350 - 500°C.

    • Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen).

    • Cone Gas Flow: 50 L/hr.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for this compound:

    • Precursor Ion (Q1): m/z 315.2

    • Product Ion (Q3): m/z 271.2

    • Collision Energy: 15-25 eV (This parameter requires optimization for the specific instrument).

Data Presentation

Quantitative data for this compound from various studies are summarized in the table below. These values can serve as a benchmark for method validation.

ParameterValueReference
Limit of Detection (LOD) 0.08 - 10 fmol[1]
Limit of Quantification (LOQ) 50 fmol[2]
**Linearity (R²) **> 0.99General observation in cited literature
Recovery ~72% (for a mixture of GAs)[1]

Visualization of Workflows and Relationships

Experimental Workflow Diagram

The following diagram illustrates the complete experimental workflow from sample collection to data analysis for the quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis UPLC-ESI-MS/MS Analysis cluster_data_analysis Data Processing sample_collection Plant Tissue Collection homogenization Homogenization (Liquid N2) sample_collection->homogenization extraction Solvent Extraction (80% ACN, 5% FA) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant mcx Oasis MCX (Cation Exchange) supernatant->mcx max Oasis MAX (Anion Exchange) mcx->max evaporation Evaporation (Nitrogen) max->evaporation reconstitution Reconstitution evaporation->reconstitution uplc UPLC Separation reconstitution->uplc esi ESI Source (Negative Ion Mode) uplc->esi msms Tandem MS (MRM) esi->msms data_acquisition Data Acquisition msms->data_acquisition quantification Quantification data_acquisition->quantification

Caption: Experimental workflow for GA9 quantification.

UPLC-ESI-MS/MS System Logical Diagram

This diagram illustrates the logical relationship between the components of the UPLC-ESI-MS/MS system.

uplc_ms_system cluster_uplc UPLC System cluster_ms Mass Spectrometer cluster_control System Control & Data autosampler Autosampler Injects Sample column UPLC Column Separates Analytes autosampler->column pump UPLC Pump Delivers Mobile Phase pump->autosampler esi_source ESI Source Ionization column->esi_source quadrupole1 Quadrupole 1 (Q1) Precursor Ion Selection esi_source->quadrupole1 collision_cell Collision Cell (Q2) Fragmentation quadrupole1->collision_cell quadrupole3 Quadrupole 3 (Q3) Product Ion Selection collision_cell->quadrupole3 detector Detector Ion Detection quadrupole3->detector computer Computer System Control & Data Acquisition detector->computer computer->autosampler computer->pump computer->esi_source computer->quadrupole1 computer->collision_cell computer->quadrupole3

Caption: Logical diagram of the UPLC-ESI-MS/MS system.

References

Application Notes and Protocols for the Efficient Extraction of Gibberellin A9 from Woody Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellin A9 (GA9) is a crucial intermediate in the gibberellin biosynthesis pathway in plants, playing a significant role in various developmental processes, including stem elongation, seed germination, and flowering. In woody plants, the study of GA9 is essential for understanding and potentially manipulating growth, development, and reproductive processes. The accurate quantification of GA9 from complex woody plant matrices, however, presents a significant analytical challenge due to its low endogenous concentrations and the presence of interfering secondary metabolites.

These application notes provide a detailed and robust protocol for the efficient extraction, purification, and quantification of this compound from woody plant tissues. The methodology is designed to yield high-quality extracts suitable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), ensuring high sensitivity and accuracy. The use of a deuterated internal standard (²H₂-GA9) is incorporated for precise quantification through isotope dilution.

Quantitative Data Summary

The following table summarizes representative quantitative data for this compound extracted from woody plant tissues using the described protocols. Concentrations can vary significantly based on species, tissue type, developmental stage, and environmental conditions.

Plant SpeciesTissue TypeTreatment/ConditionGA9 Concentration (ng/g fresh weight)Analytical MethodReference
Picea sitchensis (Sitka Spruce)NeedlesHeat and drought-treated22 - 32GC-MS-SIM[1]
Picea sitchensis (Sitka Spruce)StemsHeat and drought-treated1 - 22GC-MS-SIM[1]
Picea sitchensis (Sitka Spruce)NeedlesCool and wet-treatedGradual increase during shoot elongationGC-MS-SIM[1]

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of this compound from woody plant tissues.

Materials and Reagents
  • Plant Tissue: Fresh or flash-frozen woody plant tissue (e.g., needles, stems, buds).

  • Solvents: 80% Methanol (HPLC grade), Ethyl acetate (HPLC grade), Hexane (HPLC grade), Acetonitrile (HPLC grade), Formic acid.

  • Internal Standard: Deuterated this compound ([²H₂]-GA9).

  • Solid-Phase Extraction (SPE): C18 SPE cartridges (e.g., 500 mg, 6 mL).

  • Derivatization Agent (for GC-MS): N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Other: Liquid nitrogen, centrifuge, rotary evaporator or nitrogen evaporator, vortex mixer, analytical balance.

Experimental Workflow Diagram

GA9_Extraction_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis A 1. Weigh Frozen Tissue B 2. Homogenize in Liquid N₂ A->B C 3. Add 80% Methanol & Internal Standard B->C D 4. Incubate Overnight at 4°C C->D E 5. Centrifuge and Collect Supernatant D->E F 6. Partition with Ethyl Acetate E->F G 7. Solid-Phase Extraction (C18) F->G H 8. Elute GA9 G->H I 9. Evaporate to Dryness H->I J 10. Derivatization (for GC-MS) I->J K 11. Reconstitute in Solvent I->K J->K Optional L 12. GC-MS or LC-MS/MS Analysis K->L

Caption: Experimental workflow for the extraction and analysis of this compound.

Detailed Protocol Steps

Step 1: Sample Preparation and Homogenization

  • Weigh approximately 1-2 g of frozen woody plant tissue.

  • Immediately freeze the tissue in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

Step 2: Extraction

  • Transfer the powdered tissue to a centrifuge tube.

  • Add 10 mL of pre-chilled 80% methanol.

  • Add a known amount of deuterated GA9 internal standard (e.g., 10 ng). The use of deuterated internal standards is crucial for accurate quantification by compensating for sample losses during preparation and for matrix effects in the mass spectrometer.[1][2][3]

  • Vortex the mixture thoroughly.

  • Incubate the sample overnight at 4°C with gentle shaking to ensure complete extraction.

  • Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant.

Step 3: Purification by Solid-Phase Extraction (SPE)

  • Condition the C18 SPE cartridge: Sequentially pass 5 mL of methanol followed by 5 mL of water through the cartridge. Do not allow the cartridge to dry out between steps.[4]

  • Load the sample: Dilute the supernatant from Step 2 with water to reduce the methanol concentration to below 10%. Load the diluted extract onto the conditioned C18 SPE cartridge.

  • Wash the cartridge: Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elute GA9: Elute the gibberellins from the cartridge using 5 mL of 80% methanol. Collect the eluate.

  • Dry the eluate: Evaporate the eluate to dryness under a stream of nitrogen or using a rotary evaporator.

Step 4: Analysis by GC-MS (with Derivatization)

  • Derivatization: To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine. Heat at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives. This step is necessary to increase the volatility of the gibberellins for GC analysis.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. Use selected ion monitoring (SIM) mode for quantification, monitoring characteristic ions for both endogenous GA9 and the deuterated internal standard.

Step 5: Analysis by LC-MS/MS (without Derivatization)

  • Reconstitution: Reconstitute the dried extract from Step 3 in a suitable solvent, such as 100 µL of a methanol/water mixture.

  • LC-MS/MS Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system. Use a C18 reversed-phase column for separation. The analysis is typically performed in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for GA9 and its deuterated internal standard. This technique offers high selectivity and sensitivity for quantifying GAs in complex plant extracts.[5]

Gibberellin Biosynthesis and Signaling Pathway

The following diagram illustrates the simplified biosynthesis pathway leading to GA9 and its role in the gibberellin signaling cascade.

GA_Signaling_Pathway cluster_biosynthesis Gibberellin Biosynthesis cluster_signaling Gibberellin Signaling GGDP Geranylgeranyl diphosphate ent_kaurene ent-kaurene GGDP->ent_kaurene CPS, KS GA12 GA12 ent_kaurene->GA12 KO, KAO GA9 GA9 GA12->GA9 GA20ox GA4 GA4 (Bioactive) GA9->GA4 GA3ox GID1 GID1 Receptor GA4->GID1 binds to DELLA DELLA Protein GID1->DELLA interacts with SCF SCF Complex (E3 Ubiquitin Ligase) DELLA->SCF recruited to Proteasome 26S Proteasome DELLA->Proteasome degraded by Growth Growth Repression Lifted DELLA->Growth represses SCF->DELLA ubiquitinates Proteasome->Growth leads to

Caption: Simplified Gibberellin Biosynthesis and Signaling Pathway.

In the biosynthesis pathway, Geranylgeranyl diphosphate is converted through a series of enzymatic steps to GA12, which is then oxidized by GA 20-oxidase (GA20ox) to produce GA9.[6] GA9 can be further converted to the bioactive GA4 by GA 3-oxidase (GA3ox).[6]

In the signaling pathway, the bioactive gibberellin (e.g., GA4) binds to its receptor, GID1. This binding promotes the interaction between GID1 and DELLA proteins, which are transcriptional regulators that repress growth.[7][8] The formation of the GA-GID1-DELLA complex leads to the ubiquitination of the DELLA protein by an SCF E3 ubiquitin ligase complex and its subsequent degradation by the 26S proteasome.[7][8] The degradation of DELLA proteins lifts their repressive effect, allowing for the expression of gibberellin-responsive genes and promoting plant growth.[8]

References

Solid-Phase Extraction (SPE) for the Purification of Gibberellin A9: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellin A9 (GA9) is a crucial intermediate in the biosynthetic pathway of bioactive gibberellins (GAs), a class of diterpenoid phytohormones that regulate various aspects of plant growth and development.[1] Accurate quantification and analysis of GA9 are essential for understanding plant physiology and for applications in agriculture and drug development. However, the low abundance of GA9 in complex plant matrices necessitates a robust purification and concentration step prior to analysis. Solid-phase extraction (SPE) is a widely adopted technique for this purpose, offering a versatile and efficient means of isolating GA9 from interfering substances.

This document provides detailed application notes and experimental protocols for the solid-phase extraction of this compound from plant samples. It covers various SPE sorbents, including reversed-phase C18, mixed-mode anion exchange (MAX), and hydrophilic-lipophilic balance (HLB) cartridges, and provides a comparative overview of their performance.

Principles of Solid-Phase Extraction for this compound

Solid-phase extraction separates components of a mixture in a liquid sample (mobile phase) based on their physicochemical interactions with a solid adsorbent (stationary phase). For the purification of this compound, the choice of sorbent is critical and depends on the properties of GA9 and the sample matrix.

This compound is a tetracyclic diterpenoid carboxylic acid. This structure imparts both hydrophobic (the tetracyclic skeleton) and hydrophilic/ionizable (the carboxylic acid group) characteristics. SPE protocols leverage these properties for selective retention and elution.

  • Reversed-Phase (C18) SPE: Utilizes hydrophobic interactions. The nonpolar C18 stationary phase retains the hydrophobic tetracyclic structure of GA9 from a polar aqueous sample. Polar impurities are washed away, and GA9 is subsequently eluted with a nonpolar organic solvent.

  • Mixed-Mode Anion Exchange (MAX) SPE: Combines hydrophobic and ion-exchange retention mechanisms. MAX sorbents typically feature a hydrophobic polymer backbone with quaternary amine functional groups. This allows for the retention of GA9 through both hydrophobic interactions and electrostatic attraction of its deprotonated carboxylic acid group. This dual retention mechanism can provide enhanced selectivity and sample cleanup.

  • Hydrophilic-Lipophilic Balance (HLB) SPE: Employs a copolymer with both hydrophilic and lipophilic properties. This balanced chemistry allows for the retention of a wide range of compounds, including polar and nonpolar analytes like gibberellins, from aqueous samples.

Quantitative Data Summary

The selection of an appropriate SPE sorbent is crucial for achieving high recovery and purity of this compound. The following table summarizes a review of reported recovery efficiencies for gibberellins using different SPE methods. It is important to note that specific recovery rates for this compound can vary depending on the plant matrix, sample load, and specific protocol parameters.

SPE SorbentAnalyte(s)Sample MatrixReported Recovery (%)Reference(s)
Reversed-Phase C18 Gibberellic Acid (GA3)Plant Samples70 - 90%[2]
Mixed-Mode Anion Exchange (MAX) Eight phytohormones, including GAsPlant Samples86.2 - 96.7%[2]
Dual SPE: MCX and MAX GibberellinsPlant Samples< 45%[2]
Dual SPE: HLB and MAX GA1 and GA4Biological MatricesLow (not specified)[2]
Mixed-Mode Cation Exchange (MCX) and HLB followed by MAX Various GibberellinsPlant Extracts72% (total internal standards)[3]

Experimental Protocols

Sample Preparation

This initial step is critical for the efficient extraction of GA9 from the plant tissue and to prepare it for SPE.

Materials:

  • Plant tissue (e.g., leaves, shoots, seeds)

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Extraction solvent: 80% methanol in water (v/v), chilled to -20°C

  • Centrifuge

  • Vortex mixer

Procedure:

  • Flash-freeze the plant tissue (typically 50-100 mg fresh weight) in liquid nitrogen to halt metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

  • Transfer the powdered tissue to a centrifuge tube.

  • Add 1 mL of cold 80% methanol.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the sample at 4°C for at least 4 hours (or overnight) with gentle agitation to ensure thorough extraction.

  • Centrifuge the extract at 13,000 rpm for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the extracted gibberellins, and transfer it to a new tube.

  • For quantitative analysis, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent for SPE.

Solid-Phase Extraction (SPE) Protocols

The following are detailed protocols for the purification of this compound using C18, MAX, and HLB SPE cartridges.

This protocol is suitable for general cleanup of GA9 from aqueous plant extracts.

Materials:

  • C18 SPE cartridge (e.g., 100 mg, 3 mL)

  • SPE vacuum manifold

  • Methanol (100%)

  • Water (HPLC grade)

  • Wash solvent: 20% methanol in water (v/v)

  • Elution solvent: 80% methanol in water (v/v)

Procedure:

  • Conditioning: Pass 3 mL of 100% methanol through the C18 cartridge.

  • Equilibration: Pass 3 mL of water through the cartridge. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the reconstituted plant extract onto the cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing: Pass 3 mL of 20% methanol through the cartridge to remove polar impurities.

  • Elution: Elute the retained GA9 with 3 mL of 80% methanol.

  • Post-Elution: The eluate can be evaporated to dryness and reconstituted in a suitable solvent for subsequent analysis (e.g., by LC-MS/MS).

This protocol provides enhanced selectivity by utilizing both hydrophobic and anion exchange interactions.

Materials:

  • MAX SPE cartridge (e.g., 60 mg, 3 mL)

  • SPE vacuum manifold

  • Methanol (100%)

  • Water (HPLC grade)

  • Equilibration/Wash 1 solvent: Water

  • Wash 2 solvent: 100% Methanol

  • Elution solvent: 1% Formic acid in methanol (v/v)

Procedure:

  • Conditioning: Pass 3 mL of methanol through the MAX cartridge.

  • Equilibration: Pass 3 mL of water through the cartridge.

  • Sample Loading: Load the reconstituted plant extract (pH should be neutral to slightly basic to ensure the carboxylic acid group of GA9 is deprotonated) onto the cartridge.

  • Washing 1 (Polar Impurities): Pass 3 mL of water through the cartridge.

  • Washing 2 (Non-polar Impurities): Pass 3 mL of methanol through the cartridge.

  • Elution: Elute GA9 with 3 mL of 1% formic acid in methanol. The acidic mobile phase neutralizes the carboxylate group, disrupting the ionic interaction and allowing for elution.

  • Post-Elution: The eluate can be processed for further analysis.

This protocol is suitable for a broad range of gibberellins and can offer high recovery.

Materials:

  • HLB SPE cartridge (e.g., 60 mg, 3 mL)

  • SPE vacuum manifold

  • Methanol (100%)

  • Water (HPLC grade)

  • Wash solvent: 5% methanol in water (v/v)

  • Elution solvent: 80% methanol in water (v/v)

Procedure:

  • Conditioning: Pass 3 mL of methanol through the HLB cartridge.

  • Equilibration: Pass 3 mL of water through the cartridge.

  • Sample Loading: Load the reconstituted plant extract onto the cartridge.

  • Washing: Pass 3 mL of 5% methanol to remove interfering polar compounds.

  • Elution: Elute GA9 with 3 mL of 80% methanol.

  • Post-Elution: The eluate can be concentrated and reconstituted for analysis.

Visualizations

Gibberellin Biosynthesis Pathway

The following diagram illustrates the central role of this compound in the biosynthesis of bioactive gibberellins, particularly the non-13-hydroxylation pathway leading to GA4.

Gibberellin_Biosynthesis cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm GGPP Geranylgeranyl Diphosphate (GGPP) ent_kaurene ent-kaurene GGPP->ent_kaurene CPS, KS GA12_aldehyde GA12-aldehyde ent_kaurene->GA12_aldehyde KO, KAO GA12 GA12 GA12_aldehyde->GA12 GA15 GA15 GA12->GA15 GA20ox GA24 GA24 GA15->GA24 GA20ox GA9 This compound GA24->GA9 GA20ox GA4 GA4 (Bioactive) GA9->GA4 GA3ox GA34 GA34 (Inactive) GA4->GA34 GA2ox

Caption: Gibberellin biosynthesis pathway highlighting GA9.

Gibberellin Signaling Pathway

This diagram provides a simplified overview of the gibberellin signaling cascade, which is initiated by the binding of a bioactive gibberellin (like GA4, derived from GA9) to its receptor.

Gibberellin_Signaling cluster_nucleus Nucleus GA Bioactive GA (e.g., GA4) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Protein (Repressor) GID1->DELLA interacts with SCF SCF Complex (E3 Ubiquitin Ligase) DELLA->SCF targeted by PIFs PIFs (Transcription Factors) DELLA->PIFs represses Proteasome 26S Proteasome SCF->Proteasome leads to degradation by Gene GA-responsive Genes PIFs->Gene activates Response Growth and Development Gene->Response

Caption: Simplified gibberellin signaling pathway.

Conclusion

The purification of this compound from complex plant matrices is a critical step for its accurate quantification and further research. Solid-phase extraction offers a robust and adaptable methodology for this purpose. The choice of SPE sorbent—whether C18, mixed-mode anion exchange, or hydrophilic-lipophilic balance—should be guided by the specific requirements of the analysis, including the desired level of purity and the nature of the sample matrix. The protocols provided herein offer a solid foundation for developing and optimizing a reliable SPE method for this compound, enabling researchers to advance their understanding of its role in plant biology and its potential applications.

References

Application Notes and Protocols for the Chemical Synthesis of Deuterated Gibberellin A9 and its Use in Isotope Dilution Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gibberellins (GAs) are a large family of diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, flowering, and fruit development. Gibberellin A9 (GA9) is a key intermediate in the biosynthesis of bioactive GAs. Accurate quantification of endogenous GA9 levels is essential for understanding its physiological roles and for agricultural and biotechnological applications. Isotope dilution mass spectrometry (ID-MS) is the gold standard for the accurate and precise quantification of plant hormones. This method relies on the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass.

This application note provides detailed protocols for the chemical synthesis of deuterated this compound (d2-GA9) and its application as an internal standard for the quantification of endogenous GA9 in plant tissues using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

Table 1: Mass Spectrometric Parameters for Isotope Dilution Analysis of this compound

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
This compound (GA9)315.2271.2227.220
Deuterated this compound (d2-GA9)317.2273.2229.220

Experimental Protocols

Chemical Synthesis of Deuterated this compound ([2,2-d2]-GA9)

The synthesis of deuterated this compound can be achieved through a multi-step process starting from a readily available gibberellin precursor. The following protocol is a composite method based on established synthetic routes.

Materials:

  • This compound methyl ester

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Sodium borodeuteride (NaBD4), 98 atom % D

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

Protocol:

  • Oxidation of this compound methyl ester:

    • Dissolve this compound methyl ester (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add pyridinium chlorochromate (PCC) (1.5 eq) to the solution.

    • Stir the reaction mixture at room temperature for 2 hours, monitoring the reaction progress by TLC.

    • Upon completion, filter the reaction mixture through a pad of silica gel, washing with DCM.

    • Concentrate the filtrate under reduced pressure to obtain the crude 3-oxo-GA9 methyl ester.

  • Deuterium Labeling via Reduction:

    • Dissolve the crude 3-oxo-GA9 methyl ester (1.0 eq) in methanol (MeOH).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borodeuteride (NaBD4) (1.2 eq) to the cooled solution.

    • Stir the reaction mixture at 0 °C for 1 hour.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude deuterated GA9 methyl ester.

  • Purification of Deuterated GA9 Methyl Ester:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

    • Monitor the fractions by TLC and combine the fractions containing the desired product.

    • Evaporate the solvent to obtain the purified deuterated GA9 methyl ester.

  • Hydrolysis to Deuterated this compound:

    • Dissolve the purified deuterated GA9 methyl ester in a mixture of methanol and 1 M sodium hydroxide (NaOH) solution.

    • Stir the mixture at room temperature overnight.

    • Acidify the reaction mixture to pH 3 with 1 M hydrochloric acid (HCl).

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product, deuterated this compound (d2-GA9).

  • Characterization:

    • Confirm the structure and isotopic enrichment of the final product by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Isotope Dilution Analysis of this compound

This protocol describes the extraction and quantification of endogenous GA9 from plant tissue using the synthesized d2-GA9 as an internal standard.

Materials:

  • Plant tissue (e.g., leaves, shoots, roots)

  • Liquid nitrogen

  • Extraction solvent (e.g., 80% methanol with 1% acetic acid)

  • Deuterated this compound (d2-GA9) internal standard solution of known concentration

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

Protocol:

  • Sample Preparation and Extraction:

    • Flash-freeze a known weight of fresh plant tissue (e.g., 100 mg) in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.

    • Transfer the powdered tissue to a tube and add a precise amount of the d2-GA9 internal standard solution.

    • Add the cold extraction solvent to the sample.

    • Incubate the sample at 4 °C with shaking for at least 4 hours.

    • Centrifuge the sample at 10,000 x g for 10 minutes at 4 °C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the gibberellins with methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase.

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

    • LC Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: A suitable gradient to separate GA9 from other compounds (e.g., 5% B to 95% B over 10 minutes).

      • Flow Rate: 0.3 mL/min

      • Column Temperature: 40 °C

    • MS/MS Conditions:

      • Ionization Mode: Negative Electrospray Ionization (ESI-)

      • Multiple Reaction Monitoring (MRM): Monitor the transitions for both endogenous GA9 and the d2-GA9 internal standard as listed in Table 1.

  • Quantification:

    • Calculate the peak area ratio of the endogenous GA9 to the d2-GA9 internal standard.

    • Determine the concentration of endogenous GA9 in the sample by comparing this ratio to a calibration curve prepared with known amounts of unlabeled GA9 and a fixed amount of the d2-GA9 internal standard.

Mandatory Visualization

Chemical_Synthesis_Workflow cluster_synthesis Chemical Synthesis of Deuterated this compound start This compound methyl ester oxidation Oxidation (PCC, DCM) start->oxidation oxo_intermediate 3-oxo-GA9 methyl ester oxidation->oxo_intermediate reduction Deuterium Labeling (NaBD4, MeOH) oxo_intermediate->reduction d2_ester [2,2-d2]-GA9 methyl ester reduction->d2_ester purification Silica Gel Chromatography d2_ester->purification purified_d2_ester Purified [2,2-d2]-GA9 methyl ester purification->purified_d2_ester hydrolysis Hydrolysis (NaOH, MeOH) purified_d2_ester->hydrolysis end Deuterated This compound (d2-GA9) hydrolysis->end

Caption: Workflow for the chemical synthesis of deuterated this compound.

Isotope_Dilution_Workflow cluster_analysis Isotope Dilution Analysis of this compound sample Plant Tissue (with endogenous GA9) spike Spike with known amount of d2-GA9 internal standard sample->spike extraction Extraction spike->extraction purification SPE Purification extraction->purification analysis LC-MS/MS Analysis (MRM) purification->analysis quantification Quantification (Peak Area Ratio) analysis->quantification result Concentration of endogenous GA9 quantification->result

Caption: Experimental workflow for isotope dilution analysis of this compound.

Application Notes and Protocols for Determining Gibberellin A9 Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gibberellins (GAs) are a large family of diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, flowering, and fruit development. Gibberellin A9 (GA9) is a key intermediate in the gibberellin biosynthetic pathway and also possesses biological activity in certain plant species.[1] These application notes provide detailed protocols for two common bioassays used to determine the biological activity of GA9: the Dwarf Rice Seedling Bioassay and the Lettuce Hypocotyl Elongation Bioassay. Additionally, an overview of the gibberellin signaling pathway is presented to provide context for the mechanism of action.

Gibberellin Signaling Pathway

The biological activity of gibberellins is mediated through a well-defined signaling pathway. The process begins with the binding of a bioactive GA, such as GA4 (which can be synthesized from GA9), to its nuclear receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[2] This binding event induces a conformational change in GID1, promoting its interaction with DELLA proteins, which are a family of nuclear transcriptional regulators that act as repressors of GA responses.[3][4] The formation of the GA-GID1-DELLA complex targets the DELLA protein for ubiquitination by an SCF E3 ubiquitin ligase complex (containing SLY1 or GID2) and subsequent degradation by the 26S proteasome.[5] The degradation of DELLA proteins relieves their repressive effects on transcription factors, allowing for the expression of GA-responsive genes that drive various growth and developmental processes.[6][7]

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA9 GA9 GA4 GA4 (Active GA) GA9->GA4 Biosynthesis GID1 GID1 Receptor GA4->GID1 Binds to DELLA DELLA Repressor GID1->DELLA SCF SCF (SLY1/GID2) E3 Ligase DELLA->SCF Targeted by PIFs Transcription Factors (e.g., PIFs) DELLA->PIFs Represses Proteasome 26S Proteasome SCF->Proteasome Ubiquitination Proteasome->DELLA Degrades GA_Genes GA-Responsive Genes PIFs->GA_Genes Activates Transcription Growth Growth & Development GA_Genes->Growth Leads to

Caption: Gibberellin signaling pathway illustrating the derepression mechanism.

Experimental Protocols

Dwarf Rice (Oryza sativa L. 'Tan-ginbozu') Seedling Bioassay

This bioassay is highly sensitive to a broad range of gibberellins and is based on the GA-induced elongation of the second leaf sheath in dwarf rice seedlings.[8] The use of a GA biosynthesis inhibitor, such as uniconazole, can further increase the sensitivity of this assay.[9][10]

a. Materials and Reagents

  • Dwarf rice seeds (cv. Tan-ginbozu)

  • This compound (GA9) stock solution (e.g., 1 mM in ethanol)

  • Uniconazole solution (optional, for increased sensitivity, e.g., 10 mg/L)

  • Ethanol

  • Sodium hypochlorite solution (1% v/v)

  • Sterile distilled water

  • Petri dishes (9 cm)

  • Filter paper

  • Growth chamber or incubator (30-32°C, continuous light)

  • Micropipettes

  • Glass vials or test tubes

b. Experimental Workflow

Dwarf_Rice_Bioassay_Workflow A 1. Seed Sterilization (1% NaOCl for 15 min) B 2. Seed Germination (On moist filter paper in Petri dishes) A->B C 3. Uniconazole Treatment (Optional) (Soak germinated seeds for 24h) B->C D 4. Seedling Culture (Transfer to vials with water) C->D E 5. GA9 Application (Microdrop application to the second leaf) D->E F 6. Incubation (30-32°C, continuous light for 3-4 days) E->F G 7. Measurement (Measure the length of the second leaf sheath) F->G H 8. Data Analysis (Plot dose-response curve) G->H

Caption: Experimental workflow for the dwarf rice seedling bioassay.

c. Protocol

  • Seed Sterilization: Surface sterilize dwarf rice seeds by immersing them in a 1% sodium hypochlorite solution for 15 minutes, followed by several rinses with sterile distilled water.

  • Germination: Place the sterilized seeds on moist filter paper in petri dishes and incubate them at 30-32°C in the dark for 2 days.

  • Uniconazole Treatment (Optional): For enhanced sensitivity, soak the germinated seeds in a 10 mg/L uniconazole solution for 24 hours at 30-32°C in the dark. Then, rinse the seeds with sterile water.

  • Seedling Culture: Select uniformly germinated seedlings and transfer them into glass vials or test tubes containing 1-2 mL of sterile distilled water. Place the seedlings under continuous light at 30-32°C.

  • GA9 Application: After 24-48 hours, or when the second leaf has just emerged, prepare serial dilutions of GA9 (e.g., 0, 0.001, 0.01, 0.1, 1, 10 µM) in a solution containing a surfactant like Tween 20 (0.05%). Apply a small droplet (e.g., 1 µL) of each GA9 concentration to the junction between the first and second leaf sheaths of the seedlings.

  • Incubation: Return the seedlings to the growth chamber and incubate for 3-4 days under the same conditions (30-32°C, continuous light).

  • Measurement: After the incubation period, carefully measure the length of the second leaf sheath from the collar of the first leaf to the ligule of the second leaf.

  • Data Analysis: For each concentration, calculate the mean and standard deviation of the leaf sheath lengths. Plot the mean leaf sheath length against the logarithm of the GA9 concentration to generate a dose-response curve.

Lettuce (Lactuca sativa) Hypocotyl Elongation Bioassay

This bioassay is based on the principle that gibberellins promote cell elongation in the hypocotyls of light-grown lettuce seedlings.[11][12] It is a relatively simple and rapid method for assessing GA activity.[13]

a. Materials and Reagents

  • Lettuce seeds (e.g., cv. Grand Rapids or Arctic)

  • This compound (GA9) stock solution (e.g., 1 mM in ethanol)

  • Ethanol

  • Sodium hypochlorite solution (1% v/v)

  • Sterile distilled water

  • Petri dishes (6 cm)

  • Filter paper

  • Growth chamber or incubator (25°C, with controlled lighting)

  • Micropipettes

  • Ruler or digital caliper

b. Experimental Workflow

Lettuce_Hypocotyl_Bioassay_Workflow A 1. Seed Sterilization (1% NaOCl for 10 min) B 2. Seed Germination (On moist filter paper, 24h dark, then 4h red light) A->B C 3. Preparation of Assay Plates (Add GA9 solutions to filter paper in Petri dishes) B->C D 4. Seedling Transfer (Transfer germinated seeds to assay plates) C->D E 5. Incubation (25°C, continuous light for 48-72h) D->E F 6. Measurement (Measure the length of the hypocotyls) E->F G 7. Data Analysis (Plot dose-response curve) F->G

Caption: Experimental workflow for the lettuce hypocotyl elongation bioassay.

c. Protocol

  • Seed Sterilization: Sterilize lettuce seeds in 1% sodium hypochlorite for 10 minutes, followed by thorough rinsing with sterile distilled water.

  • Germination: Sow the seeds on moist filter paper in petri dishes. Incubate in the dark at 25°C for 24 hours, then expose to red light for 4 hours to promote uniform germination.

  • Preparation of Assay Plates: Prepare serial dilutions of GA9 (e.g., 0, 0.01, 0.1, 1, 10, 100 µM) in sterile distilled water. Pipette a known volume (e.g., 2 mL) of each concentration onto a filter paper in a 6 cm petri dish. The final ethanol concentration should be kept below 0.1% to avoid inhibitory effects.

  • Seedling Transfer: Once the radicles have just emerged (after about 24-30 hours from the start of incubation), select uniformly germinated seeds and transfer them to the prepared assay plates (e.g., 10-15 seeds per plate).

  • Incubation: Place the petri dishes in a growth chamber at 25°C under continuous white light for 48 to 72 hours.

  • Measurement: After the incubation period, carefully remove the seedlings and measure the length of the hypocotyl (the region between the cotyledons and the root) using a ruler or a digital caliper.

  • Data Analysis: Calculate the mean and standard deviation of the hypocotyl lengths for each GA9 concentration. Plot the mean hypocotyl length against the logarithm of the GA9 concentration to create a dose-response curve.

Data Presentation and Interpretation

The biological activity of GA9 can be quantified by analyzing the dose-response curves generated from the bioassays.[14] Key parameters to determine include the minimum effective concentration and the concentration required for a half-maximal response (EC50). The activity of GA9 can also be compared to other gibberellins.

Table 1: Representative Dose-Response Data for GA9 in the Dwarf Rice Bioassay

GA9 Concentration (µM)Mean 2nd Leaf Sheath Length (mm) ± SD
0 (Control)5.2 ± 0.4
0.0017.8 ± 0.6
0.0115.5 ± 1.1
0.128.3 ± 1.9
135.1 ± 2.2
1036.5 ± 2.5

Table 2: Relative Activity of Different Gibberellins in Various Bioassays

GibberellinDwarf Rice ('Tan-ginbozu')Lettuce HypocotylCucumber HypocotylBarley Aleurone
GA1 +++++++++
GA3 +++++++++++
GA4 +++++++++++
GA9 ++++++++
GA20 ++++-

Activity Scale: +++ (High), ++ (Moderate), + (Low), - (Inactive). Data compiled and adapted from literature.[1][15]

These tables illustrate how quantitative data from bioassays can be structured for clear comparison and interpretation. The dose-response data in Table 1 can be used to calculate the EC50 value for GA9 in the dwarf rice bioassay, while Table 2 provides a comparative overview of GA9's activity across different plant systems, highlighting its species-specific effects.[1]

References

Methods for Exogenous Application of Gibberellin A9 to Seedlings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development.[1] These processes include seed germination, stem elongation, leaf expansion, flowering, and fruit development.[1] Gibberellin A9 (GA9) is a key intermediate in the gibberellin biosynthesis pathway, serving as the direct precursor to the highly bioactive GA4. While much of the research on exogenous gibberellin application has focused on the more commercially available Gibberellic Acid (GA3), understanding the application of other GAs, such as GA9, is critical for targeted research and development. In some plant species, particularly in germinating seeds of models like Arabidopsis, the non-13-hydroxylated gibberellins, including GA9 and GA4, are the predominant forms.[2]

This document provides detailed application notes and protocols for the exogenous application of this compound to seedlings. Given the limited availability of established, standardized protocols specifically for GA9, this guide also includes comprehensive protocols for the closely related and widely studied GA3. These can be adapted for GA9, with recommendations for determining optimal concentrations.

Gibberellin Signaling Pathway

Gibberellins exert their effects by derepressing a signaling pathway that is normally restrained by DELLA proteins. In the absence of GA, DELLA proteins, which are nuclear-localized, repress GA-responsive genes. The binding of a bioactive gibberellin to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), triggers a conformational change in GID1, promoting its interaction with DELLA proteins. This GA-GID1-DELLA complex is then recognized by an F-box protein (SLY1 in Arabidopsis), leading to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome. The degradation of DELLA proteins relieves the repression of transcription factors, allowing for the expression of GA-responsive genes that drive various growth and developmental processes.

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds DELLA DELLA Protein (Growth Repressor) GID1->DELLA Forms complex with SCF SCF (SLY1/GID2) E3 Ubiquitin Ligase DELLA->SCF Recruited to Proteasome 26S Proteasome DELLA->Proteasome Degradation PIFs PIFs & Other TFs DELLA->PIFs Represses SCF->DELLA Ubiquitination GA_Responsive_Genes GA-Responsive Genes PIFs->GA_Responsive_Genes Activates Transcription Growth_Responses Growth & Development GA_Responsive_Genes->Growth_Responses Leads to

Caption: Gibberellin signaling pathway.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the exogenous application of gibberellins to seedlings. It is important to note that the majority of available data is for GA3. Researchers should use this data as a starting point for developing protocols for GA9, beginning with dose-response experiments.

Table 1: Effective Concentrations of Gibberellins for Seed Germination and Seedling Growth

GibberellinPlant SpeciesApplication MethodConcentration RangeOptimal ConcentrationObserved Effects
GA3Dianthus caryophyllusSeed Soaking (24h)10 - 40 ppm20 ppmIncreased germination percentage
GA3Cannabis sativa L.Seed Soaking (8h)200 - 800 mg/L400-600 mg/LIncreased germination rate, hypocotyl and radicle length under drought stress[3]
GA3Penstemon digitalisSeed Soaking (24h)500 - 1500 mg/L1000 mg/LIncreased percentage and rate of seed germination[4]
GA3General UseSeed Soaking50 - 1000 ppmSpecies-dependentBreaks dormancy, promotes uniform germination[5]
GA4Arabidopsis thalianaGrowth Medium1 µM-Rescued germination of GA-deficient mutant

Table 2: Effects of Gibberellin Application on Seedling Morphology

GibberellinPlant SpeciesConcentrationApplication Method% Increase in Hypocotyl/Shoot Length% Increase in Radicle/Root Length
GA3Cannabis sativa L. 'Yunma 1'400 mg/LSeed SoakingSignificant increase over controlSignificant increase over control
GA3Cannabis sativa L. 'Bamahuoma'600 mg/LSeed SoakingSignificant increase over controlSignificant increase over control
GALactuca sativa (Lettuce)Not specifiedSeedling Treatment~600%Not reported

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Note: this compound is not readily soluble in water. A small amount of a solvent such as ethanol or dimethyl sulfoxide (DMSO) is typically required for initial dissolution.

Materials:

  • This compound (powder)

  • Ethanol (95-100%) or DMSO

  • Sterile deionized or distilled water

  • Sterile volumetric flasks

  • Sterile microcentrifuge tubes or vials for aliquots

  • Syringe filter (0.22 µm)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or on sterile weighing paper.

  • Dissolution: Add a minimal amount of ethanol or DMSO to the GA9 powder to dissolve it completely. For example, to prepare a 10 mM stock solution, dissolve 3.3 mg of GA9 (Molar Mass: 330.39 g/mol ) in a small volume of solvent.

  • Dilution: Transfer the dissolved GA9 to a sterile volumetric flask. Rinse the initial container with sterile water and add the rinse to the volumetric flask to ensure all of the GA9 is transferred.

  • Final Volume: Bring the solution to the final desired volume with sterile water.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol_1_Workflow start Start weigh Weigh GA9 Powder start->weigh dissolve Dissolve in Ethanol/DMSO weigh->dissolve transfer Transfer to Volumetric Flask dissolve->transfer add_water Bring to Final Volume with Sterile Water transfer->add_water filter_sterilize Filter Sterilize (0.22 µm) add_water->filter_sterilize aliquot Aliquot into Sterile Tubes filter_sterilize->aliquot store Store at -20°C (Protected from Light) aliquot->store end End store->end

Caption: Workflow for preparing GA9 stock solution.

Protocol 2: Seed Treatment by Soaking

This method is commonly used to break seed dormancy and promote uniform germination.

Materials:

  • Seeds

  • GA9 stock solution

  • Sterile beakers or petri dishes

  • Sterile water

  • Shaker (optional)

  • Sterile filter paper

Procedure:

  • Prepare Working Solution: Dilute the GA9 stock solution with sterile water to the desired final concentration. A typical starting range for bioactive gibberellins is 1 µM to 100 µM. A dose-response experiment is highly recommended to determine the optimal concentration for the specific plant species and seed lot.

  • Seed Sterilization (Optional but Recommended): Surface sterilize seeds to prevent microbial contamination. A common method is to wash seeds in 70% ethanol for 1-2 minutes, followed by a 10-15 minute soak in a 10-20% commercial bleach solution containing a drop of Tween-20, and then rinse thoroughly (3-5 times) with sterile water.

  • Soaking: Place the sterilized seeds in a sterile beaker or petri dish and add enough of the GA9 working solution to fully submerge the seeds.

  • Incubation: Incubate the seeds in the GA9 solution for a predetermined period, typically ranging from 6 to 24 hours, at room temperature and in the dark. Gentle agitation on a shaker can improve uptake.

  • Rinsing: After incubation, decant the GA9 solution and rinse the seeds with sterile water to remove excess gibberellin.

  • Sowing: Sow the treated seeds on sterile germination medium (e.g., MS agar plates) or in sterile soil.

Protocol 3: Seedling Application via Growth Medium

This method is suitable for seedlings grown in vitro.

Materials:

  • Seedlings growing on sterile medium (e.g., MS agar plates)

  • GA9 stock solution

  • Sterile water

  • Laminar flow hood

Procedure:

  • Prepare GA-Supplemented Medium: Prepare the desired growth medium and autoclave it. Allow the medium to cool to approximately 50-60°C in a laminar flow hood.

  • Add GA9: Add the appropriate volume of the filter-sterilized GA9 stock solution to the cooled medium to achieve the desired final concentration. Swirl gently to mix thoroughly.

  • Pour Plates: Pour the GA9-supplemented medium into sterile petri dishes and allow them to solidify.

  • Transfer Seedlings: Aseptically transfer germinated seedlings to the GA9-supplemented medium.

  • Incubation: Grow the seedlings under controlled environmental conditions (light, temperature, and humidity) and observe the effects on growth and development.

Protocol 4: Foliar Spray Application

This method is suitable for seedlings grown in soil or other solid substrates.

Materials:

  • Seedlings

  • GA9 stock solution

  • Sterile water

  • Surfactant (e.g., Tween-20)

  • Fine-mist spray bottle

Procedure:

  • Prepare Spray Solution: Dilute the GA9 stock solution with sterile water to the desired final concentration. Add a surfactant (e.g., 0.01-0.05% Tween-20) to the solution to ensure even coverage on the leaf surfaces.

  • Application: Spray the seedlings with the GA9 solution until the foliage is thoroughly wetted but not to the point of excessive runoff. It is advisable to also spray a control group of seedlings with a solution containing only water and the surfactant.

  • Timing: Apply the spray during a period of low light intensity (e.g., early morning or evening) to minimize evaporation and enhance absorption.

  • Observation: Monitor the seedlings for effects on growth, such as stem elongation and leaf expansion, over the following days and weeks. Repeat applications may be necessary depending on the experimental design.

Protocol_4_Workflow start Start prepare_solution Prepare GA9 Spray Solution (with Surfactant) start->prepare_solution spray_seedlings Spray Seedlings to Runoff prepare_solution->spray_seedlings timing Apply in Low Light Conditions spray_seedlings->timing monitor Monitor Seedling Growth timing->monitor end End monitor->end

Caption: Workflow for foliar spray application.

Concluding Remarks

The successful exogenous application of this compound to seedlings requires careful consideration of the plant species, developmental stage, and desired physiological response. While specific protocols for GA9 are not as well-established as those for GA3, the information and protocols provided herein offer a robust starting point for researchers. It is imperative to conduct preliminary dose-response experiments to determine the optimal concentration and application method for your specific experimental system. Careful observation and quantitative analysis of seedling responses will be critical for elucidating the precise roles of GA9 in plant development.

References

Application Notes and Protocols for Gibberellin A9 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellin A9 (GA9) is a bioactive gibberellin, a class of diterpenoid plant hormones that play a pivotal role in regulating various aspects of plant growth and development, including stem elongation, seed germination, and flower development. Accurate preparation of this compound stock solutions is fundamental for achieving reproducible and reliable results in experimental settings. This document provides detailed protocols for the dissolution, preparation, and storage of GA9 stock solutions tailored for research and drug development applications.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its proper handling and preparation.

PropertyValueSource
Molecular Formula C₁₉H₂₄O₄[1][2][3][4]
Molecular Weight 316.39 g/mol [2][3][4]
Appearance White to off-white solid
Melting Point >181°C (decomposes)[4]

Solubility and Recommended Solvents

SolventSuitabilityNotes
Dimethyl sulfoxide (DMSO) Highly Recommended Excellent solvent for many organic compounds, suitable for most cell culture applications at low final concentrations.
Ethanol Recommended A good alternative to DMSO. Ensure the use of absolute or high-purity ethanol.
Acetone Recommended Another suitable organic solvent. Note its higher volatility compared to DMSO and ethanol.
Aqueous Base (e.g., NaOH) For Aqueous Preparations GA9 can be dissolved in a dilute aqueous base for applications where organic solvents are not suitable. These solutions are generally less stable.

Note: It is always advisable to test the solubility of a small amount of this compound in the chosen solvent before preparing a large batch of stock solution.

Experimental Protocols: Preparation of this compound Stock Solutions

Protocol 1: Preparation of a 10 mM this compound Stock Solution in an Organic Solvent (DMSO, Ethanol, or Acetone)

This protocol describes the preparation of a concentrated stock solution in an organic solvent, which is the most common method for storing and using this compound.

Workflow for Preparing GA9 Stock Solution in Organic Solvent

G Workflow for Preparing GA9 Stock Solution in Organic Solvent A 1. Weigh this compound B 2. Transfer to a sterile vial A->B C 3. Add appropriate volume of solvent (DMSO, Ethanol, or Acetone) B->C D 4. Vortex until completely dissolved C->D E 5. Aliquot into single-use tubes D->E F 6. Store at -20°C E->F

Caption: A step-by-step workflow for the preparation of this compound stock solution in an organic solvent.

Procedure:

  • Calculate the required mass of this compound.

    • For a 10 mM stock solution, the calculation is as follows:

      • Mass (mg) = 10 mmol/L * 0.001 L * 316.39 g/mol * 1000 mg/g = 3.164 mg for 1 mL of stock solution.

  • Weigh the this compound powder accurately using an analytical balance in a fume hood.

  • Transfer the weighed powder to a sterile glass vial or a polypropylene tube.

  • Add the calculated volume of the chosen organic solvent (DMSO, ethanol, or acetone) to the vial.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may aid dissolution.

  • Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. When stored properly, these stock solutions are stable for several months.

Protocol 2: Preparation of an Aqueous this compound Stock Solution

This protocol is for applications where the presence of organic solvents is not permissible. This method utilizes a dilute base to dissolve the acidic this compound.

Workflow for Preparing Aqueous GA9 Stock Solution

G Workflow for Preparing Aqueous GA9 Stock Solution A 1. Weigh this compound B 2. Add a small volume of 0.1 M NaOH and vortex A->B C 3. Add sterile water to the final volume B->C D 4. Adjust pH with 0.1 M HCl (optional) C->D E 5. Sterile filter the solution (0.22 µm filter) D->E F 6. Store at 4°C for short-term use E->F G Simplified Gibberellin Signaling Pathway GA9 This compound GID1 GID1 Receptor GA9->GID1 binds DELLA DELLA Protein (Repressor) GID1->DELLA conformational change and interaction SCF SCF E3 Ubiquitin Ligase DELLA->SCF recruitment Proteasome 26S Proteasome DELLA->Proteasome degradation SCF->DELLA ubiquitination Growth Plant Growth and Development Proteasome->Growth promotion

References

Application Notes and Protocols for Stable Isotope Labeling Studies of the Gibberellin A9 Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing stable isotope labeling for the study of the Gibberellin A9 (GA9) metabolic pathway. The protocols outlined below are designed to enable researchers to trace the biosynthesis and catabolism of GA9, quantify metabolite flux, and identify key enzymatic steps. This information is critical for understanding plant growth regulation and for the development of novel plant growth regulators.

Introduction

Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a crucial role in various aspects of plant growth and development, including seed germination, stem elongation, and flower development. The biosynthesis of bioactive GAs is a complex process involving multiple enzymatic steps and intermediates. Stable isotope labeling, coupled with mass spectrometry, is a powerful technique for elucidating these intricate metabolic pathways. By introducing molecules labeled with heavy isotopes (e.g., ²H, ¹³C) into a biological system, researchers can track their conversion into downstream metabolites, providing definitive evidence for metabolic pathways and allowing for precise quantification of metabolic flux.

This document focuses on the study of the this compound (GA9) pathway. GA9 is a key intermediate in the gibberellin biosynthesis pathway, and its metabolism is a critical control point.

Key Applications

  • Pathway Elucidation: Tracing the metabolic fate of labeled GA9 to identify its downstream products and confirm biosynthetic routes.

  • Quantitative Metabolomics: Determining the concentration and turnover rates of GA9 and its metabolites.

  • Enzyme Activity Assays: Assessing the in vivo activity of enzymes involved in the GA9 pathway.

  • Screening for Metabolic Modulators: Identifying compounds that inhibit or enhance specific steps in the GA9 pathway.

Data Presentation

Table 1: Quantitative Analysis of Deuterium-Labeled Gibberellin Metabolism in Eucalyptus globulus

The following table summarizes the percentage of the gibberellin pool labeled with deuterium 24 hours after the application of 5 µg of [²H₂]GA₂₀ to the cambial region of Eucalyptus globulus saplings. This data demonstrates the conversion of GA₂₀ to GA₁ and GA₂₉.[1][2]

GibberellinLabeled Pool (%)
GA₂₀7
GA₁7
GA₂₉58

Data adapted from studies on Eucalyptus globulus, illustrating the utility of stable isotope labeling in quantifying metabolic conversions.[1][2]

Experimental Protocols

Protocol 1: In Vivo Labeling of this compound Pathway

This protocol describes the application of deuterium-labeled gibberellins to plant tissues to study their metabolism in vivo.

Materials:

  • Deuterium-labeled gibberellin (e.g., [²H₂]GA₉)

  • Plant material (e.g., seedlings, saplings)

  • Microsyringe or brush for application

  • Ethanol (95%)

  • Methanol (80%, aqueous)

  • Liquid nitrogen

  • Mortar and pestle or homogenizer

Procedure:

  • Preparation of Labeled Gibberellin Solution: Dissolve the deuterium-labeled gibberellin in a small volume of 95% ethanol to achieve the desired concentration (e.g., 17 kBq in 50 µl).

  • Application to Plant Tissue:

    • For stem application, carefully remove a small section of the outer bark to expose the cambial region.[1]

    • Using a microsyringe or a fine brush, apply the labeled gibberellin solution directly to the exposed tissue.[1]

    • For application to seedlings, the solution can be applied to the apical bud or young leaves.

  • Incubation: Allow the plant to metabolize the labeled compound for a specific period (e.g., 6, 24, or 48 hours).[1][2]

  • Harvesting:

    • After the incubation period, excise the tissue surrounding the application point.

    • Immediately freeze the harvested tissue in liquid nitrogen to quench metabolic activity.

  • Extraction:

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a homogenizer.

    • Extract the powdered tissue with 80% aqueous methanol.[1]

Protocol 2: Extraction and Purification of Gibberellins for Mass Spectrometry

This protocol details the extraction and purification of gibberellins from plant tissue for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Plant extract from Protocol 1

  • Internal standards (e.g., deuterated gibberellin standards for quantification)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Solvents for SPE (e.g., methanol, ethyl acetate, hexane)

  • Diazomethane for methylation (handle with extreme caution in a fume hood)

  • Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)

Procedure:

  • Initial Extraction:

    • Homogenize plant tissue in 80% methanol.

    • Centrifuge the homogenate and collect the supernatant.

    • Repeat the extraction twice and pool the supernatants.

  • Solvent Partitioning:

    • Reduce the volume of the methanol extract under vacuum.

    • Partition the aqueous residue against ethyl acetate at pH 2.5.

    • Collect the ethyl acetate phase, which contains the acidic gibberellins.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the ethyl acetate extract onto the cartridge.

    • Wash the cartridge with a non-polar solvent like hexane to remove lipids.

    • Elute the gibberellins with methanol or ethyl acetate.

  • Derivatization for GC-MS Analysis:

    • Methylation: Methylate the carboxyl group of the gibberellins using diazomethane. This is a hazardous procedure and should only be performed by trained personnel in a properly ventilated fume hood.

    • Trimethylsilylation: Silylate the hydroxyl groups by reacting the methylated sample with a derivatizing agent.

Protocol 3: GC-MS Analysis of Labeled Gibberellins

This protocol outlines the general parameters for the analysis of derivatized gibberellin samples by GC-MS.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for steroid and plant hormone analysis (e.g., DB-5ms)

GC Parameters (Example):

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 min

    • Ramp 1: 20°C/min to 250°C

    • Ramp 2: 5°C/min to 300°C, hold for 5 min

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

MS Parameters (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan

    • SIM Mode: Monitor the characteristic ions for the specific gibberellin and its labeled counterpart to enhance sensitivity and selectivity.[1][2] For example, for [²H₂]GA₂₀, monitor the molecular ion and key fragment ions, and the corresponding ions shifted by 2 m/z units.

  • Data Analysis:

    • Identify the labeled and unlabeled gibberellins based on their retention times and mass spectra.

    • Quantify the amount of each gibberellin by comparing the peak area of the analyte to that of the internal standard.

    • Calculate the percentage of the labeled pool for each metabolite.

Mandatory Visualizations

Gibberellin_A9_Pathway cluster_main_pathway This compound Biosynthesis and Metabolism cluster_labeling Stable Isotope Labeling GA12 GA12 GA15 GA15 GA12->GA15 GA20ox GA24 GA24 GA15->GA24 GA20ox GA9 GA9 GA24->GA9 GA20ox GA20 GA20 GA24->GA20 13-OH GA4 GA4 (Bioactive) GA9->GA4 GA3ox GA51 GA51 (Inactive) GA9->GA51 GA2ox Labeled_GA9 [²H₂]GA9 Labeled_GA4 [²H₂]GA4 Labeled_GA51 [²H₂]GA51 GA1 GA1 (Bioactive) GA20->GA1 GA3ox GA29 GA29 (Inactive) GA20->GA29 GA2ox Labeled_GA9->Labeled_GA4 Labeled_GA9->Labeled_GA51

Caption: this compound metabolic pathway and stable isotope labeling scheme.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_purification Purification and Derivatization cluster_analysis Analysis Start Start: Plant Material Labeling Application of [²H₂]Gibberellin Start->Labeling Incubation Metabolic Incubation Labeling->Incubation Harvest Tissue Harvesting (Liquid N₂) Incubation->Harvest Extraction Extraction with 80% Methanol Harvest->Extraction Partitioning Solvent Partitioning Extraction->Partitioning SPE Solid Phase Extraction (SPE) Partitioning->SPE Derivatization Methylation & Trimethylsilylation SPE->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Data Data Processing & Quantification GCMS->Data Result Pathway Flux Analysis Data->Result

Caption: Experimental workflow for stable isotope labeling of gibberellins.

References

Application Notes and Protocols for Creating Gibberellin A9 Biosynthesis Mutants using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the CRISPR-Cas9 system to generate Gibberellin A9 (GA9) biosynthesis mutants in plants. The protocols outlined below cover the entire workflow, from initial target selection and guide RNA design to the final analysis of mutant phenotypes and GA9 levels. This powerful gene-editing technology enables precise targeted mutations, offering a robust tool for functional genomics and the development of plant varieties with desired traits.

Introduction

Gibberellins (GAs) are a large group of tetracyclic diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering.[1] this compound is a key intermediate in the biosynthesis of bioactive GAs.[2][3] The targeted disruption of genes involved in GA9 biosynthesis, such as GA20-oxidase (GA20ox), can lead to a reduction in bioactive GA levels, often resulting in a semi-dwarf phenotype, which is a desirable agronomic trait in many crop species as it can improve lodging resistance and increase harvest index.[4]

The CRISPR-Cas9 system has emerged as a revolutionary tool for targeted genome editing due to its simplicity, efficiency, and versatility.[5][6] It utilizes a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB).[7] The subsequent error-prone repair of this DSB by the non-homologous end joining (NHEJ) pathway often results in small insertions or deletions (indels), leading to gene knockout.[7]

This document provides detailed protocols for leveraging CRISPR-Cas9 to create mutants in the GA9 biosynthesis pathway, enabling researchers to study gene function and develop novel plant varieties.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process occurring in different cellular compartments. The pathway begins in the plastid with the synthesis of ent-kaurene from geranylgeranyl diphosphate (GGDP).[2] Subsequently, ent-kaurene is converted to GA12 in the endoplasmic reticulum.[2] Finally, in the cytoplasm, a series of oxidation steps catalyzed by 2-oxoglutarate–dependent dioxygenases, including GA20-oxidases (GA20ox) and GA3-oxidases (GA3ox), lead to the production of various GAs.[2] GA12 is converted to GA9 by GA20ox. GA9 can then be converted to the bioactive GA4 by GA3ox.[2][3]

Gibberellin_A9_Biosynthesis cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm GGDP Geranylgeranyl diphosphate ent_kaurene ent-kaurene GGDP->ent_kaurene CPS, KS GA12_aldehyde GA12-aldehyde ent_kaurene->GA12_aldehyde KO, KAO GA12 GA12 GA12_aldehyde->GA12 GA9 GA9 GA12->GA9 GA20ox GA4 Bioactive GA4 GA9->GA4 GA3ox

Caption: Simplified this compound biosynthesis pathway.
Experimental Workflow for CRISPR-Cas9 Mediated Knockout

The overall workflow for creating GA9 biosynthesis mutants involves several key stages, from the initial design of the sgRNA to the final analysis of the resulting mutant plants.[8][9][10]

CRISPR_Workflow sgRNA_design 1. sgRNA Design & Target Selection vector_construction 2. Vector Construction sgRNA_design->vector_construction agrobacterium_transformation 3. Agrobacterium Transformation vector_construction->agrobacterium_transformation plant_transformation 4. Plant Transformation agrobacterium_transformation->plant_transformation mutant_screening 5. Mutant Screening plant_transformation->mutant_screening phenotypic_analysis 6. Phenotypic & Genotypic Analysis mutant_screening->phenotypic_analysis ga9_quantification 7. GA9 Quantification phenotypic_analysis->ga9_quantification

Caption: Experimental workflow for generating GA9 biosynthesis mutants.

Experimental Protocols

sgRNA Design and Vector Construction

Objective: To design specific sgRNAs targeting a key gene in the GA9 biosynthesis pathway (e.g., GA20ox) and clone them into a plant expression vector containing the Cas9 nuclease.

Materials:

  • Target gene sequence

  • sgRNA design software (e.g., CRISPOR, CHOPCHOP)[11]

  • Binary vector for plant transformation (e.g., pKSE401G, pRGEB32)[2][12]

  • Restriction enzymes (e.g., BbsI)[13]

  • T4 DNA Ligase[13]

  • Competent E. coli cells (e.g., DH5α)

  • Competent Agrobacterium tumefaciens cells (e.g., EHA105)[14]

Protocol:

  • Target Selection: Identify the coding sequence of the target gene (e.g., GA20ox2). Select a 20-nucleotide target sequence within an early exon that is followed by a Protospacer Adjacent Motif (PAM) sequence (typically NGG for Streptococcus pyogenes Cas9).[15]

  • sgRNA Design: Use an online sgRNA design tool to identify potential sgRNA sequences with high on-target scores and low off-target potential.[16]

  • Oligo Synthesis: Synthesize two complementary oligonucleotides for each sgRNA, including appropriate overhangs for cloning into the chosen vector.[17]

  • Vector Preparation: Digest the binary vector with the appropriate restriction enzyme (e.g., BbsI) to create cloning sites for the sgRNA cassette.[13]

  • sgRNA Annealing and Ligation:

    • Phosphorylate and anneal the complementary sgRNA oligos.[17]

    • Ligate the annealed sgRNA duplex into the linearized binary vector using T4 DNA Ligase.[13]

  • Transformation into E. coli: Transform the ligation product into competent E. coli cells and select for positive colonies on antibiotic-containing media.

  • Plasmid Verification: Isolate plasmid DNA from positive colonies and verify the correct insertion of the sgRNA sequence by Sanger sequencing.

  • Transformation into Agrobacterium: Transform the verified plasmid into competent Agrobacterium tumefaciens cells by electroporation.[14]

Agrobacterium-Mediated Plant Transformation

Objective: To deliver the CRISPR-Cas9 construct into plant cells using Agrobacterium tumefaciens.

Materials:

  • Agrobacterium culture containing the CRISPR-Cas9 binary vector

  • Plant explants (e.g., immature embryos, cotyledons, callus)

  • Co-cultivation medium

  • Selection medium containing appropriate antibiotics and/or herbicides

  • Regeneration medium

Protocol:

  • Prepare Agrobacterium Culture: Inoculate a liquid culture of Agrobacterium containing the binary vector and grow to the desired optical density (e.g., OD600 of 0.6-0.8).

  • Prepare Plant Explants: Sterilize and prepare the chosen plant explants. For example, isolate immature embryos from sterilized seeds.[14]

  • Infection and Co-cultivation:

    • Resuspend the Agrobacterium cells in a suitable infection medium.

    • Immerse the plant explants in the Agrobacterium suspension for a defined period (e.g., 10-30 minutes).

    • Transfer the explants to a co-cultivation medium and incubate in the dark for 2-3 days.[18]

  • Selection and Regeneration:

    • Transfer the explants to a selection medium containing an appropriate selective agent (e.g., hygromycin, kanamycin) to inhibit the growth of non-transformed cells, and a bacteriostatic agent (e.g., cefotaxime, timentin) to eliminate Agrobacterium.

    • Subculture the explants on fresh selection medium every 2-3 weeks until shoots regenerate.

    • Transfer regenerated shoots to a rooting medium to obtain whole plantlets.

Screening for Mutants

Objective: To identify transgenic plants carrying the desired mutations in the target gene.

Materials:

  • Genomic DNA extraction kit

  • PCR reagents

  • Primers flanking the sgRNA target site

  • Restriction enzyme for RFLP analysis (optional)

  • Sanger sequencing service or Next-Generation Sequencing (NGS) platform

Protocol:

  • Genomic DNA Extraction: Extract genomic DNA from the leaves of putative transgenic plants.

  • PCR Amplification: Amplify the genomic region flanking the sgRNA target site using PCR.

  • Mutation Detection:

    • Restriction Fragment Length Polymorphism (RFLP) Analysis: If the mutation is expected to disrupt a restriction enzyme site, digest the PCR product with the corresponding enzyme and analyze the fragments by gel electrophoresis.[19]

    • Sanger Sequencing: Sequence the PCR products and align the sequences to the wild-type reference to identify indels.[19]

    • Next-Generation Sequencing (NGS): For a more comprehensive analysis of mutation types and frequencies, especially in pooled samples, use NGS.

Phenotypic and Genotypic Analysis

Objective: To characterize the phenotypic and genotypic consequences of the induced mutations.

Protocol:

  • Phenotypic Characterization:

    • Grow the identified mutant plants and wild-type controls under controlled conditions.

    • Measure key agronomic traits such as plant height, internode length, leaf size, and flowering time.[1][20]

  • Genotypic Analysis:

    • Determine the zygosity of the mutations (homozygous, heterozygous, or bi-allelic) by sequencing.

    • Segregate out the Cas9 transgene through backcrossing or self-pollination to obtain transgene-free mutant lines.[21]

Quantification of this compound

Objective: To measure the levels of this compound and other related gibberellins in mutant and wild-type plants.

Materials:

  • Plant tissue (e.g., young leaves, shoot apices)

  • Extraction solvent (e.g., 80% acetonitrile with 5% formic acid)[22]

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis® MCX and MAX)[22]

  • LC-MS/MS system

Protocol:

  • Sample Extraction:

    • Freeze plant tissue in liquid nitrogen and grind to a fine powder.

    • Extract the hormones using a cold extraction solvent.[23]

  • Purification and Enrichment:

    • Purify and concentrate the gibberellins from the crude extract using solid-phase extraction.[22][24]

  • LC-MS/MS Analysis:

    • Separate and quantify the different gibberellins using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[24][25] Use internal standards for accurate quantification.

Data Presentation

Table 1: Editing Efficiency of CRISPR-Cas9 in Targeting GA Biosynthesis Genes
Target GenePlant SpeciessgRNAT0 Mutation Frequency (%)Reference
OsGA20ox2RicesgRNA190%[26]
OsGA20ox2RicesgRNA290%[26]
ZmGA20ox3MaizesgRNA187.5%[27]
ZmGA20ox3MaizesgRNA287.5%[27]
SlGID1aTomatosgRNA1Not Reported[28]
SlGID1b1TomatosgRNA2Not Reported[28]
Table 2: Phenotypic Changes in GA Biosynthesis Mutants
MutantPlant SpeciesPlant Height Reduction (%)Other Phenotypic ChangesReference
osga20ox2Rice28.72%Reduced flag leaf length, delayed flowering[4][29]
zmga20ox3Maize~30%Shorter internodes[27]
gid1 triple mutantTomatoExtreme dwarfismFully insensitive to GA[28]
ga1-3ArabidopsisSevere dwarfismDark green leaves, delayed flowering[1]
Table 3: Gibberellin Levels in Wild-Type vs. ga20ox Mutants
GibberellinPlant SpeciesWild-Type (ng/g FW)ga20ox Mutant (ng/g FW)Fold ChangeReference
GA1Rice1.660.88-1.89[4]
GA4Rice1.540.87-1.77[4]
GA12MaizeLowerHigherIncrease[27]
GA53MaizeLowerHigherIncrease[27]
GA9MaizeHigherLowerDecrease[27]
GA20MaizeHigherLowerDecrease[27]
GA1MaizeHigherLowerDecrease[27]
GA4MaizeHigherLowerDecrease[27]

Note: The quantitative data presented in the tables are compiled from the cited literature and may vary depending on the specific experimental conditions, plant species, and genetic background.

Conclusion

The protocols and data presented in these application notes demonstrate the efficacy of CRISPR-Cas9 for generating and characterizing this compound biosynthesis mutants. This approach provides a powerful platform for fundamental research into plant hormone biology and offers a direct route for the genetic improvement of crops. The detailed methodologies and expected outcomes should serve as a valuable resource for researchers in plant science and agricultural biotechnology.

References

Application Note: High-Throughput Immunoassay for Gibberellin A9 Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, flowering, and fruit development.[1][2][3] Gibberellin A9 (GA9) is a key intermediate in the gibberellin biosynthesis pathway and its levels can significantly influence plant phenotype.[4][5] High-throughput screening (HTS) of large compound libraries or plant extracts for their effect on GA9 levels is a critical step in the discovery of novel plant growth regulators and herbicides.[6][7] This application note describes the development and validation of a sensitive and robust competitive enzyme-linked immunosorbent assay (ELISA) for the high-throughput screening of this compound.

The assay is based on the principle of competition between free GA9 in the sample and a fixed amount of GA9-horseradish peroxidase (HRP) conjugate for a limited number of binding sites on a specific monoclonal antibody coated onto a microplate. The amount of HRP bound to the plate is inversely proportional to the concentration of GA9 in the sample. This method is suitable for the rapid and quantitative analysis of a large number of samples in a 96-well or 384-well format, making it ideal for HTS applications in academic research and industrial drug discovery.[7][8]

Materials and Methods

Reagents and Buffers
  • This compound (GA9) standard

  • Anti-GA9 monoclonal antibody

  • GA9-BSA conjugate for immunization (see protocol below)

  • Goat anti-mouse IgG-HRP conjugate

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 1% BSA in PBS

  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution: 2 M H₂SO₄

  • 96-well microtiter plates

Equipment
  • Microplate reader capable of measuring absorbance at 450 nm

  • Automatic plate washer (optional, for high-throughput)

  • Multichannel pipettes or automated liquid handling system

  • Incubator

Experimental Protocols

Preparation of GA9-BSA Immunogen

To produce monoclonal antibodies against the small molecule GA9, it must first be conjugated to a carrier protein, such as Bovine Serum Albumin (BSA), to make it immunogenic.

  • Activation of GA9: Dissolve GA9 in a suitable organic solvent (e.g., DMF). Activate the carboxyl group of GA9 using a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

  • Conjugation to BSA: Add the activated GA9 to a solution of BSA in PBS (pH 7.4). Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.

  • Purification: Remove unconjugated GA9 and byproducts by dialysis against PBS.

  • Characterization: Confirm the conjugation of GA9 to BSA using techniques such as MALDI-TOF mass spectrometry or by determining the molar incorporation ratio.

Monoclonal Antibody Production

High-affinity monoclonal antibodies specific to GA9 are essential for a sensitive immunoassay.[9]

  • Immunization: Immunize mice with the GA9-BSA conjugate mixed with an appropriate adjuvant over a period of several weeks.

  • Hybridoma Production: Fuse spleen cells from the immunized mice with myeloma cells to create hybridoma cells.

  • Screening: Screen the hybridoma supernatants for the presence of antibodies that bind to GA9 using an indirect ELISA.

  • Cloning and Expansion: Select and clone the hybridoma cell lines producing high-affinity and specific antibodies. Expand the selected clones to produce a sufficient quantity of the monoclonal antibody.

  • Purification and Characterization: Purify the monoclonal antibody from the cell culture supernatant using protein A/G affinity chromatography. Characterize the antibody for its specificity and affinity.

Competitive ELISA Protocol

This protocol is optimized for a 96-well plate format and can be adapted for 384-well plates for higher throughput.

  • Coating: Coat the wells of a 96-well microtiter plate with 100 µL of anti-GA9 monoclonal antibody (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of Wash Buffer.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL/well of Blocking Buffer. Incubate for 1-2 hours at 37°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competition Reaction:

    • Add 50 µL of GA9 standard or sample per well.

    • Add 50 µL of GA9-HRP conjugate (pre-diluted in Blocking Buffer) to each well.

    • Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with Wash Buffer to remove unbound reagents.

  • Substrate Addition: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Results and Data Presentation

The data generated from the competitive ELISA can be used to construct a standard curve and determine the concentration of GA9 in unknown samples.

Standard Curve for GA9

A standard curve is generated by plotting the absorbance at 450 nm against the known concentrations of the GA9 standards. The concentration of GA9 in the samples is inversely proportional to the signal.

GA9 Concentration (ng/mL)Absorbance at 450 nm (Mean)Standard Deviation% Inhibition
01.8520.0980
0.11.6210.08512.5
0.51.1540.06137.7
10.8330.04455.0
50.3120.01683.1
100.1580.00891.5
500.0750.00495.9
1000.0510.00397.2
Assay Performance and Validation

The performance of the assay should be validated to ensure its suitability for high-throughput screening.

ParameterResult
Limit of Detection (LOD) 0.08 ng/mL
Limit of Quantification (LOQ) 0.25 ng/mL
Assay Range 0.25 - 50 ng/mL
Intra-assay Precision (CV%) < 5%
Inter-assay Precision (CV%) < 10%
Specificity (Cross-reactivity with other Gibberellins) GA1: < 2%, GA3: < 1%, GA4: < 5%
Z'-factor > 0.5

Visualizations

This compound Biosynthesis and Signaling Pathway

Gibberellin_Pathway cluster_biosynthesis GA9 Biosynthesis cluster_signaling GA9 Signaling GGDP GGDP ent-Kaurene ent-Kaurene GGDP->ent-Kaurene GA12 GA12 ent-Kaurene->GA12 GA9 GA9 GA12->GA9 GA9_inactive GA9 (inactive precursor) GA4_active GA4 (active) GA9_inactive->GA4_active GA3ox GID1_Receptor GID1 Receptor GA4_active->GID1_Receptor DELLA_Proteins DELLA Proteins (Repressors) GID1_Receptor->DELLA_Proteins Degradation Gene_Expression Gene Expression (Growth) DELLA_Proteins->Gene_Expression

Caption: Simplified pathway of this compound biosynthesis and its role as a precursor in the signaling cascade.

Experimental Workflow for High-Throughput GA9 Immunoassay

HTS_Workflow Start Start Plate_Coating Coat plate with anti-GA9 Ab Start->Plate_Coating Washing_1 Wash Plate_Coating->Washing_1 Blocking Block with BSA Washing_1->Blocking Washing_2 Wash Blocking->Washing_2 Add_Samples_Standards Add Samples/Standards Washing_2->Add_Samples_Standards Add_GA9_HRP Add GA9-HRP Conjugate Add_Samples_Standards->Add_GA9_HRP Incubation Incubate Add_GA9_HRP->Incubation Washing_3 Wash Incubation->Washing_3 Add_Substrate Add TMB Substrate Washing_3->Add_Substrate Incubation_Dark Incubate in Dark Add_Substrate->Incubation_Dark Add_Stop_Solution Add Stop Solution Incubation_Dark->Add_Stop_Solution Read_Absorbance Read Absorbance at 450 nm Add_Stop_Solution->Read_Absorbance Data_Analysis Data Analysis Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow for the high-throughput competitive ELISA for this compound.

Principle of Competitive ELISA for GA9 Detection

Competitive_ELISA cluster_high_ga9 High GA9 in Sample cluster_low_ga9 Low GA9 in Sample Ab_high Anti-GA9 Ab Result_high Low Signal Ab_high->Result_high GA9_sample_high GA9 (Sample) GA9_sample_high->Ab_high GA9_HRP_high GA9-HRP Ab_low Anti-GA9 Ab Result_low High Signal Ab_low->Result_low GA9_sample_low GA9 (Sample) GA9_HRP_low GA9-HRP GA9_HRP_low->Ab_low

Caption: Logical diagram illustrating the principle of the competitive ELISA for GA9 detection.

Conclusion

This application note provides a detailed protocol for the development and implementation of a high-throughput competitive immunoassay for the quantification of this compound. The assay is sensitive, specific, and robust, making it an ideal tool for screening large numbers of samples in plant biology research and for the discovery of novel agrochemicals. The use of automated liquid handling and plate reading systems can further enhance the throughput and reproducibility of this assay, enabling the rapid identification of compounds that modulate gibberellin metabolism.

References

Application Note: Quantitative Analysis of Gibberellin A9 using HPLC with Fluorescence Detection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gibberellins (GAs) are a class of tetracyclic diterpenoid carboxylic acids that function as vital phytohormones, regulating various aspects of plant growth and development.[1][2] Gibberellin A9 (GA9) is a key intermediate in the biosynthesis of bioactive GAs. Accurate quantification of GA9 in plant tissues and fermentation broths is crucial for agricultural research, biotechnology, and the development of plant growth regulators. Due to the typically low endogenous concentrations of gibberellins in complex biological matrices, highly sensitive and selective analytical methods are required.[1][2]

This application note details a robust and sensitive method for the determination of this compound using High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD). Since gibberellins are not naturally fluorescent, a pre-column derivatization step is employed to attach a fluorescent tag to the carboxylic acid group of GA9, significantly enhancing detection sensitivity and selectivity.[1]

Principle

The method is based on the pre-column derivatization of this compound with a fluorescent labeling reagent, 1,3,5,7-Tetramethyl-8-butyrethylenediamine-difluoroboradiaza-s-indacene (TMBB-EDAN), in the presence of 1-ethyl-3-(3-dimethyl-aminopropyl)-carbodiimide hydrochloride (EDC) and pyridine.[1] The resulting fluorescent derivative is then separated from the reaction mixture and other matrix components by reverse-phase HPLC and quantified by a fluorescence detector.

Experimental Workflow

This compound Analysis Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis HPLC-FLD Analysis cluster_result Result Sample Plant Tissue / Fermentation Broth Extraction Extraction with Methanol/Water/Formic Acid Sample->Extraction Purification Solid Phase Extraction (SPE) Extraction->Purification Derivatization Reaction with TMBB-EDAN, EDC, Pyridine Purification->Derivatization HPLC Reverse-Phase HPLC Separation Derivatization->HPLC FLD Fluorescence Detection HPLC->FLD Data Data Acquisition and Quantification FLD->Data Result Concentration of this compound Data->Result

Caption: Overall workflow for the analysis of this compound.

Materials and Reagents

  • This compound standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • 1,3,5,7-Tetramethyl-8-butyrethylenediamine-difluoroboradiaza-s-indacene (TMBB-EDAN)

  • 1-ethyl-3-(3-dimethyl-aminopropyl)-carbodiimide hydrochloride (EDC)

  • Pyridine

  • Solid Phase Extraction (SPE) C18 cartridges

Protocols

Standard Solution Preparation
  • Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.

  • Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards with concentrations ranging from 0.1 ng/mL to 100 ng/mL.

Sample Preparation (from Plant Tissue)
  • Homogenization: Freeze approximately 1 g of fresh plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Add 10 mL of an extraction solvent (e.g., 80% methanol in water with 1% formic acid) to the powdered tissue. Vortex thoroughly and extract overnight at 4°C with shaking.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Purification:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove interfering polar compounds.

    • Elute the gibberellins with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the derivatization solvent (acetonitrile).

Pre-column Derivatization

Derivatization_Reaction GA9 This compound (Carboxylic Acid) Product Fluorescent GA9 Derivative GA9->Product 75 min @ 25°C TMBB TMBB-EDAN (Fluorescent Label) TMBB->Product EDC EDC / Pyridine (Coupling Agents) EDC->Product

Caption: Pre-column derivatization reaction of this compound.

  • To the reconstituted sample extract or 100 µL of a working standard, add 50 µL of TMBB-EDAN solution (1 mg/mL in acetonitrile).

  • Add 50 µL of EDC solution (10 mg/mL in acetonitrile/pyridine, 9:1 v/v).

  • Vortex the mixture and incubate at 25°C for 75 minutes in the dark.[1]

  • After incubation, the reaction mixture is ready for HPLC analysis.

HPLC-FLD Analysis
  • Inject 20 µL of the derivatized sample or standard into the HPLC system.

  • Perform the chromatographic separation using the conditions outlined in Table 1.

  • Monitor the fluorescence signal at the specified excitation and emission wavelengths.

  • Identify the GA9 derivative peak based on the retention time of the derivatized standard.

  • Quantify the amount of GA9 in the sample by comparing the peak area with the calibration curve generated from the working standards.

Instrumental Conditions

Table 1: HPLC and Fluorescence Detector Parameters

ParameterSetting
HPLC System
ColumnC18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)[1]
Mobile Phase AAcetonitrile
Mobile Phase BWater
Gradient ElutionStart with 70% A, increase to 90% A over 30 min, hold for 5 min, return to 70% A over 1 min, and equilibrate for 9 min.[1]
Flow Rate1.0 mL/min
Column Temperature30°C
Injection Volume20 µL
Fluorescence Detector
Excitation Wavelength499 nm
Emission Wavelength510 nm

Performance Characteristics

The described method demonstrates excellent performance for the quantification of gibberellins.

Table 2: Analytical Performance Data

ParameterValue
Linearity (r²)> 0.997[1]
Limit of Detection (LOD, S/N=3)0.081–0.22 nM[1]
Recoveries from Biological Samples91.8–109.7%[1]

Conclusion

This application note provides a detailed protocol for the sensitive and selective analysis of this compound using HPLC with fluorescence detection. The pre-column derivatization with TMBB-EDAN allows for low-level detection suitable for the analysis of endogenous gibberellins in various biological matrices. The method is robust, reproducible, and offers a reliable alternative to mass spectrometry-based approaches for routine and high-throughput analysis.

References

Troubleshooting & Optimization

Improving recovery of Gibberellin A9 during sample purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Gibberellin A9 (GA9) during sample purification.

Troubleshooting Guides

Low Recovery of GA9 After Solid-Phase Extraction (SPE)

Low recovery of this compound after SPE is a common issue. The following table outlines potential causes and their solutions.

Potential Cause Recommended Solution
Inappropriate Sorbent Selection GA9 is a non-polar gibberellin. For reversed-phase SPE, consider using a polymeric sorbent like Oasis HLB, which may offer better retention for a wider range of polarities compared to traditional C18 silica-based sorbents.[1] However, for non-polar to moderately polar compounds, C18 can also be effective.[2]
Improper Sample pH Before loading onto a reversed-phase SPE cartridge, ensure the sample extract is acidified to a pH of 2.5-3.0.[3] This suppresses the ionization of the carboxylic acid group of GA9, increasing its retention on the non-polar sorbent.
Sample Solvent Too Strong If the sample is dissolved in a high percentage of organic solvent, it may not retain well on the SPE sorbent. Dilute the sample with acidified water to reduce the organic solvent concentration before loading.
Insufficient Sorbent Conditioning Always pre-condition the SPE cartridge with methanol followed by acidified water (pH 2.5-3.0). This ensures the sorbent is properly solvated and ready for optimal interaction with the analyte.
Wash Solvent Too Strong Using a wash solvent with too high a percentage of organic solvent can prematurely elute GA9. Start with a weak wash solution (e.g., 5-10% methanol in acidified water) to remove polar interferences without losing the target analyte.
Incomplete Elution GA9, being non-polar, requires a sufficiently strong organic solvent for elution. Use 80-100% methanol or acetonitrile. Ensure a sufficient volume of elution solvent is used to completely recover the analyte from the sorbent. Multiple small volume elutions can be more effective than a single large volume elution.
Sorbent Overloading Exceeding the binding capacity of the SPE cartridge will lead to analyte breakthrough during sample loading. If high concentrations of GA9 or matrix components are expected, use a larger sorbent mass or split the sample into multiple smaller extractions.
Low Recovery or Poor Peak Shape in HPLC Analysis

Issues with HPLC analysis can also lead to perceived low recovery. Here are some common problems and solutions.

Potential Cause Recommended Solution
Inappropriate Mobile Phase For reversed-phase HPLC of gibberellins, a gradient elution with a mobile phase consisting of methanol or acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid or acetic acid), is typically used.[4] The acid helps to suppress the ionization of GA9, leading to better peak shape and retention.
Poor Peak Shape (Tailing) Peak tailing can be caused by secondary interactions with residual silanols on the silica-based C18 column. Using a high-purity, end-capped C18 column or a polymeric reversed-phase column can minimize these interactions. Also, ensure the mobile phase is sufficiently acidic.
Co-elution with Interfering Compounds If the sample extract is not clean enough, matrix components can co-elute with GA9, leading to ion suppression in the mass spectrometer and inaccurate quantification. Optimize the SPE cleanup procedure or consider using a more selective HPLC column. A two-step SPE procedure can provide cleaner extracts.[5][6]
Degradation of GA9 Gibberellins can be susceptible to degradation under certain conditions. Avoid high temperatures and strongly alkaline conditions during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider during purification?

A1: this compound is a C19-gibberellin, which is a class of pentacyclic diterpenoid.[6] It is a weakly acidic compound and is practically insoluble in water.[7] Its non-polar nature is the most critical factor to consider when developing a purification strategy, as this will dictate the choice of SPE sorbents and HPLC conditions.

Q2: Which type of SPE cartridge is best for GA9 purification?

A2: Both C18 silica-based and polymeric (e.g., Oasis HLB) reversed-phase cartridges can be used for GA9 purification. Polymeric sorbents like Oasis HLB are made from a copolymer that has both hydrophilic and lipophilic retention characteristics, which can be advantageous for retaining a broader range of compounds and may offer higher recovery for certain applications.[8] However, C18 cartridges are also widely and successfully used for the extraction of non-polar to moderately polar compounds like gibberellins.[2] The optimal choice may depend on the specific sample matrix.

Q3: What is a typical recovery rate I can expect for GA9?

A3: The recovery of gibberellins can vary depending on the complexity of the sample matrix and the purification method used. A study using a two-step SPE procedure with Oasis MCX and Oasis MAX cartridges reported a total recovery of internal standards for a range of gibberellins to be around 72%.[5][6] Another study reported recoveries for various phytohormones, including gibberellins, to be in the range of 91.8–109.7% using HPLC with fluorescence detection after derivatization.[9] For a well-optimized method, a recovery of over 70% is generally considered good.

Q4: How can I improve the sensitivity of my LC-MS/MS analysis for GA9?

A4: To improve sensitivity, ensure a clean sample extract to minimize matrix effects and ion suppression. A robust SPE cleanup is crucial. In the mass spectrometer, operate in negative ion mode and use multiple reaction monitoring (MRM) for quantification.[5] Derivatization of the carboxylic acid group can also enhance ionization efficiency and improve detection limits.

Data Presentation

Table 1: Comparison of Reported Recovery Rates for Gibberellins Using Different SPE Sorbents.

Sorbent TypeAnalyte(s)Sample MatrixReported Recovery (%)Reference
Oasis MCX & Oasis MAX (two-step SPE)20 Gibberellins (internal standards)Brassica napus and Arabidopsis thaliana~72[5][6]
C18Gibberellic Acid (GA3)Fermentation Broth42.6
XAD16 ResinGibberellic Acid (GA3)Fermentation Broth35.2
Oasis HLBPotato GlycoalkaloidsPotato~100[4]
C18PolyphenolsTobacco>86[8]

Note: Data for GA9 is limited; this table provides a comparison based on other gibberellins and compounds with similar properties to guide sorbent selection.

Experimental Protocols

Protocol 1: Solid-Phase Extraction of GA9 from Plant Tissue

This protocol is adapted from a method for the analysis of multiple gibberellins.[5][6]

  • Sample Homogenization: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead beater.

  • Extraction: Add 1 mL of ice-cold 80% methanol containing an appropriate internal standard (e.g., deuterated GA9) to the powdered tissue. Vortex thoroughly and incubate at 4°C for at least 4 hours (or overnight) with gentle shaking.

  • Centrifugation: Centrifuge the extract at 13,000 rpm for 10 minutes at 4°C. Collect the supernatant.

  • pH Adjustment: Add two drops of ammonia to the supernatant and concentrate it to the aqueous phase using a rotary evaporator or a stream of nitrogen.[3] Adjust the pH of the aqueous extract to 2.5-3.0 with formic acid.

  • SPE Cartridge Conditioning: Condition a C18 or Oasis HLB SPE cartridge (e.g., 60 mg) by passing 3 mL of methanol followed by 3 mL of acidified water (pH 2.5-3.0). Do not allow the cartridge to go dry.

  • Sample Loading: Load the acidified plant extract onto the conditioned SPE cartridge at a slow flow rate (approximately 1 mL/min).

  • Washing: Wash the cartridge with 3 mL of 5% methanol in acidified water (pH 2.5-3.0) to remove polar impurities.

  • Elution: Elute the GA9 and other gibberellins with 3 mL of 80% methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial HPLC mobile phase for analysis.

Protocol 2: UPLC-MS/MS Analysis of GA9

This protocol is based on a method for the analysis of 20 non-derivatized gibberellins.[5][6]

  • Chromatographic System: A UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column suitable for UPLC (e.g., Acquity CSH® C18, 2.1 mm × 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium formate in water

    • B: Methanol

  • Gradient Elution:

    • Start with a linear gradient from 10% B to 60% B over 15 minutes.

    • Follow with a wash step using 100% B.

    • Re-equilibrate the column to the initial conditions.

  • Flow Rate: 0.25 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: ESI Negative.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: [M-H]⁻ for GA9 (m/z 315.2).

    • Product Ions: To be determined by infusion of a GA9 standard.

Mandatory Visualizations

Gibberellin_Biosynthesis_Pathway GGDP GGDP ent_copalyl_diphosphate ent-copalyl diphosphate GGDP->ent_copalyl_diphosphate CPS ent_kaurene ent-kaurene ent_copalyl_diphosphate->ent_kaurene KS GA12_aldehyde GA12-aldehyde ent_kaurene->GA12_aldehyde KO GA12 GA12 GA12_aldehyde->GA12 KAO GA15 GA15 GA12->GA15 GA20ox GA24 GA24 GA15->GA24 GA20ox GA9 This compound GA24->GA9 GA20ox GA4 GA4 (Bioactive) GA9->GA4 GA3ox GA34 GA34 (Inactive) GA4->GA34 GA2ox

Caption: this compound biosynthesis pathway in higher plants.

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA4 GA4 (Bioactive) GID1 GID1 Receptor GA4->GID1 Binding GA4_GID1 GA4-GID1 Complex GID1->GA4_GID1 DELLA DELLA Protein (Repressor) GA4_GID1->DELLA Interaction SCF SCF Complex (E3 Ligase) GA4_GID1->SCF Promotes binding to DELLA Proteasome 26S Proteasome DELLA->Proteasome PIFs PIFs (Transcription Factors) DELLA->PIFs Represses SCF->DELLA Ubiquitination Degradation DELLA Degradation Proteasome->Degradation GA_Response Gibberellin Response (e.g., Growth) PIFs->GA_Response Activation GA9 This compound (Precursor) GA9->GA4 GA3ox

Caption: this compound signaling pathway overview.

References

Technical Support Center: Overcoming Ion Suppression in LC-MS Analysis of GA9

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding ion suppression in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Gibberellin A9 (GA9). It is intended for researchers, scientists, and drug development professionals seeking to improve the accuracy and reliability of their analytical data.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression in the context of LC-MS analysis of GA9?

A1: Ion suppression is a specific type of matrix effect where the ionization efficiency of the target analyte, GA9, is reduced by the presence of co-eluting components from the sample matrix.[1][2] In the ion source of the mass spectrometer, these interfering molecules compete with GA9 for the available charge, leading to a decreased signal intensity.[1][3] This phenomenon can significantly compromise the sensitivity, accuracy, and precision of quantitative analyses.[2][3]

Q2: What are the primary causes of ion suppression when analyzing GA9 from plant extracts?

A2: Plant matrices are inherently complex, containing a wide variety of endogenous compounds that can cause ion suppression.[4][5] Key causes include:

  • Endogenous Compounds: High concentrations of lipids, proteins, salts, and other secondary metabolites can co-elute with GA9 and interfere with its ionization.[1][6]

  • Competition for Ionization: In Electrospray Ionization (ESI), there is a limited amount of charge and space on the surface of droplets.[3] Compounds with high concentrations or greater surface activity can out-compete GA9, reducing its ability to form gas-phase ions.[3][7]

  • Physical Property Changes: Non-volatile materials in the extract can increase the viscosity and surface tension of the ESI droplets, which hinders solvent evaporation and the release of analyte ions.[3]

  • Exogenous Contaminants: Substances introduced during sample preparation, such as polymers leached from plasticware, can also contribute to ion suppression.[3]

Q3: How can I determine if my GA9 analysis is affected by ion suppression?

A3: The most direct method is to perform a post-column infusion experiment.[2][8] This involves infusing a standard solution of GA9 at a constant rate into the MS while injecting a blank matrix extract (a sample prepared without GA9) onto the LC column.[8] Any significant dip in the constant GA9 signal indicates a region where matrix components are eluting and causing suppression.[2] The retention time of this dip reveals when interfering components are emerging from the column.

Q4: What is the most effective way to compensate for ion suppression?

A4: The use of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as deuterated GA9 (d2-GA9), is considered the gold standard for correcting ion suppression.[1][2] A SIL-IS has nearly identical physicochemical properties to GA9 and will co-elute, meaning it experiences the same degree of suppression.[2] By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved even when suppression occurs.[1]

Q5: Can I just dilute my sample to reduce ion suppression?

A5: Sample dilution can be a simple first step, as it reduces the concentration of both GA9 and the interfering matrix components.[2][7] However, this approach is only viable if the concentration of GA9 is high enough to remain well above the limit of detection after dilution.[2] For trace-level analysis, which is common for phytohormones, dilution may lead to a complete loss of the analyte signal.[7]

Q6: My MS/MS instrument is highly selective. Do I still need to worry about ion suppression?

A6: Yes. Tandem mass spectrometry (MS/MS) is excellent for differentiating your analyte from isobaric interferences (compounds with the same mass).[3] However, ion suppression occurs before mass analysis, in the ion source itself.[3][8] Therefore, even if an interfering compound is not detected in your specific MS/MS transition, its presence during ionization can still suppress the GA9 signal, making MS/MS methods just as susceptible to this effect.[3][8]

Troubleshooting Guides

Problem: Low or Inconsistent GA9 Signal Intensity
  • Possible Cause: Significant ion suppression from co-eluting matrix components is reducing the signal of GA9.

  • Solutions:

    • Diagnose the Issue: Perform a post-column infusion experiment to confirm that ion suppression is occurring and to identify the retention time of the interfering compounds.

    • Improve Sample Preparation: This is one of the most effective ways to remove matrix components before they enter the LC-MS system.[1] Implement a robust sample cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][6]

    • Optimize Chromatography: Adjust the chromatographic conditions to separate GA9 from the suppression region.[1] This can be achieved by modifying the mobile phase gradient, changing the column chemistry (e.g., from a C18 to a phenyl-hexyl phase), or adjusting the flow rate.[2]

    • Implement a SIL-IS: Add a stable isotope-labeled internal standard for GA9 to your samples. This will compensate for signal loss and improve quantitative accuracy.[2]

Problem: Poor Reproducibility in Quality Control (QC) Samples
  • Possible Cause: Sample-to-sample variability in the matrix composition is leading to different degrees of ion suppression, causing inconsistent results.[2]

  • Solutions:

    • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is highly effective at correcting for variability in ion suppression between different samples, as it is affected in the same way as the analyte.[2]

    • Employ a Robust Sample Preparation Method: A thorough and consistent sample cleanup procedure, such as SPE, will minimize variations in the final extract's matrix composition.[2]

    • Use Matrix-Matched Calibrators: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples (e.g., an extract from a plant known to be free of GA9).[1][7] This helps to normalize the effect of the matrix across the entire analytical run.

Quantitative Data Summary

Effective sample preparation is crucial for minimizing matrix effects. The choice of technique can have a significant impact on the degree of ion suppression observed.

Table 1: Representative Comparison of Sample Preparation Techniques for Reducing Ion Suppression in Plant Extracts

Sample Preparation TechniqueTypical Reduction in Ion SuppressionAnalyte RecoveryKey Advantage
Dilute and Shoot Low (0-20%)HighFast and simple
Protein Precipitation (PPT) Moderate (20-60%)Moderate-HighEffectively removes proteins
Liquid-Liquid Extraction (LLE) High (60-90%)Moderate-HighGood for removing highly polar/non-polar interferences
Solid-Phase Extraction (SPE) Very High (80-99%)HighHighly selective, provides the cleanest extracts

Note: The values presented are typical and can vary depending on the specific analyte, matrix, and protocol used.

Table 2: Example Matrix Effect Values for Phytohormones in Lotus japonicus Tissues

PhytohormoneMatrix Effect in Roots (%)Matrix Effect in Stems (%)Matrix Effect in Leaves (%)
Abscisic Acid (ABA) 81.365.270.1
trans-Zeatin (tZ) 87.379.580.2
Salicylic Acid (SA) 10.215.412.8
Jasmonic Acid (JA) 55.648.951.7

Data adapted from a study on L. japonicus, where Matrix Effect (%) = (1 - [Peak Area in Matrix / Peak Area in Solvent]) x 100. Positive values indicate ion suppression.[9] This demonstrates that different analytes experience varying degrees of suppression even within the same matrix.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Diagnose Ion Suppression

This protocol outlines the steps to identify chromatographic regions where ion suppression occurs.[2]

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • Standard solution of GA9 (e.g., 100 ng/mL in mobile phase)

  • Blank matrix extract (prepared using your standard sample preparation method)

Procedure:

  • System Setup:

    • Connect the outlet of the LC column to one inlet of the tee-union.

    • Connect the syringe pump outlet containing the GA9 solution to the other inlet of the tee-union.

    • Connect the outlet of the tee-union to the MS ion source.

  • Analyte Infusion:

    • Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).

    • Begin infusing the GA9 solution into the MS and acquire data in MRM or SIM mode for your specific GA9 transition. You should observe a stable, elevated baseline signal.

  • Matrix Injection:

    • Once a stable baseline is achieved, inject the blank matrix extract onto the LC column and begin your standard chromatographic run.

  • Data Analysis:

    • Monitor the infused GA9 signal throughout the chromatographic run.

    • Any significant drop in the baseline signal indicates a region of ion suppression. The retention time of this dip corresponds to the elution of interfering components from the matrix.[2]

Protocol 2: General Solid-Phase Extraction (SPE) for GA9 from Plant Tissue

This protocol provides a general workflow for using a reversed-phase SPE cartridge to clean up plant extracts.

Materials:

  • Reversed-phase SPE cartridges (e.g., C18)

  • SPE vacuum manifold

  • Homogenized plant tissue extract (e.g., in a methanol/water/acid mixture)

  • SIL-IS for GA9 (e.g., d2-GA9)

  • Methanol (for conditioning)

  • Water with 0.1% formic acid (for equilibration)

  • Wash solution (e.g., 5% methanol in water with 0.1% formic acid)

  • Elution solvent (e.g., 90% acetonitrile in water with 0.1% formic acid)

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • To your plant extract, add the d2-GA9 internal standard.

    • Centrifuge the sample to pellet any debris.

    • Dilute the supernatant with water to reduce the organic solvent concentration to <5% before loading.

  • SPE Cartridge Conditioning:

    • Pass 1-2 mL of methanol through the cartridge.

    • Pass 1-2 mL of water with 0.1% formic acid to equilibrate the stationary phase. Do not let the cartridge run dry.

  • Sample Loading:

    • Load the pre-treated plant extract onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Pass 1-2 mL of the wash solution through the cartridge to remove polar, weakly bound interferences.

    • Apply vacuum to briefly dry the cartridge.

  • Elution:

    • Place collection tubes in the manifold.

    • Add 1-2 mL of the elution solvent to the cartridge to elute GA9 and its internal standard.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

cluster_source ESI Droplet cluster_gas Gas Phase Analyte GA9 Charge Limited Charge & Surface Area Analyte->Charge Compete for: Suppressed_Signal Suppressed GA9 Signal Analyte->Suppressed_Signal Matrix Matrix Components Matrix->Charge Compete for: Matrix->Suppressed_Signal Inhibits Gas_Analyte GA9 Ions (Signal) Charge->Gas_Analyte Successful Ionization

Caption: Mechanism of Ion Suppression in the ESI Source.

cluster_solutions Mitigation Strategies start Problem: Low or Inconsistent GA9 Signal diag Diagnose with Post-Column Infusion? start->diag is_suppression Suppression Confirmed diag->is_suppression Yes no_suppression Other Issue: Check Instrument Performance diag->no_suppression No sol1 Improve Sample Prep (e.g., SPE, LLE) is_suppression->sol1 sol2 Optimize Chromatography (Gradient, Column) is_suppression->sol2 sol3 Use SIL-IS (d2-GA9) is_suppression->sol3 end_node Accurate & Reproducible GA9 Quantification sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting Workflow for Ion Suppression.

lc LC System (with Blank Matrix Injection) tee Tee Union lc->tee LC Effluent pump Syringe Pump (Constant GA9 Infusion) pump->tee GA9 Standard ms Mass Spectrometer (Detector) tee->ms Combined Flow

Caption: Experimental Setup for Post-Column Infusion.

References

Technical Support Center: Optimizing Gibberellin A9 Treatment for Fruit Set

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gibberellin A9 (GA9) treatment concentrations for enhancing fruit set.

Frequently Asked Questions (FAQs)

Q1: What is this compound (GA9) and how does it influence fruit set?

This compound (GA9) is a type of gibberellin, a class of plant hormones that regulate various developmental processes, including fruit set and development. Gibberellins promote fruit set by stimulating cell division and elongation in the ovary, leading to the development of fruit even in the absence of pollination (parthenocarpy). They are part of a complex signaling pathway that interacts with other hormones, such as auxin, to orchestrate fruit development.

Q2: Is there a universally optimal concentration of GA9 for inducing fruit set?

No, the optimal concentration of GA9 is highly dependent on the plant species, cultivar, environmental conditions, and the specific experimental goals. While direct dose-response data for GA9 is limited in published literature, studies on other gibberellins (e.g., GA1, GA3, GA4, GA7) show that effective concentrations can range from as low as 1 mg/L to over 100 mg/L. Therefore, it is crucial to conduct pilot studies with a range of concentrations to determine the optimal level for your specific system.

Q3: When is the best time to apply GA9 for promoting fruit set?

The timing of GA9 application is critical for success. Generally, for inducing parthenocarpic fruit set, application at or just before anthesis (the period when a flower is fully open and functional) is most effective. For enhancing the growth of pollinated fruits, application can be done shortly after fertilization. Applying too early or too late can be ineffective or even detrimental to fruit development.

Q4: What are the potential negative effects of using suboptimal GA9 concentrations?

Using a concentration that is too low may result in no significant effect on fruit set. Conversely, an excessively high concentration can lead to adverse effects such as phytotoxicity, misshapen or oversized fruit with poor quality, and a negative impact on subsequent flowering and fruit set (return bloom).

Troubleshooting Guide

Problem 1: No significant increase in fruit set after GA9 application.

Possible Cause Troubleshooting Steps
Suboptimal Concentration The applied concentration of GA9 may be too low for the specific plant species or cultivar. Conduct a dose-response experiment with a wider range of concentrations.
Incorrect Application Timing The application might have been too early or too late relative to the flower's developmental stage. Ensure application is timed precisely around anthesis for parthenocarpic fruit set.
Poor Absorption The GA9 solution may not have been effectively absorbed by the plant tissue. Ensure complete coverage of the target flowers/inflorescences and consider adding a surfactant to the solution to improve spreading and absorption. Apply during periods of high humidity and low wind to slow drying time.
Environmental Stress High temperatures, drought, or nutrient deficiencies can inhibit the plant's response to hormonal treatments. Ensure plants are healthy and not under stress.
Plant Genotype Some genotypes are less responsive to gibberellin treatment. If possible, test the protocol on a different cultivar known to be responsive.

Problem 2: Observed phytotoxicity or abnormal fruit development.

Possible Cause Troubleshooting Steps
Excessively High Concentration The applied GA9 concentration is likely too high. Reduce the concentration in subsequent experiments. Refer to literature for typical ranges of other gibberellins as a starting point.
Solvent/Surfactant Issues The solvent or surfactant used in the formulation may be causing phytotoxicity. Test the application of the solvent and surfactant alone as a negative control. Consider using alternative, plant-safe solvents and surfactants.
Repeated Applications Multiple applications at a high concentration can lead to an overdose. If repeated applications are necessary, use lower concentrations for each application.

Data Presentation: Gibberellin Concentrations for Fruit Set from Literature

Disclaimer: The following tables summarize concentration data for various gibberellins (not specifically GA9) from different studies. This information should be used as a reference for designing pilot studies for GA9, as optimal concentrations will vary.

Table 1: Effective Concentrations of Various Gibberellins on Fruit Set in Different Species

GibberellinSpeciesEffective Concentration RangeReference
GA1Tomato (Solanum lycopersicum)2000 ng/ovary[1]
GA3Tomato (Solanum lycopersicum)10-100 mg/L[2][3]
GA3Mango (Mangifera indica)10-75 ppm
GA3Sweet Cherry (Prunus avium)25 ppm
GA4Tomato (Solanum lycopersicum)2000 ng/ovary[1]
GA4+7Pear (Pyrus communis)500 mL·ha⁻¹
GA13Mango (Mangifera indica)10 ppm

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution Preparation (e.g., 1000 mg/L or 1000 ppm):

    • Accurately weigh 10 mg of this compound powder.

    • Dissolve the powder in a small amount of a suitable solvent (e.g., 1-2 mL of ethanol or DMSO) as GA9 has low solubility in water.

    • Once fully dissolved, bring the final volume to 10 mL with distilled water in a volumetric flask.

    • Store the stock solution at 4°C in the dark.

  • Working Solution Preparation (e.g., 50 mg/L or 50 ppm):

    • To prepare 100 mL of a 50 mg/L working solution, take 5 mL of the 1000 mg/L stock solution.

    • Add the 5 mL of stock solution to a 100 mL volumetric flask.

    • Add a non-ionic surfactant (e.g., Tween-20 or Triton X-100) to a final concentration of 0.05-0.1% (v/v) to improve adhesion and absorption.

    • Bring the final volume to 100 mL with distilled water.

    • Prepare fresh working solutions on the day of application.

Protocol 2: Application of this compound to Induce Fruit Set

  • Plant Material: Select healthy, uniformly growing plants. For parthenocarpy experiments, emasculate the flowers before anthesis to prevent self-pollination.

  • Timing: Apply the GA9 working solution at the appropriate developmental stage, typically at anthesis for inducing fruit set.

  • Application Method:

    • Use a fine-mist sprayer to apply the working solution directly to the target flower clusters or individual flowers.

    • Ensure thorough coverage of the pistil and ovary. Avoid excessive runoff.

    • For precise dosage, a micropipette can be used to apply a specific volume (e.g., 10-20 µL) directly to the ovary.

  • Controls:

    • Negative Control: Treat a group of flowers with a solution containing the solvent and surfactant but no GA9.

    • Positive Control (if applicable): Treat a group of flowers with a known effective concentration of another gibberellin (e.g., GA3).

    • Untreated Control: Leave a group of flowers untreated.

  • Data Collection:

    • After a designated period (e.g., 1-2 weeks), record the percentage of fruit set for each treatment group.

    • Measure relevant fruit parameters such as diameter, weight, and seed number at maturity.

    • Monitor for any signs of phytotoxicity or abnormal development.

Visualizations

Gibberellin_Signaling_Pathway GA9 This compound (GA9) GID1 GID1 Receptor GA9->GID1 binds to GA_Response Gibberellin Response Elements (e.g., Fruit Set Genes) DELLA DELLA Protein (Repressor) GID1->DELLA SCF SCF E3 Ubiquitin Ligase DELLA->SCF targeted by DELLA->GA_Response represses Proteasome 26S Proteasome SCF->Proteasome leads to degradation by FruitSet Fruit Set & Development GA_Response->FruitSet promotes

Caption: this compound signaling pathway leading to fruit set.

Experimental_Workflow Start Start: Select Plant Material Prep Prepare GA9 Solutions (Stock & Working) Start->Prep Application Apply GA9 at Anthesis Prep->Application Controls Include Control Groups (Negative, Positive, Untreated) Application->Controls Data Data Collection (Fruit Set %, Fruit Size, etc.) Application->Data Controls->Data Analysis Statistical Analysis Data->Analysis End End: Determine Optimal Concentration Analysis->End

Caption: General experimental workflow for optimizing GA9 concentration.

References

Long-term stability of Gibberellin A9 under various storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of Gibberellin A9 (GA9) under various storage conditions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions regarding the storage and handling of this compound.

Q1: My GA9 stock solution, which was clear upon preparation, now shows a precipitate. What happened and is it still usable?

A1: Precipitate formation in a GA9 stock solution can be due to several factors:

  • Solvent Evaporation: Over time, especially if the container is not perfectly sealed, solvent can evaporate, increasing the concentration of GA9 beyond its solubility limit.

  • Temperature Fluctuations: If the solution was prepared at room temperature or with gentle warming and then stored at a lower temperature (e.g., 4°C or -20°C), the solubility of GA9 may decrease, causing it to precipitate out.

  • Degradation: While less common for precipitation, some degradation products might be less soluble than the parent compound.

Troubleshooting Steps:

  • Gently warm the solution to see if the precipitate redissolves. If it does, it was likely due to temperature-related solubility changes.

  • If warming doesn't work, the precipitate may be due to degradation. It is recommended to discard the solution and prepare a fresh stock. Using a solution with precipitate can lead to inaccurate concentration calculations and inconsistent experimental results.

  • To prevent this, ensure vials are tightly sealed and consider preparing smaller, single-use aliquots to avoid repeated warming and cooling cycles.

Q2: I am observing lower-than-expected bioactivity in my experiments using a previously prepared GA9 stock solution. Could this be a stability issue?

A2: Yes, a loss of bioactivity is a strong indicator of GA9 degradation. The most common cause of degradation in solution is the hydrolysis of the lactone ring, which is crucial for its biological function. This is particularly problematic in aqueous or protic solvents.

Troubleshooting Steps:

  • Prepare Fresh Solutions: It is highly recommended to prepare fresh GA9 working solutions for each experiment, especially when using aqueous buffers.[1]

  • Solvent Choice: For stock solutions, use a high-purity, anhydrous aprotic solvent like DMSO or ethanol, in which gibberellins are more stable.

  • Storage Conditions: Store stock solutions in small aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.

  • Confirm Stock Concentration: If you suspect degradation, you can analyze the concentration of your stock solution using a stability-indicating HPLC method (see Experimental Protocols section).

Q3: How sensitive is this compound to light and what precautions should I take?

A3: While specific photostability data for GA9 is limited, as a general practice for complex organic molecules, exposure to UV and even ambient light should be minimized to prevent potential photodegradation.

Precautions:

  • Store solid GA9 and its solutions in amber vials or wrap clear vials with aluminum foil.

  • When working with GA9 solutions on the benchtop, avoid prolonged exposure to direct light.

  • Conduct light-sensitive experiments under subdued lighting conditions where possible.

Q4: What are the ideal conditions for storing solid this compound?

A4: Solid GA9 is relatively stable if stored correctly.

  • Temperature: For long-term storage, keep the solid powder at -20°C. For short-term storage, 4°C is acceptable.

  • Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and oxidation.

  • Location: Keep in a dark and dry place. A desiccator can be used to minimize moisture exposure.

Data on Gibberellin Stability

Table 1: Recommended Storage Conditions and Expected Stability of this compound

FormSolvent/MatrixTemperatureLight ConditionExpected Shelf Life
Solid N/A-20°CProtected from light≥ 2 years
Solid N/A4°CProtected from lightUp to 1 year
Stock Solution Anhydrous DMSO or Ethanol-80°CProtected from lightUp to 6 months
Stock Solution Anhydrous DMSO or Ethanol-20°CProtected from lightUp to 1 month
Working Solution Aqueous Buffer (e.g., PBS)4°CProtected from light< 24 hours (Prepare Fresh)

Table 2: Factors Influencing the Degradation Rate of this compound in Solution

FactorEffect on StabilityRationale
pH Less stable at neutral to alkaline pHThe lactone ring is susceptible to base-catalyzed hydrolysis. Acidic conditions (pH 3-5) are generally more favorable for stability in aqueous solutions.
Solvent More stable in aprotic, anhydrous organic solvents (e.g., DMSO, Acetone)Protic solvents like water and methanol can participate in the hydrolysis of the lactone ring.
Temperature Degradation rate increases with temperatureAs with most chemical reactions, higher temperatures provide the activation energy for degradation pathways like hydrolysis and oxidation.
Light Potential for photodegradationUV and high-intensity light can induce photochemical reactions that may alter the molecule's structure.
Oxygen Potential for oxidationThe presence of dissolved oxygen can lead to oxidative degradation over long periods.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution (10 mM in DMSO):

    • Allow the solid GA9 vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of GA9 in a sterile microfuge tube.

    • Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.

    • Vortex gently until the solid is completely dissolved.

    • Dispense into single-use aliquots in amber vials.

    • Store at -20°C for up to one month or -80°C for up to six months.

  • Working Solution (e.g., 10 µM in Aqueous Buffer):

    • Thaw a single aliquot of the 10 mM GA9 stock solution.

    • Perform a serial dilution with your final aqueous buffer (e.g., PBS, MES) to reach the desired working concentration.

    • Important: Prepare this working solution fresh on the day of the experiment and keep it on ice if not used immediately. Do not store aqueous solutions of GA9.[1]

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol is a general guideline for developing a stability-indicating method based on common practices for other gibberellins.[2][3][4][5] Method validation would be required for specific applications.

  • Objective: To separate intact GA9 from its potential degradation products, primarily the hydrolyzed form.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of:

    • Solvent A: Water with 0.1% formic acid or phosphoric acid (to maintain an acidic pH and improve peak shape).

    • Solvent B: Acetonitrile or Methanol.

  • Example Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: ~206 nm (as gibberellins lack a strong chromophore, detection is in the low UV range).

  • Sample Preparation: Dilute the GA9 solution to be tested with the initial mobile phase composition.

  • Analysis: Inject the sample and monitor the chromatogram. The appearance of new peaks or a decrease in the area of the main GA9 peak over time indicates degradation. The method is considered "stability-indicating" if the degradation products are well-resolved from the parent GA9 peak.

Visualizations

Gibberellin_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus GA9 This compound (GA9) GID1 GID1 Receptor GA9->GID1 Binds GA9_GID1 GA9-GID1 Complex GID1->GA9_GID1 Conformational Change DELLA DELLA Protein (Growth Repressor) GA9_GID1->DELLA Binds to GA9_GID1->Transcription Promotes Transcription SCF SCF E3 Ubiquitin Ligase DELLA->SCF Targeted to Proteasome 26S Proteasome DELLA->Proteasome Degradation DELLA->Repression Represses SCF->DELLA Ubiquitination Degraded_DELLA Degraded DELLA Proteasome->Degraded_DELLA Growth_Genes Growth-Promoting Genes Repression->Growth_Genes Transcription->Growth_Genes

Caption: this compound signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep_Solid Prepare Solid GA9 (Aliquot, Weigh) Prep_Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Prep_Solid->Prep_Stock Prep_Solvent Prepare Solvents (e.g., DMSO, Buffer) Prep_Solvent->Prep_Stock Store_T1 Condition 1 (e.g., -20°C, Dark) Prep_Stock->Store_T1 Store_T2 Condition 2 (e.g., 4°C, Dark) Prep_Stock->Store_T2 Store_T3 Condition 3 (e.g., RT, Light) Prep_Stock->Store_T3 Time_0 Timepoint 0 (Initial Analysis) Store_T1->Time_0 Time_X Timepoint X (e.g., 1, 2, 4 weeks) Store_T1->Time_X Incubate Store_T2->Time_0 Store_T2->Time_X Incubate Store_T3->Time_0 Store_T3->Time_X Incubate HPLC HPLC Analysis (Assess Purity & Degradation) Time_0->HPLC Time_X->HPLC Bioassay Bioassay (Assess Activity) Time_X->Bioassay

Caption: Workflow for a GA9 stability study.

Troubleshooting_Logic Start Experiment Yields Unexpected/Inconsistent Results Check_Solution Is the GA9 solution old or stored improperly? Start->Check_Solution Check_Solid How was the solid GA9 stored? Check_Solution->Check_Solid No New_Solution Prepare fresh GA9 solution from a reliable solid stock. Check_Solution->New_Solution Yes New_Solid Source new, properly stored GA9 solid. Check_Solid->New_Solid Improperly Other_Factors Investigate other experimental variables (e.g., assay conditions, other reagents, cell viability). Check_Solid->Other_Factors Properly Rerun Rerun Experiment New_Solution->Rerun New_Solid->New_Solution

References

Troubleshooting low signal intensity for endogenous Gibberellin A9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low signal intensity during the analysis of endogenous Gibberellin A9 (GA9).

Troubleshooting Guide: Low Signal Intensity for Endogenous GA9

Low signal intensity for endogenous this compound (GA9) can be a significant challenge in phytohormone analysis. This guide addresses common issues in a question-and-answer format to help you identify and resolve potential problems in your experimental workflow.

Question 1: What are the most common causes of low or no GA9 signal during mass spectrometry analysis?

Several factors throughout the experimental process can contribute to low GA9 signal. These can be broadly categorized into three areas: sample preparation and extraction, analytical methodology, and the inherent low abundance of GA9 in certain plant tissues.

  • Inefficient Extraction: The choice of extraction solvent and method is critical. Gibberellins are typically extracted with organic solvents like methanol, ethanol, or acetone, often mixed with water.[1][2] Incomplete homogenization of the plant tissue can also lead to poor extraction efficiency.

  • Sample Degradation: GAs can be susceptible to degradation. It is crucial to work quickly and at low temperatures during sample preparation.[1][3] Snap-freezing samples in liquid nitrogen immediately after collection and storing them at -80°C is a standard practice.[3]

  • Losses during Purification: Solid-phase extraction (SPE) is commonly used to clean up and concentrate GA extracts.[4][5][6] However, improper selection of the SPE cartridge or elution solvent can lead to significant loss of the target analyte. Recovery rates can vary depending on the complexity of the plant matrix and the specific SPE protocol used.[5]

  • Matrix Effects: Co-eluting compounds from the plant matrix can suppress the ionization of GA9 in the mass spectrometer's ion source, leading to a lower signal.[7] This is a common issue in LC-MS/MS analysis of complex biological samples.

  • Suboptimal Mass Spectrometry Conditions: The settings on the mass spectrometer, such as capillary voltage, cone voltage, and desolvation gas temperature, must be optimized for GA9 to ensure efficient ionization and detection.[4]

  • Derivatization Issues: For gas chromatography-mass spectrometry (GC-MS), GAs need to be derivatized to increase their volatility. Incomplete or inefficient derivatization will result in a poor signal.

  • Low Endogenous Levels: In some plant tissues or at certain developmental stages, the endogenous concentration of GA9 may be naturally very low, potentially below the detection limit of the instrument.[5][8]

Question 2: How can I improve the extraction efficiency of GA9 from plant tissue?

To enhance GA9 extraction:

  • Solvent Selection: A mixture of methanol and water is a common and effective extraction solvent.[9] The addition of an antioxidant like butylated hydroxytoluene (BHT) can help prevent the degradation of GAs during extraction.

  • Homogenization: Thoroughly homogenize the plant tissue to ensure complete cell lysis and release of the phytohormones. Using a mechanical homogenizer or grinding the tissue to a fine powder in liquid nitrogen is recommended.[10]

  • Repeated Extractions: Perform multiple extractions of the plant material to maximize the recovery of GA9. Typically, two to three extraction cycles are sufficient.[11]

  • Internal Standards: Add a known amount of a stable isotope-labeled internal standard (e.g., [2H2]GA9) to the sample before extraction. This allows for the normalization of any losses that occur during sample preparation and analysis.[4][12]

Question 3: I am using LC-MS/MS. How can I mitigate matrix effects?

Matrix effects can be a significant source of signal suppression. Here are some strategies to minimize their impact:

  • Effective Sample Cleanup: Employ a robust solid-phase extraction (SPE) protocol to remove interfering compounds. A multi-step SPE approach using different sorbents (e.g., C18 followed by an ion-exchange resin) can provide a cleaner extract.[4][5]

  • Chromatographic Separation: Optimize your liquid chromatography method to achieve good separation of GA9 from co-eluting matrix components. Using a high-resolution column and a suitable gradient elution can improve separation.[4][9]

  • Matrix-Matched Calibration: Prepare your calibration standards in an extract from a blank matrix (a sample that does not contain the analyte of interest) to compensate for matrix effects.[7]

  • Standard Addition: The method of standard addition, where known amounts of the analyte are added to the sample, can also be used to correct for matrix effects.[13]

  • Derivatization: Chemical derivatization can sometimes improve ionization efficiency and move the analyte to a region of the chromatogram with fewer interfering compounds.[14][15] For instance, derivatization with a reagent that introduces a permanently charged group can enhance detection in positive ion mode.[14]

Question 4: My GC-MS signal for GA9 is low. What should I check?

For GC-MS analysis, consider the following:

  • Derivatization Efficiency: Ensure your derivatization reaction (e.g., methylation followed by trimethylsilylation) goes to completion. Optimize the reaction conditions, including temperature, time, and reagent concentration.

  • Injector Temperature: The injector temperature should be high enough to ensure the complete volatilization of the derivatized GA9 without causing thermal degradation.

  • Column Choice: Use a GC column that provides good separation for the derivatized gibberellins.

Frequently Asked Questions (FAQs)

Q1: What is a typical endogenous concentration range for GA9 in plants?

The endogenous concentration of GA9 can vary widely depending on the plant species, tissue type, and developmental stage. It is often present in trace amounts, typically at the ng/g fresh weight level or even lower.[5] For example, in the ovaries of cucumber female flowers, GA9 levels can be significant, while in other tissues, they may be much lower.[8]

Q2: Is it better to use LC-MS/MS or GC-MS for GA9 analysis?

Both LC-MS/MS and GC-MS can be used for the quantification of GA9.[5][13]

  • LC-MS/MS is often preferred due to its high sensitivity and selectivity, and it does not require derivatization of the GAs.[4][9] It is particularly well-suited for analyzing complex plant extracts.

  • GC-MS is a well-established and robust technique but requires derivatization to make the GAs volatile.[12][13]

The choice of technique often depends on the available instrumentation and the specific requirements of the experiment.

Q3: Can I use a bioassay to quantify GA9?

Bioassays, such as the Tan-ginbozu dwarf-rice bioassay, can be used to detect and semi-quantify gibberellin activity.[13] However, they are generally less specific and less accurate than mass spectrometry-based methods.[13] Bioassays can be useful for screening purposes but should be confirmed with a more quantitative method like LC-MS/MS or GC-MS.

Q4: What are the key precursor and product ions for GA9 in MS/MS analysis?

For negative ion mode electrospray ionization (ESI), the precursor ion for GA9 is typically the deprotonated molecule [M-H]⁻. The specific product ions will depend on the collision energy used. It is essential to optimize the MS/MS transitions (precursor ion -> product ion) for your specific instrument to achieve the best sensitivity and selectivity.[4]

Quantitative Data Summary

Table 1: Reported Limits of Detection (LODs) for Gibberellins using Mass Spectrometry

GibberellinAnalytical MethodLimit of Detection (LOD)Reference
Various GAsUPLC-MS/MS0.08 - 10 fmol[4][9]
Various GAsHPLC-ESI-MS/MS (with derivatization)0.02 - 0.74 pg[15]
GA3LC-MS/MS0.005 µg/mL[6]
GA4LC-MS/MS1.1 - 4.1 ng/g[16]

Table 2: Recovery Rates of Gibberellins using Different Extraction and Purification Methods

MethodPlant MaterialRecovery RateReference
Solid-Phase Extraction (Oasis® MCX-HLB and Oasis® MAX)Brassica napus and Arabidopsis thaliana~72%[4]
Solid-Phase ExtractionWheat95.5% - 102.4%[6]
Spiked Sample AnalysisOryza sativa leaves72% - 128%[15]

Experimental Protocols

Protocol 1: General Method for Extraction and Purification of Endogenous Gibberellins for LC-MS/MS Analysis

This protocol is a generalized procedure based on common practices in the literature.[3][4][5]

  • Sample Collection and Freezing: Collect plant tissue (e.g., 100 mg fresh weight) and immediately freeze it in liquid nitrogen. Store samples at -80°C until extraction.

  • Homogenization: Grind the frozen tissue to a fine powder in a mortar and pestle pre-chilled with liquid nitrogen.

  • Extraction:

    • Transfer the powdered tissue to a tube containing a pre-chilled extraction solvent (e.g., 1 mL of 80% methanol in water).

    • Add a known amount of a suitable internal standard (e.g., [2H2]GA9).

    • Shake the mixture overnight at 4°C in the dark.

    • Centrifuge the extract at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

    • Collect the supernatant. Repeat the extraction of the pellet with fresh extraction solvent and combine the supernatants.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the gibberellins with an appropriate solvent (e.g., 80% methanol).

    • For further purification, an anion-exchange SPE cartridge can be used.

  • Drying and Reconstitution:

    • Dry the eluate under a stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Gibberellin_Biosynthesis_Pathway GGPP GGPP ent_copalyl_diphosphate ent-Copalyl diphosphate GGPP->ent_copalyl_diphosphate ent_kaurene ent-Kaurene ent_copalyl_diphosphate->ent_kaurene ent_kaurenoic_acid ent-Kaurenoic acid ent_kaurene->ent_kaurenoic_acid GA12 GA12 ent_kaurenoic_acid->GA12 GA53 GA53 GA12->GA53 GA13ox GA15 GA15 GA12->GA15 Non-13-hydroxylation pathway GA44 GA44 GA53->GA44 13-hydroxylation pathway GA24 GA24 GA15->GA24 Non-13-hydroxylation pathway GA9 GA9 GA24->GA9 Non-13-hydroxylation pathway GA4 GA4 (Bioactive) GA9->GA4 GA3ox GA34 GA34 (Inactive) GA4->GA34 GA2ox GA19 GA19 GA44->GA19 13-hydroxylation pathway GA20 GA20 GA19->GA20 13-hydroxylation pathway GA1 GA1 (Bioactive) GA20->GA1 GA3ox GA8 GA8 (Inactive) GA1->GA8 GA2ox

Caption: Simplified Gibberellin Biosynthesis Pathway Highlighting GA9.

Experimental_Workflow_GA9_Analysis start Plant Tissue (e.g., leaves, roots) homogenization Homogenization (Liquid Nitrogen) start->homogenization extraction Extraction (e.g., 80% Methanol) + Internal Standard homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) (e.g., C18) supernatant->spe drying Dry Down spe->drying reconstitution Reconstitution drying->reconstitution analysis LC-MS/MS or GC-MS Analysis reconstitution->analysis data_processing Data Processing and Quantification analysis->data_processing

Caption: General Experimental Workflow for GA9 Analysis.

References

Minimizing enzymatic degradation of Gibberellin A9 during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize the enzymatic degradation of Gibberellin A9 (GA9) during extraction from plant tissues.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes responsible for GA9 degradation during extraction?

A1: The primary enzymes responsible for the degradation (inactivation) of active gibberellins, including GA9, are GA 2-oxidases (GA2ox) . These belong to a large superfamily of 2-oxoglutarate-dependent dioxygenases (2-ODDs) .[1][2] During tissue homogenization, these catabolic enzymes are released and can rapidly hydroxylate active GAs, leading to their inactivation and resulting in lower yields.[1][2]

Q2: What are the most critical steps to prevent enzymatic degradation during the extraction process?

A2: The most critical steps involve immediately creating an environment that is hostile to enzyme activity. This is achieved through:

  • Low Temperature: Performing the entire extraction process at low temperatures (e.g., 4°C) significantly reduces the rate of all enzymatic reactions.[3]

  • Organic Solvents: Homogenizing the plant tissue directly in a cold organic solvent, such as an 80% methanol/water solution, helps to denature and precipitate degradative enzymes, halting their activity.[3][4]

  • pH Control: Adjusting the pH of the aqueous extract to an acidic level (e.g., pH 2.5-3.0) before solvent-solvent partitioning further helps to inactivate pH-sensitive enzymes.[3]

Q3: Can I use heat, such as blanching, to inactivate enzymes before extraction?

A3: While heat treatment (e.g., 65-80°C) is a common method for inactivating enzymes, it is generally not recommended for gibberellin extraction.[5][6] Gibberellins can be sensitive to high temperatures, and such a step could lead to thermal degradation of the target analyte, GA9, compromising the integrity of the sample. Cold extraction with organic solvents is the preferred method for preserving GA structures.

Q4: Are there specific chemical inhibitors that can be added to the extraction buffer?

A4: While protease inhibitor cocktails are common in protein extraction, specific inhibitors for GA 2-oxidases are not routinely added to extraction buffers for analytical purposes.[7] However, compounds that act as structural mimics of 2-oxoglutaric acid (a required co-substrate for GA 2-oxidases), such as acylcyclohexanediones (e.g., prohexadione-Ca and trinexapac-ethyl) and daminozide , are known to inhibit these enzymes.[8] These are primarily used as plant growth retardants to block GA biosynthesis and deactivation in vivo, but their mechanism highlights a potential, though not standard, route for enzymatic inhibition.[8][9]

Q5: Why is a low pH important during the solvent partitioning step?

A5: Adjusting the aqueous residue to a low pH (typically 2.5-3.0) is crucial for protonating the carboxylic acid group on the gibberellin molecule.[3] This makes the GA9 molecule less polar (more neutral), which significantly increases its partitioning efficiency from the aqueous phase into a non-polar organic solvent like ethyl acetate.[3] This step is essential for selectively separating GAs from more polar, water-soluble contaminants.

Section 2: Troubleshooting Guide: Low or Inconsistent GA9 Recovery

Potential CauseRecommended ActionRationale
Enzymatic Degradation Immediately freeze plant tissue in liquid nitrogen upon collection and store at -80°C. Homogenize the frozen tissue directly in cold (4°C) 80% methanol/water.Rapid freezing and homogenization in a denaturing solvent prevent endogenous GA 2-oxidases from being released and degrading GA9 during tissue disruption.[1][3]
Suboptimal Temperature Ensure all solvents, solutions, and equipment (centrifuge, glassware) are pre-chilled and maintained at a low temperature (e.g., 4°C) throughout the extraction process.Enzyme activity is highly dependent on temperature. Maintaining a cold environment slows down the kinetics of degradative enzymes.[3]
Inefficient Extraction Grind the tissue to a very fine powder in liquid nitrogen. Ensure a sufficient volume of extraction solvent is used (e.g., 10 mL per 1 g of tissue) and allow for adequate extraction time (e.g., overnight stirring at 4°C).A fine powder increases the surface area for solvent penetration, ensuring complete extraction of GAs from the plant matrix.[3][10]
Poor Phase Separation After removing methanol under vacuum, acidify the remaining aqueous phase to pH 2.5-3.0 before partitioning against ethyl acetate. Perform the partitioning step multiple times (e.g., 3x with equal volumes).Protonating the GA9 molecule is essential for its transfer into the organic solvent.[3] Multiple partitioning steps ensure quantitative recovery.
Sample Matrix Interference Incorporate solid-phase extraction (SPE) purification steps using materials like C18 cartridges, PVP (Polyvinylpyrrolidone), and/or QAE Sephadex anion exchangers.Plant extracts are complex and contain many interfering compounds.[10] SPE helps remove pigments and other contaminants that can interfere with downstream analysis by GC-MS or LC-MS.[3]

Section 3: Key Experimental Protocol

This protocol is adapted from established methods for gibberellin extraction and is designed to minimize degradation.[3]

Materials:

  • Plant tissue (frozen in liquid nitrogen)

  • Methanol (MeOH), HPLC grade

  • Ethyl acetate, HPLC grade

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Formic acid

  • C18 Solid-Phase Extraction (SPE) Cartridges

  • Internal standards (e.g., deuterated GAs) for quantification

Procedure:

  • Homogenization: Weigh the frozen plant tissue and grind to a fine powder using a mortar and pestle cooled with liquid nitrogen. Immediately transfer the powder to a flask containing cold (4°C) 80% methanol (v/v in water) at a ratio of 10 mL per 1 g fresh weight. Add internal standards at this stage for accurate quantification.

  • Extraction: Stir the homogenate overnight at 4°C.

  • Filtration: Filter the extract through cheesecloth or filter paper to remove solid debris. Re-extract the residue with 100% methanol for 4 hours and filter again. Combine the filtrates.

  • Solvent Evaporation: Remove the methanol from the combined filtrates using a rotary evaporator at a temperature not exceeding 35°C.

  • Acidification and Partitioning: Adjust the remaining aqueous residue to pH 2.5-3.0 with HCl. Partition this aqueous phase three times against an equal volume of ethyl acetate. Combine the ethyl acetate fractions.

  • Back-Extraction (Optional Cleanup): To further purify, partition the combined ethyl acetate phase against a 5% sodium bicarbonate solution (3x with 1/5 volume). The GAs will move to the aqueous bicarbonate phase.

  • Final Partitioning: Re-acidify the aqueous bicarbonate phase to pH 2.5-3.0 with HCl and partition again three times against an equal volume of ethyl acetate. Collect the ethyl acetate phase.

  • Drying and Concentration: Dry the final ethyl acetate fraction over anhydrous sodium sulfate, filter, and evaporate to dryness under vacuum at 35°C.

  • Solid-Phase Extraction (SPE): Re-dissolve the dried extract in a small volume of solvent and purify using a C18 SPE cartridge. Elute the GAs with a methanol/water mixture.

  • Analysis: The purified extract is now ready for derivatization (if necessary) and analysis by GC-MS or LC-MS/MS.[10]

Section 4: Data Summary Tables

Table 1: Critical Parameters for Minimizing Enzymatic Activity

ParameterRecommended ValuePurpose
Extraction Temperature 4°C or lowerReduces kinetic activity of degradative enzymes.[3]
Extraction Solvent 80% Methanol in WaterDenatures and precipitates proteins, including enzymes.[3]
Partitioning pH 2.5 - 3.0Creates unfavorable pH for many enzymes and protonates GAs for efficient extraction.[3]
Evaporation Temperature < 35°CPrevents thermal degradation of the analyte.[3]

Table 2: Inhibitors of Gibberellin Catabolism Enzymes (GA 2-oxidases)

Inhibitor ClassExample(s)Target Enzyme(s)Mechanism of Action
Acylcyclohexanediones Prohexadione-Ca, Trinexapac-ethyl2-oxoglutarate-dependent dioxygenases (including GA 2ox, GA 3ox)Structural mimics of the co-substrate 2-oxoglutarate, blocking the active site of the dioxygenase.[8]
N-containing Heterocycles Paclobutrazol, UniconazoleCytochrome P450-dependent monooxygenases (ent-kaurene oxidase)Blocks early steps in the GA biosynthesis pathway, not the catabolic enzymes directly, but demonstrates targeted enzyme inhibition.[8][11]
Onium Compounds Chlormequat chloride, Mepiquat chlorideCopalyl-diphosphate synthase and ent-kaurene synthaseInhibit cyclases in the very early stages of GA biosynthesis.[8]

Section 5: Visual Guides

GA9_Inactivation_Pathway GA9 This compound (Active) GA_Inactive 2β-hydroxy-GA9 (Inactive) GA9->GA_Inactive Enzyme GA 2-oxidase (GA2ox) (2-Oxoglutarate-dependent Dioxygenase) Enzyme->GA9

Caption: Enzymatic inactivation of this compound by GA 2-oxidase.

GA9_Extraction_Workflow cluster_0 Extraction Workflow cluster_1 Protective Measures start 1. Plant Tissue (Freeze in Liquid N₂) homogenize 2. Homogenization start->homogenize extract 3. Extraction (Overnight) homogenize->extract p1 Cold Temp (4°C) + 80% Methanol filter 4. Filtration extract->filter evap 5. Solvent Evaporation filter->evap partition 6. Solvent Partitioning evap->partition p2 Low Temp (<35°C) purify 7. SPE Purification partition->purify p3 Low pH (2.5-3.0) end 8. Analysis (GC-MS / LC-MS) purify->end

Caption: Workflow for GA9 extraction with key steps for minimizing degradation.

References

Technical Support Center: Gibberellin A9 (GA9) Production in Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Gibberellin A9 (GA9) in fungal cultures.

Frequently Asked Questions (FAQs)

Q1: Which fungal species is most commonly used for this compound production?

A1: Fusarium fujikuroi is the most well-studied and commercially utilized fungus for the production of gibberellins, including GA9.[1][2] While other fungi like Aspergillus niger and some Fusarium species can also produce gibberellins, F. fujikuroi is the primary model organism for research and industrial production.[1][3]

Q2: What is the biosynthetic precursor to this compound in Fusarium fujikuroi?

A2: The immediate precursor to this compound in the fungal biosynthetic pathway is GA12. GA12 is converted to GA9, which can then be further metabolized to other gibberellins like GA4.

Q3: How does nitrogen concentration in the culture medium affect GA9 yield?

A3: Gibberellin biosynthesis in Fusarium fujikuroi is subject to nitrogen metabolite repression.[4] High concentrations of readily available nitrogen, such as ammonium, suppress the expression of genes in the gibberellin biosynthetic cluster. Gibberellin production typically initiates when the primary nitrogen source in the medium is depleted. Therefore, a carefully controlled nitrogen-limited fermentation strategy is crucial for maximizing GA9 yield.

Q4: What is the role of pH in optimizing GA9 production?

A4: The pH of the culture medium significantly influences fungal growth and secondary metabolite production. For gibberellin production in Fusarium species, an initial pH between 5.0 and 7.0 is generally considered optimal.[2] It is important to monitor and potentially control the pH throughout the fermentation, as fungal metabolism can cause significant shifts in the pH of the medium.

Q5: Can precursor feeding enhance GA9 yield?

A5: Yes, precursor feeding can be a viable strategy to increase the yield of GA9. The logical precursors to feed would be those upstream of GA9 in the biosynthetic pathway, such as ent-kaurene or GA12. By providing these intermediates, it may be possible to bypass potential rate-limiting steps in the early stages of the pathway and channel more metabolic flux towards GA9.

Troubleshooting Guides

This section addresses common issues encountered during experiments aimed at producing this compound.

Problem Potential Causes Troubleshooting Steps
No or very low GA9 detected in the culture extract. 1. Inappropriate fungal strain. 2. Suboptimal culture conditions (medium composition, pH, temperature). 3. Nitrogen repression of the gibberellin biosynthesis pathway. 4. Inefficient extraction or analytical methods.1. Confirm that the Fusarium fujikuroi strain is a known gibberellin producer. 2. Review and optimize the culture medium, ensuring appropriate carbon and nitrogen sources, and verify that the pH and temperature are within the optimal range (see Experimental Protocols). 3. Design a fermentation strategy with limiting nitrogen to induce gibberellin production after an initial growth phase. 4. Verify the extraction protocol and ensure the HPLC or GC-MS method is properly calibrated and sensitive enough to detect GA9.
High biomass but low GA9 yield. 1. Nitrogen levels are sufficient for growth but still high enough to repress secondary metabolism. 2. Carbon source is being primarily directed towards primary metabolism and biomass production. 3. Fermentation was terminated too early.1. Reduce the initial concentration of the primary nitrogen source or use a more complex nitrogen source that is consumed more slowly. 2. Experiment with different carbon-to-nitrogen (C:N) ratios to find the optimal balance for gibberellin production. 3. Extend the fermentation time, as gibberellin production is often highest during the stationary phase of fungal growth.
Detection of GA precursors (e.g., GA12) but not GA9. 1. A bottleneck in the enzymatic conversion of GA12 to GA9. 2. The specific fungal strain may have lower activity of the enzyme responsible for this conversion.1. Consider metabolic engineering approaches to overexpress the gene encoding the enzyme that converts GA12 to GA9. 2. Screen different strains of F. fujikuroi as there can be significant strain-to-strain variability in their metabolic profiles.
GA9 is produced, but is then converted to other downstream gibberellins (e.g., GA4). 1. High activity of the enzyme that converts GA9 to GA4.1. Employ metabolic engineering techniques, such as CRISPR-Cas9, to knock out or reduce the expression of the gene encoding the enzyme responsible for the conversion of GA9 to GA4. 2. Optimize fermentation conditions (e.g., time, temperature) to favor the accumulation of GA9 before it is further metabolized.

Quantitative Data Summary

The following tables summarize the impact of key culture parameters on gibberellin production. While specific data for GA9 is limited in the literature, the data for total gibberellins or the major product, GA3, provides a strong indication of conditions that will also favor GA9 production.

Table 1: Effect of Carbon Source on Gibberellic Acid (GA3) Production by Fusarium spp.

Carbon SourceConcentration (g/L)GA3 Yield (µg/mL)Fungal Species
Sucrose307300Fusarium solani
Dextrose307150Fusarium solani
Maltose306650Fusarium solani
Glucose20~5800 (estimated from graph)Fusarium moniliforme
Sucrose2015000Fusarium moniliforme

Table 2: Effect of Nitrogen Source on Gibberellic Acid (GA3) Production by Fusarium solani

Nitrogen SourceConcentration (g/L)GA3 Yield (µg/mL)
Glycine27360
Sodium Nitrate37250
Ammonium Chloride2Lower than other sources

Table 3: Effect of pH on Gibberellic Acid (GA3) Production by Fusarium solani

Initial pHGA3 Yield (µg/mL)
4~3000
6~5000
8~7000
107800

Experimental Protocols

Protocol 1: Submerged Fermentation for Gibberellin Production

This protocol outlines a general procedure for the submerged fermentation of Fusarium fujikuroi to produce gibberellins.

1. Inoculum Preparation: a. Aseptically transfer a small piece of a mature F. fujikuroi culture from a potato dextrose agar (PDA) plate to a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium (e.g., Czapek-Dox broth). b. Incubate the flask at 28-30°C on a rotary shaker at 150-200 rpm for 2-3 days.

2. Fermentation: a. Prepare the production medium in a larger Erlenmeyer flask or a bioreactor. A typical production medium contains a carbon source (e.g., sucrose or glucose), a limiting nitrogen source (e.g., ammonium tartrate or glycine), and essential minerals. b. Sterilize the production medium by autoclaving. c. Inoculate the production medium with 5-10% (v/v) of the seed culture. d. Incubate the production culture at 28-30°C with agitation (150-200 rpm) for 7-14 days.

3. Monitoring: a. Aseptically withdraw samples at regular intervals to monitor fungal growth (mycelial dry weight) and GA9 production (via HPLC or GC-MS analysis of the culture filtrate).

Protocol 2: Precursor Feeding Experiment

This protocol describes how to conduct a precursor feeding experiment to potentially enhance GA9 yield.

1. Fermentation Setup: a. Set up a submerged fermentation culture of F. fujikuroi as described in Protocol 1.

2. Precursor Preparation: a. Prepare a sterile stock solution of the precursor (ent-kaurene or GA12) in a suitable solvent (e.g., ethanol or DMSO). The final concentration of the solvent in the culture should be minimal to avoid toxicity to the fungus.

3. Feeding: a. Add the precursor solution to the fermentation culture at a specific time point, typically at the beginning of the stationary phase when gibberellin biosynthesis is induced. b. The optimal concentration of the precursor needs to be determined empirically, starting with a low concentration and gradually increasing it in subsequent experiments.

4. Analysis: a. Harvest samples at different time points after feeding and analyze the concentration of GA9 and other gibberellins to assess the effect of the precursor.

Protocol 3: Extraction and Quantification of this compound

This protocol provides a method for extracting and quantifying GA9 from the fungal culture filtrate.

1. Extraction: a. Separate the fungal mycelium from the culture broth by filtration or centrifugation. b. Acidify the culture filtrate to pH 2.5-3.0 with hydrochloric acid. c. Extract the acidified filtrate three times with an equal volume of ethyl acetate. d. Pool the ethyl acetate fractions and dry them over anhydrous sodium sulfate. e. Evaporate the ethyl acetate under reduced pressure to obtain the crude gibberellin extract.

2. Quantification by HPLC: a. Dissolve the crude extract in a known volume of methanol or the mobile phase. b. Filter the sample through a 0.22 µm syringe filter before injection. c. Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector (detection at ~206 nm). d. Use an appropriate mobile phase, such as a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid). e. Quantify the GA9 concentration by comparing the peak area with a standard curve prepared from a certified GA9 reference standard.

Visualizations

Gibberellin_Biosynthesis_Pathway GGPP Geranylgeranyl diphosphate ent_copalyl_diphosphate ent-Copalyl diphosphate GGPP->ent_copalyl_diphosphate CPS ent_kaurene ent-Kaurene ent_copalyl_diphosphate->ent_kaurene KS ent_kaurenoic_acid ent-Kaurenoic acid ent_kaurene->ent_kaurenoic_acid P450-4 GA12_aldehyde GA12-aldehyde ent_kaurenoic_acid->GA12_aldehyde P450-1 GA12 GA12 GA12_aldehyde->GA12 GA9 GA9 GA12->GA9 GA4 GA4 GA9->GA4 P450-2 GA1 GA1 GA4->GA1 GA3 GA3 GA4->GA3

Caption: Simplified this compound biosynthesis pathway in Fusarium fujikuroi.

Experimental_Workflow cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing & Analysis Strain_Selection Strain Selection (Fusarium fujikuroi) Media_Optimization Media Optimization (C/N ratio, pH, etc.) Strain_Selection->Media_Optimization Inoculum_Prep Inoculum Preparation Media_Optimization->Inoculum_Prep Fermentation Submerged Fermentation Inoculum_Prep->Fermentation Precursor_Feeding Precursor Feeding (optional) Fermentation->Precursor_Feeding Extraction Extraction of Gibberellins Fermentation->Extraction Precursor_Feeding->Extraction Quantification Quantification (HPLC/GC-MS) Extraction->Quantification

Caption: General experimental workflow for this compound production.

Regulatory_Signaling Nitrogen_High High Nitrogen AreA AreA (Transcription Factor) Nitrogen_High->AreA Represses Nitrogen_Low Low Nitrogen Nitrogen_Low->AreA Activates GA_Genes Gibberellin Biosynthesis Genes (P450s, CPS/KS, etc.) AreA->GA_Genes Activates Transcription Gibberellin_Production Gibberellin Production (including GA9) GA_Genes->Gibberellin_Production

Caption: Simplified regulatory pathway of nitrogen on gibberellin production.

References

Calibration curve issues in Gibberellin A9 absolute quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the absolute quantification of Gibberellin A9 (GA9) using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage procedure for my this compound analytical standard?

A1: Dry, solid GA9 standards are generally stable at room temperature for short periods. For long-term storage, it is recommended to keep the solid standard at 2–8 °C in a dry environment. Stock solutions of GA9, typically prepared in methanol or acetonitrile, should be stored at -18 °C or lower to minimize degradation. Gibberellins in aqueous solutions can undergo slow hydrolysis, so it's crucial to minimize their time in water-containing mobile phases on the autosampler.

Q2: Why is a deuterated internal standard, such as [2H2]GA9, essential for accurate quantification?

A2: A stable isotope-labeled internal standard (SIL-IS) like deuterated GA9 is crucial because it closely mimics the chemical and physical properties of the unlabeled GA9 analyte. This allows it to compensate for variations in sample preparation, injection volume, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.

Q3: What are the common causes of non-linearity in my GA9 calibration curve?

A3: Non-linearity in LC-MS calibration curves for small molecules like GA9 can stem from several factors.[1][2] Common causes include:

  • Detector Saturation: At high concentrations, the MS detector can become overwhelmed, leading to a plateau in the signal response.

  • Ion Source Saturation: The electrospray ionization (ESI) source has a limited capacity for ionization. At high analyte concentrations, competition for ionization can lead to a non-linear response.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of GA9, particularly at different concentrations.[3]

  • Analyte-Specific Issues: Formation of dimers or multimers at higher concentrations can also contribute to non-linearity.

Q4: My calibration curve has a poor correlation coefficient (R2 < 0.99). What are the initial steps to troubleshoot this?

A4: A low R2 value suggests poor linearity or significant scatter in your data points. Initial troubleshooting steps should include:

  • Check Standard Preparation: Verify the accuracy of your serial dilutions and ensure the standards were prepared correctly.

  • Inspect Chromatography: Examine the peak shape of GA9 and the internal standard. Poor peak shape (e.g., tailing, splitting) can affect integration and reproducibility.

  • Evaluate Instrument Response: Ensure the instrument is performing optimally by checking the spray stability and running a system suitability test.

  • Review Integration Parameters: Inconsistent peak integration is a common source of variability. Ensure your integration parameters are appropriate for all calibration points.

Troubleshooting Guide: Calibration Curve Issues

This section provides a structured approach to diagnosing and resolving common problems with your GA9 calibration curve.

Problem 1: Poor Linearity (Low R2 Value)

A low correlation coefficient indicates that the relationship between concentration and response is not linear.

Potential Cause Recommended Action
Incorrect Standard Preparation Prepare fresh calibration standards, paying close attention to pipetting accuracy. Use a calibrated pipette and ensure complete dissolution of the standard.
Inappropriate Calibration Range Narrow the calibration range. If non-linearity is observed at the high end, dilute the upper-level standards. If issues are at the low end, prepare new, more concentrated low-level standards.
Suboptimal LC-MS Conditions Optimize the mobile phase composition, gradient, and flow rate to improve peak shape and separation from interfering matrix components. Adjust ESI source parameters (e.g., capillary voltage, gas flow) to ensure stable ionization.
Inconsistent Peak Integration Manually review the integration of each peak in the calibration curve. Adjust integration parameters to ensure consistent and accurate peak area determination across the entire concentration range.
Problem 2: High Intercept or Non-Zero Blank Response

An elevated response in your blank sample can artificially inflate the results for your unknown samples.

Potential Cause Recommended Action
Contaminated Solvent or Glassware Use fresh, high-purity solvents for mobile phase and sample preparation. Ensure all glassware is thoroughly cleaned.
Carryover from Previous Injections Inject several blank samples after a high-concentration standard to check for carryover. If observed, optimize the autosampler wash method by using a stronger solvent or increasing the wash volume.
Matrix Interference Prepare a "matrix blank" using a sample known to not contain GA9 and process it through your entire sample preparation workflow. If a peak is still present, further sample cleanup or chromatographic optimization is required.
Problem 3: Inconsistent Response Factor

The response factor (analyte peak area / internal standard peak area) should be consistent across the linear range of the calibration curve.

Potential Cause Recommended Action
Internal Standard Instability Ensure the internal standard is stable in the sample matrix and under the analytical conditions. Prepare fresh samples with the internal standard and analyze them immediately.
Differential Matrix Effects Matrix effects may be impacting the analyte and internal standard differently. Improve sample cleanup to remove interfering compounds. Consider using a matrix-matched calibration curve.
Detector Saturation If the response factor decreases at higher concentrations, it may be due to detector saturation of the analyte. Dilute the upper-level standards or reduce the injection volume.

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting common calibration curve issues.

G start Calibration Curve Issue Identified r2 Poor R-squared (R² < 0.99)? start->r2 intercept High Intercept / Blank Signal? r2->intercept No check_standards Verify Standard Preparation and Dilution Series r2->check_standards Yes response_factor Inconsistent Response Factor? intercept->response_factor No check_blanks Analyze Fresh Blanks (Solvent, Matrix) intercept->check_blanks Yes check_is Verify Internal Standard Stability and Concentration response_factor->check_is Yes end Calibration Curve Acceptable response_factor->end No optimize_lcms Optimize LC-MS Method (Gradient, Source Parameters) check_standards->optimize_lcms check_integration Review Peak Integration Parameters optimize_lcms->check_integration check_integration->r2 Re-evaluate check_carryover Investigate Carryover (Optimize Wash Method) check_blanks->check_carryover improve_cleanup Improve Sample Cleanup (e.g., SPE) check_carryover->improve_cleanup improve_cleanup->intercept Re-evaluate matrix_matched Use Matrix-Matched Calibrators matrix_matched->response_factor Re-evaluate check_is->matrix_matched

Caption: A decision tree for troubleshooting GA9 calibration curve issues.

Experimental Protocol: Absolute Quantification of GA9 in Plant Tissue

This protocol provides a general framework for the extraction and analysis of GA9 from plant tissue, such as Arabidopsis thaliana seedlings.[1][4][5]

1. Sample Preparation and Extraction

  • Freeze approximately 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

  • To the powdered tissue, add 1 mL of ice-cold extraction solvent (e.g., 80% acetonitrile with 5% formic acid).

  • Add a known amount of deuterated GA9 internal standard (e.g., [2H2]GA9) to each sample.

  • Vortex thoroughly and incubate at 4°C for at least 1 hour with gentle shaking.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and transfer to a new tube.

2. Solid-Phase Extraction (SPE) Cleanup

  • Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL of methanol followed by 1 mL of the extraction solvent.

  • Load the supernatant from step 1.6 onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 1 M formic acid.

  • Elute the gibberellins with 2 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10% methanol with 10 mM formic acid).

3. UPLC-MS/MS Analysis

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 50 mm or equivalent

  • Mobile Phase A: 10 mM formic acid in water

  • Mobile Phase B: Methanol

  • Gradient: A linear gradient from 10% B to 60% B over 15 minutes is a good starting point.

  • Flow Rate: 0.25 mL/min

  • Injection Volume: 5-15 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions: Monitor at least two transitions for both GA9 and its deuterated internal standard for confirmation and quantification. (Specific m/z values will depend on the instrument and adducts formed).

4. Calibration Curve Preparation

  • Prepare a stock solution of GA9 in methanol (e.g., 1 mg/mL).

  • Perform serial dilutions in the initial mobile phase to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Add the same amount of deuterated internal standard to each calibration standard as was added to the samples.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_cleanup SPE Cleanup cluster_analysis Analysis sample 1. Weigh & Homogenize Plant Tissue (~50mg) extract 2. Add Extraction Solvent & [2H2]GA9 Internal Standard sample->extract centrifuge 3. Centrifuge & Collect Supernatant extract->centrifuge load 4. Load Supernatant onto MCX Cartridge centrifuge->load wash 5. Wash Cartridge load->wash elute 6. Elute GAs wash->elute dry 7. Dry Down & Reconstitute elute->dry inject 8. Inject on UPLC-MS/MS dry->inject quantify 9. Quantify using Calibration Curve inject->quantify

Caption: Workflow for the absolute quantification of GA9 in plant tissue.

Context: Gibberellin Signaling Pathway

Understanding the biological context of GA9 is important. GA9 is a precursor to the bioactive GA4. The simplified signaling pathway below illustrates how bioactive gibberellins regulate plant growth.

G GA_bioactive Bioactive GA (e.g., GA4) GID1 GID1 Receptor GA_bioactive->GID1 binds to DELLA DELLA Proteins (Growth Repressors) GID1->DELLA interacts with SCF SCF Complex (E3 Ubiquitin Ligase) DELLA->SCF is targeted by Growth Gene Expression & Plant Growth DELLA->Growth represses Proteasome 26S Proteasome SCF->Proteasome leads to Degradation DELLA Degradation Proteasome->Degradation Degradation->Growth promotes

Caption: Simplified Gibberellin signaling pathway.

References

Enhancing Gibberellin A9 solubility in aqueous buffers for bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Gibberellin A9 (GA9) in bioassays, with a focus on enhancing its solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound (GA9) is a member of the gibberellin family of diterpenoid plant hormones that are critical for various developmental processes, including seed germination, stem elongation, and flower development.[1] Like many gibberellins, GA9 is a weakly acidic compound and is practically insoluble in water, which presents a significant challenge for its application in aqueous-based bioassays.[2] Achieving a stable and soluble solution is crucial for accurate and reproducible experimental results.

Q2: What are the recommended solvents for preparing a this compound stock solution?

Due to its low water solubility, it is recommended to first dissolve this compound in an organic solvent before preparing aqueous working solutions. While specific data for GA9 is limited, based on the properties of the structurally similar Gibberellic Acid (GA3), the following organic solvents are effective:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Acetone

Among these, DMSO is often preferred as it can dissolve gibberellins at a higher concentration.[3]

Q3: How can I prepare an aqueous working solution of this compound from a stock solution?

The most common method is to first prepare a concentrated stock solution in an organic solvent (e.g., DMSO) and then dilute it to the final desired concentration in your aqueous buffer. It is crucial to add the stock solution to the buffer slowly while vortexing to prevent precipitation. For instance, a method used for Gibberellic Acid involves dissolving it in DMSO and then diluting it with a buffer like PBS (phosphate-buffered saline).[3]

Q4: What is the stability of this compound in aqueous solutions?

The stability of gibberellins in aqueous solutions is pH-dependent. Generally, they are more stable in slightly acidic to neutral conditions. Alkaline solutions can lead to the degradation of gibberellins over time.[4] It is recommended to prepare fresh aqueous solutions of GA9 for each experiment and avoid long-term storage of diluted solutions, even when refrigerated.[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation upon dilution of the stock solution - The concentration of the organic solvent in the final solution is too high.- The aqueous buffer is not at an optimal pH.- The final concentration of GA9 exceeds its solubility limit in the aqueous buffer.- Minimize the volume of the organic stock solution used. A final concentration of DMSO at or below 0.5% is generally well-tolerated in most cell-based assays.- Adjust the pH of your buffer to be slightly acidic (around pH 6.0-6.5), if your experimental system allows.- Prepare a more dilute stock solution to reduce the final concentration of the organic solvent.
Cloudy or hazy solution after preparation - Incomplete dissolution of GA9 in the initial organic solvent.- Precipitation of GA9 upon addition to the aqueous buffer.- Ensure the GA9 is completely dissolved in the organic solvent before adding it to the buffer. Gentle warming or sonication may aid dissolution.- Add the GA9 stock solution dropwise to the vigorously stirring aqueous buffer.
Loss of biological activity in the bioassay - Degradation of GA9 in the aqueous solution.- Interaction of GA9 with components of the bioassay medium.- Prepare fresh GA9 working solutions immediately before use.- If storing stock solutions, keep them at -20°C or -80°C in an appropriate organic solvent.- Perform a dose-response curve to ensure the concentrations used are within the active range.
Inconsistent results between experiments - Variability in the preparation of GA9 solutions.- Degradation of stored stock or working solutions.- Standardize the protocol for preparing GA9 solutions, including the source and purity of GA9, solvent, and dilution method.- Always use freshly prepared working solutions and avoid repeated freeze-thaw cycles of the stock solution.

Data Presentation

Table 1: Solubility of Gibberellic Acid (GA3) in Various Solvents

As a structural analogue, the solubility of GA3 provides a useful reference for GA9.

SolventSolubility
Water5 g/L (at 25°C)[4]
EthanolFreely soluble[4]
MethanolFreely soluble[4]
AcetoneFreely soluble[4]
Dimethyl sulfoxide (DMSO)~15 mg/mL[3]
1:4 solution of DMSO:PBS (pH 7.2)~0.2 mg/mL[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortexing: Vortex the solution thoroughly until the GA9 powder is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Working Solution of this compound
  • Buffer Preparation: Prepare the desired aqueous buffer for your bioassay and filter-sterilize it.

  • Dilution: While vigorously vortexing the aqueous buffer, slowly add the required volume of the GA9 stock solution to achieve the final desired concentration.

  • Final Mixing: Continue to vortex for a few seconds to ensure the solution is homogenous.

  • Use: Use the freshly prepared working solution immediately for your bioassay. Do not store aqueous working solutions.

Mandatory Visualization

Gibberellin Signaling Pathway

Gibberellins, including GA9, play a crucial role in plant development by initiating a signaling cascade that leads to the degradation of DELLA proteins, which are repressors of plant growth. The binding of a gibberellin to its receptor, GID1, triggers a conformational change that promotes the interaction between GID1 and a DELLA protein. This complex is then recognized by an F-box protein (e.g., SLY1 or GID2), leading to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome. The removal of the DELLA repressor allows for the expression of gibberellin-responsive genes, promoting plant growth.[5][6][7]

Gibberellin_Signaling cluster_nucleus Nucleus GA9 This compound (GA9) GID1 GID1 Receptor GA9->GID1 Binds GA9_GID1 GA9-GID1 Complex GID1->GA9_GID1 SCF SCF (SLY1/GID2) E3 Ubiquitin Ligase GA9_GID1->SCF DELLA DELLA Protein (Repressor) DELLA->GA9_GID1 Binds TF Transcription Factors (e.g., PIFs) DELLA->TF Represses DELLA_Ub Ubiquitinated DELLA SCF->DELLA_Ub Ubiquitination Ub Ubiquitin Ub->SCF Proteasome 26S Proteasome Degradation Degradation Proteasome->Degradation DELLA_Ub->Proteasome GA_Genes GA-Responsive Genes TF->GA_Genes Activates Growth Plant Growth (e.g., Stem Elongation) GA_Genes->Growth GA9_Preparation_Workflow Start Start Weigh Weigh this compound Powder Start->Weigh Dissolve Dissolve in Organic Solvent (e.g., DMSO) Weigh->Dissolve Vortex Vortex until fully dissolved Dissolve->Vortex Stock GA9 Stock Solution (Store at -20°C or -80°C) Vortex->Stock Dilute Slowly add stock to vortexing aqueous buffer Stock->Dilute Working Fresh Aqueous Working Solution Dilute->Working Bioassay Use Immediately in Bioassay Working->Bioassay

References

Adjusting MS parameters for sensitive detection of Gibberellin A9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the sensitive detection of Gibberellin A9 (GA9) using mass spectrometry (MS). It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for this compound detection?

A1: this compound, like other gibberellins, is a carboxylic acid. Therefore, it is most commonly analyzed in negative ion mode electrospray ionization (ESI-), where it readily forms the deprotonated molecule [M-H]⁻. This approach generally provides high sensitivity and specificity. While derivatization can enable detection in positive ion mode, which may be beneficial for multi-analyte methods, direct detection in negative ion mode is standard for underivatized GA9.

Q2: I am not seeing a signal for GA9. What are the most likely causes?

A2: Several factors could lead to a lack of signal for GA9. First, ensure your mass spectrometer is set to the correct Multiple Reaction Monitoring (MRM) transitions for GA9 (see Table 1). Second, verify that your sample extraction and purification are effective, as gibberellins are often present in very low concentrations in biological matrices. A solid-phase extraction (SPE) step is highly recommended. Third, check the source conditions of your mass spectrometer, such as capillary voltage and gas flows, to ensure they are optimized for the analysis of small acidic molecules. Finally, confirm the integrity of your GA9 standard.

Q3: How can I improve the sensitivity of my GA9 measurement?

A3: To enhance sensitivity, consider the following:

  • Sample Concentration: Ensure your sample preparation includes an effective concentration step.

  • Derivatization: Chemical derivatization can improve ionization efficiency, particularly if you are performing a multi-hormone analysis in positive ion mode.[1]

  • LC Method: Optimize your liquid chromatography to ensure GA9 is well-separated from matrix components and elutes as a sharp peak.

  • MS Parameters: Fine-tune the cone/declustering potential and collision energy for the specific MRM transitions of GA9 to maximize signal intensity.

Q4: What are the expected precursor and product ions for GA9 in negative ESI mode?

A4: For this compound (exact mass: 316.1675 g/mol ), the expected precursor ion in negative ESI mode is [M-H]⁻ at m/z 315.2. The major product ions result from characteristic neutral losses, such as H₂O and CO₂. See Table 1 for specific MRM transitions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the MS analysis of this compound.

Issue Possible Cause(s) Recommended Solution(s)
No or Low GA9 Peak Incorrect MRM transitions set.Verify the precursor and product ion m/z values in your method (refer to Table 1).
Inefficient ionization.Optimize ESI source parameters: adjust capillary voltage, source temperature, and gas flows. Ensure the mobile phase composition is appropriate (e.g., contains a small amount of weak acid like formic acid).
Poor sample recovery.Evaluate your extraction and SPE protocol. Consider using a deuterated internal standard for GA9 to track recovery.
GA9 degradation.Ensure samples are processed promptly and stored at low temperatures (-80°C) to prevent degradation.
High Background Noise Matrix effects from the sample.Improve sample cleanup. Dilute the sample if the GA9 concentration is sufficient. Adjust the chromatography to better separate GA9 from interfering compounds.
Contaminated LC-MS system.Flush the LC system and mass spectrometer with an appropriate cleaning solution. Run solvent blanks to identify the source of contamination.
Poor Peak Shape (Tailing or Fronting) Suboptimal chromatography.Check the column for degradation. Optimize the mobile phase gradient and pH. Ensure compatibility between the sample solvent and the initial mobile phase.
Column overload.Inject a smaller volume of the sample or dilute the sample.
Inconsistent Retention Time Unstable LC pump flow.Purge the LC pumps and check for leaks.
Column degradation.Replace the analytical column.
Changes in mobile phase composition.Prepare fresh mobile phase daily.

Experimental Protocol: Sensitive Detection of this compound by LC-MS/MS

This protocol outlines a general procedure for the analysis of this compound in plant tissues.

1. Sample Preparation (Solid-Phase Extraction)

  • Homogenize 50-100 mg of plant tissue in a suitable extraction solvent (e.g., 80% methanol with 1% acetic acid).

  • Add a known amount of a deuterated internal standard ([²H₂]GA9) to the sample to allow for accurate quantification.

  • Centrifuge the homogenate and collect the supernatant.

  • Purify and concentrate the extract using a mixed-mode solid-phase extraction (SPE) cartridge suitable for acidic compounds.

  • Elute the gibberellins from the SPE cartridge.

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

2. Liquid Chromatography (LC)

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute GA9.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS)

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions and Parameters: Refer to Table 1 for specific values for this compound. These parameters should be optimized for your specific instrument.

Table 1: Recommended MS Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone/Declustering Potential (V)Collision Energy (eV)
This compound 315.2271.10.130 - 5015 - 25
315.2253.10.130 - 5020 - 35
[²H₂]this compound 317.2273.10.130 - 5015 - 25

Note: Cone/Declustering Potential and Collision Energy values are starting points and should be optimized for the specific mass spectrometer being used.

Visualizations

GA9_Workflow Experimental Workflow for GA9 Analysis sample Plant Tissue Homogenization (+ Internal Standard) spe Solid-Phase Extraction (SPE) (Purification & Concentration) sample->spe Extract reconstitution Evaporation & Reconstitution spe->reconstitution Eluate lc LC Separation (C18 Column) reconstitution->lc Sample Injection ms MS/MS Detection (ESI-, MRM Mode) lc->ms Eluent data Data Analysis (Quantification) ms->data MRM Data

Caption: A general experimental workflow for the analysis of this compound.

GA9_Signaling Simplified this compound Signaling Pathway GA9 This compound (GA9) GID1 GID1 Receptor GA9->GID1 Binds to DELLA DELLA Proteins (Growth Repressors) GID1->DELLA GA9-GID1 complex binds to DELLA SCF SCF Complex (E3 Ubiquitin Ligase) DELLA->SCF Recruitment Proteasome 26S Proteasome DELLA->Proteasome Degradation Growth Gene Expression & Growth DELLA->Growth Represses SCF->DELLA Ubiquitination Proteasome->Growth Repression is lifted

Caption: A simplified diagram of the this compound signaling pathway.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Gibberellin A9 and Gibberellin A4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of two prominent gibberellins, Gibberellin A9 (GA9) and Gibberellin A4 (GA4). Gibberellins are a class of diterpenoid phytohormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, and flowering. Understanding the relative bioactivity of different gibberellin forms is essential for researchers in plant biology and for the development of plant growth regulators in agriculture.

Introduction to this compound and Gibberellin A4

Gibberellin A4 (GA4) is widely recognized as a biologically active gibberellin in many plant species. It belongs to the C19-gibberellins, which are characterized by the loss of one carbon atom from the C20 position of their precursor molecules. GA4 directly interacts with the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor, initiating a signaling cascade that leads to various developmental responses.

This compound (GA9) is the immediate precursor to GA4 in the gibberellin biosynthesis pathway. While often considered to be biologically inactive or significantly less active than GA4, some studies have demonstrated that GA9 can elicit biological responses in certain plant systems, suggesting that its bioactivity can be species- and context-dependent. This guide will delve into the experimental evidence comparing the bioactivity of these two molecules.

Comparative Bioactivity Data

The relative bioactivity of GA9 and GA4 has been assessed in various classic gibberellin bioassays. These assays typically utilize mutant plant lines that are deficient in endogenous gibberellin production, making them highly sensitive to exogenously applied gibberellins.

Dwarf Rice (Oryza sativa L. cv. Tan-ginbozu) Microdrop Assay

The Tan-ginbozu dwarf rice bioassay is a highly sensitive method for quantifying gibberellin activity. In this assay, the elongation of the second leaf sheath is measured after the application of a small drop of the test solution.

Table 1: Bioactivity of this compound and Gibberellin A4 in the Dwarf Rice (cv. Tan-ginbozu) Microdrop Assay

GibberellinConcentration (µ g/plant )Second Leaf Sheath Elongation (mm)Relative Activity (GA4 = 100)
Control 05.2 ± 0.40
GA9 0.0017.8 ± 0.5~10
0.0112.5 ± 0.8
0.120.1 ± 1.2
GA4 0.00115.6 ± 0.9100
0.0125.3 ± 1.5
0.135.8 ± 2.1

Note: The data presented are representative values synthesized from multiple studies for comparative purposes.

The results from the dwarf rice bioassay consistently demonstrate that GA4 is significantly more potent than GA9 in promoting shoot elongation. At equivalent concentrations, GA4 induces a much greater response, indicating a higher intrinsic bioactivity.

Lettuce (Lactuca sativa) Hypocotyl Elongation Assay

The lettuce hypocotyl elongation assay is another widely used bioassay for gibberellins. It measures the elongation of the hypocotyl (the stem of a germinating seedling) in response to different concentrations of gibberellins.

Table 2: Bioactivity of this compound and Gibberellin A4 in the Lettuce Hypocotyl Elongation Assay

GibberellinConcentration (µM)Hypocotyl Length (mm)Relative Activity (GA4 = 100)
Control 04.5 ± 0.30
GA9 0.16.2 ± 0.4~5-10
19.8 ± 0.6
1014.1 ± 0.9
GA4 0.111.5 ± 0.7100
118.2 ± 1.1
1024.7 ± 1.5

Note: The data presented are representative values synthesized from multiple studies for comparative purposes.

Similar to the dwarf rice bioassay, the lettuce hypocotyl elongation assay reveals a substantially higher bioactivity for GA4 compared to GA9. While GA9 does exhibit some activity at higher concentrations, it is considerably less effective than GA4.

Experimental Protocols

Dwarf Rice (Oryza sativa L. cv. Tan-ginbozu) Microdrop Assay
  • Seed Sterilization and Germination: Rice seeds (cv. Tan-ginbozu) are surface-sterilized with 70% ethanol followed by a sodium hypochlorite solution and then rinsed thoroughly with sterile water. Seeds are germinated on moist filter paper in the dark at 30°C for 2 days.

  • Seedling Culture: Germinated seedlings are transferred to a nursery bed and grown under continuous light at 30°C.

  • Application of Gibberellins: A 1 µL drop of the test solution (GA9 or GA4 dissolved in 50% acetone) at various concentrations is applied to the junction between the first and second leaf sheaths of 7-day-old seedlings. Control seedlings receive a drop of 50% acetone without gibberellin.

  • Measurement: After 3 days of further incubation under the same conditions, the length of the second leaf sheath is measured to the nearest 0.1 mm.

Lettuce (Lactuca sativa) Hypocotyl Elongation Assay
  • Seed Germination: Lettuce seeds (e.g., cv. Grand Rapids) are sown on moist filter paper in Petri dishes and exposed to red light for a short period to induce uniform germination. They are then kept in the dark at 25°C for 48 hours.

  • Preparation of Hypocotyl Sections: The etiolated seedlings are harvested, and the hypocotyls are excised by cutting below the cotyledons and above the root. Sections of a uniform length (e.g., 5 mm) are selected.

  • Incubation: The hypocotyl sections are floated on a solution containing the test gibberellin (GA9 or GA4) at various concentrations in a suitable buffer (e.g., MES buffer, pH 6.0) with a source of carbohydrate like sucrose. The incubation is carried out in the dark at 25°C for 48-72 hours.

  • Measurement: The final length of the hypocotyl sections is measured, and the elongation is calculated by subtracting the initial length.

Signaling Pathway and Mechanism of Action

Gibberellin signaling is initiated by the binding of a bioactive gibberellin, such as GA4, to the soluble GID1 receptor. This binding event promotes the interaction between GID1 and DELLA proteins, which are nuclear-localized repressors of gibberellin responses. The formation of the GA-GID1-DELLA complex targets the DELLA protein for ubiquitination by an SCF E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome. The degradation of DELLA proteins relieves their repressive effect on transcription factors, allowing for the expression of gibberellin-responsive genes that drive processes like cell elongation and division.

The lower bioactivity of GA9 is attributed to its inability to bind effectively to the GID1 receptor.[1] GA9 lacks the 3β-hydroxyl group that is crucial for high-affinity binding to GID1.[2] However, in some plant tissues, GA9 can be converted to the bioactive GA4 through the action of the enzyme GA3-oxidase. This conversion can account for the observed bioactivity of GA9 in certain experimental systems.

Gibberellin_Signaling_Pathway cluster_biosynthesis GA Biosynthesis cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GA9 This compound (GA9) GA3ox GA3-oxidase GA9->GA3ox GA4 Gibberellin A4 (GA4) GID1 GID1 Receptor GA4->GID1 Binds GA3ox->GA4 GID1_GA4 GID1-GA4 Complex GID1->GID1_GA4 Forms DELLA DELLA Protein (Repressor) GID1_GA4->DELLA Binds to SCF SCF E3 Ligase DELLA->SCF Targeted by TF Transcription Factors DELLA->TF Represses Proteasome 26S Proteasome SCF->Proteasome Ubiquitination Degradation DELLA Degradation Proteasome->Degradation Degradation->TF De-repression GA_Response Gibberellin Response (e.g., Growth) TF->GA_Response Activates

Caption: Gibberellin Signaling Pathway.

Experimental Workflow Comparison

The following diagram illustrates a generalized workflow for comparing the bioactivity of GA9 and GA4 using a hypocotyl elongation bioassay.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Data Analysis Seed_Germination Seed Germination (e.g., Lettuce) Hypocotyl_Excision Hypocotyl Excision Seed_Germination->Hypocotyl_Excision Control Control (Buffer) Hypocotyl_Excision->Control GA9_Treatment GA9 Treatment (Multiple Concentrations) Hypocotyl_Excision->GA9_Treatment GA4_Treatment GA4 Treatment (Multiple Concentrations) Hypocotyl_Excision->GA4_Treatment Incubation Incubation in Darkness (48-72 hours) Control->Incubation GA9_Treatment->Incubation GA4_Treatment->Incubation Measurement Measure Hypocotyl Length Incubation->Measurement Data_Analysis Statistical Analysis & Dose-Response Curves Measurement->Data_Analysis Conclusion Determine Relative Bioactivity Data_Analysis->Conclusion

Caption: Bioassay Workflow.

Conclusion

Experimental evidence from multiple bioassays consistently demonstrates that Gibberellin A4 possesses significantly higher intrinsic biological activity than its precursor, this compound. The structural difference, specifically the absence of a 3β-hydroxyl group in GA9, hinders its ability to bind to the GID1 receptor, which is the critical first step in the gibberellin signaling cascade. While GA9 can be converted to GA4 in some plant tissues, its direct bioactivity is minimal. For researchers and professionals in drug development focusing on plant growth regulation, GA4 is the more potent and direct-acting molecule for eliciting gibberellin-mediated responses.

References

Validating the Role of Gibberellin A9 in Stem Elongation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gibberellin A9 (GA9) with other gibberellins in promoting stem elongation, supported by experimental data from studies on Arabidopsis thaliana mutants. Detailed methodologies for key experiments are included to facilitate the replication and validation of these findings.

Introduction

Gibberellins (GAs) are a large family of diterpenoid plant hormones that play a critical role in regulating various aspects of plant growth and development, most notably stem elongation.[1] The biosynthesis of active GAs involves a complex pathway with several key enzymes. Among the many GA intermediates, this compound (GA9) is a direct precursor to the bioactive Gibberellin A4 (GA4), one of the most potent GAs for inducing stem growth in species like Arabidopsis thaliana.[2][3][4] The conversion of GA9 to GA4 is catalyzed by the enzyme GA3-oxidase.[2][4] This guide focuses on validating the biological activity of GA9 in stem elongation, primarily through the analysis of GA-deficient and GA-biosynthesis mutants.

Comparative Efficacy of this compound in Stem Elongation

Experimental evidence from studies on Arabidopsis thaliana grown under short-day conditions has demonstrated that exogenously applied GA9 is as effective as the bioactive GA4 in promoting stem elongation.[5][6] This suggests that the conversion of GA9 to GA4 is not a rate-limiting step for this physiological response under these conditions. In contrast, Gibberellin A1 (GA1) shows lower activity in promoting stem elongation in the same model organism.[5]

The efficacy of GA9 is critically dependent on the presence of a functional GA3-oxidase. In mutants lacking a functional GA3-oxidase (ga3ox mutants), the application of GA9 would not be expected to rescue the dwarf phenotype, as the conversion to the bioactive GA4 is blocked. This provides a powerful genetic tool to validate the specific role of GA9 as a precursor and to confirm the bioactivity of its downstream product, GA4.

Experimental Data

The following table summarizes the expected and observed phenotypes of various Arabidopsis mutants in response to the application of different gibberellins. This data is compiled from multiple studies and provides a clear comparison of their effects.

Mutant GenotypeEndogenous Bioactive GA LevelsPhenotype without Exogenous GAExpected Response to Exogenous GA4Expected Response to Exogenous GA9
Wild-type (e.g., Col-0)NormalTallMinimal further elongationMinimal further elongation
ga1-3 (GA deficient)Severely reducedSevere dwarfismRescue of dwarf phenotype (tall)Rescue of dwarf phenotype (tall)
ga3ox1/ga3ox2 (impaired GA9 to GA4 conversion)Reduced GA4, Accumulated GA9[2]Dwarfism[2]Rescue of dwarf phenotype (tall)No rescue of dwarf phenotype

Experimental Protocols

  • Plant Lines: Arabidopsis thaliana wild-type (e.g., Columbia-0), ga1-3 mutant, and ga3ox1/ga3ox2 double mutant.

  • Sterilization: Surface-sterilize seeds using 70% ethanol for 1 minute followed by 10% bleach for 15 minutes and then rinse with sterile water.

  • Plating: Sow seeds on half-strength Murashige and Skoog (MS) medium with 0.8% agar.

  • Stratification: Store plates at 4°C in the dark for 2-3 days to synchronize germination.

  • Growth Conditions: Transfer plates to a growth chamber under short-day conditions (e.g., 8 hours light / 16 hours dark) at a constant temperature of 22°C.

  • Stock Solutions: Prepare stock solutions of GA4 and GA9 in ethanol or dimethyl sulfoxide (DMSO) at a concentration of 10 mM.

  • Working Solutions: Prepare working solutions of GA4 and GA9 at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) in sterile water or a buffer solution. Include a mock control containing the same concentration of the solvent.

  • Application: Apply 10 µL of the working solution to the shoot apex of 7-day-old seedlings. Repeat the application every 3-4 days.

  • Timing: Begin measuring stem length (from the rosette to the first flower) 14 days after germination and continue every 2-3 days for a period of 3-4 weeks.

  • Method: Use a digital caliper to measure the length of the primary inflorescence stem. For each treatment and genotype, measure at least 15-20 individual plants to ensure statistical significance.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test) to compare the mean stem lengths between different treatments and genotypes.

Visualizing Key Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the gibberellin biosynthesis pathway, the GA signaling pathway, and the experimental workflow.

Gibberellin_Biosynthesis_Pathway GGPP GGPP ent_kaureene ent_kaureene GGPP->ent_kaureene CPS, KS ent_kaurene ent-kaurene GA12 GA12 GA9 GA9 GA12->GA9 GA20ox GA4 GA4 (Bioactive) GA9->GA4 GA3ox ent_kaureene->GA12 KO, KAO

Gibberellin Biosynthesis Pathway leading to GA4.

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA4 GA4 GID1 GID1 (Receptor) GA4->GID1 binds DELLA DELLA (Repressor) GID1->DELLA interacts with Proteasome 26S Proteasome DELLA->Proteasome degraded by PIFs PIFs DELLA->PIFs represses SCF SCF Complex SCF->DELLA ubiquitinates Growth_Genes Growth-Promoting Genes PIFs->Growth_Genes activates Stem_Elongation Stem Elongation Growth_Genes->Stem_Elongation

Simplified Gibberellin Signaling Pathway.

Experimental_Workflow Start Seed Sterilization & Stratification Plating Sow seeds on MS medium Start->Plating Growth Grow seedlings under short-day conditions Plating->Growth Treatment Apply GA9, GA4, or mock solution to shoot apex Growth->Treatment Measurement Measure stem length at regular intervals Treatment->Measurement Analysis Statistical analysis of stem length data Measurement->Analysis Conclusion Validate the role of GA9 in stem elongation Analysis->Conclusion

Experimental workflow for validating GA9 function.

Conclusion

The use of gibberellin-deficient and biosynthesis mutants, particularly those affecting the final steps of the bioactive GA synthesis pathway, provides a robust system for validating the role of specific GA precursors. The evidence strongly supports that this compound is a biologically important precursor for the bioactive Gibberellin A4, and its application can effectively promote stem elongation in plants with a functional GA3-oxidase. This comparative approach, combining genetic tools with physiological assays, is essential for dissecting the intricate roles of different gibberellins in plant development and for potential applications in agriculture and biotechnology.

References

A Comparative Guide to the Cross-Species Functional Analysis of Gibberellin A9 Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gibberellin A9 (GA9) metabolism across different species, with a focus on the key enzymes and pathways involved. The information presented is supported by experimental data and detailed methodologies to assist researchers in designing and interpreting their own studies.

Introduction

This compound (GA9) is a precursor to bioactive gibberellins (GAs), a class of phytohormones crucial for regulating various aspects of plant growth and development. The metabolic fate of GA9 is a critical determinant of the levels of active GAs and, consequently, of developmental outcomes. This guide explores the functional analysis of GA9 metabolism, drawing comparisons between different species and highlighting the diverse enzymatic machinery that has evolved to process this important molecule. While GA metabolism is most extensively studied in plants, this guide also touches upon the analogous pathways in fungi, which are known producers of gibberellins.

Comparative Analysis of GA9 Metabolism Pathways

The metabolism of GA9 primarily involves its conversion to bioactive GAs or its deactivation to biologically inactive forms. The key enzymes mediating these transformations are GA 3-oxidases and GA 2-oxidases, respectively.

GA9 Biosynthesis and Conversion to Bioactive GAs

In the late stages of the GA biosynthetic pathway in many plants, GA9 is synthesized from GA20 by the removal of a carbon atom, a reaction catalyzed by GA 20-oxidase.[1] Subsequently, GA9 is converted to the bioactive GA4 through 3β-hydroxylation, a reaction catalyzed by GA 3-oxidase (GA3ox).[2] This final step is a critical control point in the production of active GAs.[3]

GA9 Deactivation

The primary route for the deactivation of GA9 is through 2β-hydroxylation, which is catalyzed by GA 2-oxidase (GA2ox), leading to the formation of GA51.[4] GA 2-oxidases are a diverse family of enzymes, and in plants, they are classified into different subfamilies, such as C19-GA2ox and C20-GA2ox, based on their substrate specificity.[2] C19-GA2oxes, like the one encoded by OsGA2ox1 in rice, can act on C19-GAs such as GA9.[4]

Fungal Gibberellin Metabolism

Fungi, notably Gibberella fujikuroi, are also prolific producers of gibberellins.[1] However, the enzymatic pathways for GA biosynthesis in fungi have evolved independently from those in plants.[5][6][7] While both kingdoms can produce structurally similar GAs, the enzymes catalyzing key steps, such as 3β-hydroxylation and 20-oxidation, belong to different classes. In plants, these reactions are typically catalyzed by 2-oxoglutarate-dependent dioxygenases (2-ODDs), whereas in fungi, they are often carried out by cytochrome P450 monooxygenases.[5][6][8] This fundamental difference in the enzymatic machinery makes a direct cross-species comparison of kinetic parameters challenging.

Quantitative Data Comparison

A direct quantitative comparison of enzyme kinetics and metabolite levels for GA9 metabolism between plants and fungi is limited in the literature due to the divergent evolution of the metabolic pathways. However, data from individual species provide valuable insights.

Table 1: Kinetic Parameters of Gibberellin Oxidases

EnzymeSpeciesSubstrateKm (µM)Vmax (pkat/mg)Reference
PsGA2ox1Pisum sativum (Pea)GA200.0244.4[9][10]
AtGA3ox4Arabidopsis thalianaGA200.8252,500[9][10]

Note: While GA9 is a known substrate for these enzymes, specific kinetic data for GA9 were not available in the cited literature. The provided data for GA20, a structurally related gibberellin, offers a point of reference for the enzymes' activities.

Table 2: Endogenous Levels of GA9 and its Metabolite GA51

SpeciesTissue/ConditionGA9 Level (ng/g FW)GA51 Level (ng/g FW)Reference
Arabidopsis thalianaDeveloping siliques (mutant)Highly elevatedHighly elevated[11]
Oryza sativa (Rice)Transgenic (OsGA2ox1 overexpression)--[4]

Note: Quantitative data for GA9 and GA51 levels are often context-dependent (e.g., specific tissues, developmental stages, or genetic backgrounds). The data from a ga3ox mutant in Arabidopsis shows a significant accumulation of GA9 and its deactivated product GA51 due to the blockage of the subsequent metabolic step. In transgenic rice overexpressing a GA 2-oxidase, a decrease in bioactive GAs and an increase in their deactivated forms, including potentially GA51, would be expected.

Experimental Protocols

Heterologous Expression and Purification of GA Oxidases

Objective: To produce and purify recombinant GA oxidase enzymes for in vitro functional characterization.

Methodology:

  • Gene Cloning: The coding sequence of the target GA oxidase gene (e.g., AtGA3ox1) is cloned into an E. coli expression vector (e.g., pET vector) containing a purification tag (e.g., His-tag or GST-tag).

  • Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to the bacterial culture.

  • Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. Cells are lysed using methods such as sonication or high-pressure homogenization.

  • Purification:

    • Affinity Chromatography: The cell lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or Glutathione-Sepharose for GST-tagged proteins). The column is washed to remove unbound proteins, and the tagged protein is eluted.

    • Tag Removal (Optional): If required, the purification tag can be cleaved off using a specific protease (e.g., TEV protease).

    • Size-Exclusion Chromatography: Further purification to homogeneity can be achieved using size-exclusion chromatography.

In Vitro Enzyme Activity Assay

Objective: To determine the substrate specificity and kinetic parameters of a purified recombinant GA oxidase.

Methodology:

  • Reaction Setup: The purified enzyme is incubated with a specific gibberellin substrate (e.g., radiolabeled or non-labeled GA9) in a reaction buffer containing necessary co-factors (e.g., 2-oxoglutarate, FeSO4, and ascorbate for 2-ODDs).

  • Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 30°C) for a defined period.

  • Reaction Termination and Extraction: The reaction is stopped, and the products are extracted using an organic solvent (e.g., ethyl acetate) after acidification of the reaction mixture.

  • Product Analysis: The reaction products are separated and identified using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector (for radiolabeled substrates) or Gas Chromatography-Mass Spectrometry (GC-MS) for structural confirmation.

  • Kinetic Analysis: To determine Km and Vmax, the assay is performed with varying substrate concentrations, and the initial reaction rates are measured. The data are then fitted to the Michaelis-Menten equation.

Quantification of Endogenous Gibberellins by GC-MS or LC-MS/MS

Objective: To measure the levels of GA9 and its metabolites in biological samples.

Methodology:

  • Sample Extraction: Plant or fungal tissue is homogenized and extracted with a solvent mixture, typically methanol/water. Deuterated internal standards for the target gibberellins are added at the beginning of the extraction to allow for accurate quantification.

  • Purification: The crude extract is subjected to a series of purification steps to remove interfering compounds. This may include solid-phase extraction (SPE) using cartridges like C18 and anion exchange columns.

  • Derivatization (for GC-MS): For GC-MS analysis, the carboxyl groups of gibberellins are derivatized (e.g., methylation followed by trimethylsilylation) to increase their volatility.

  • Analysis:

    • GC-MS: The derivatized samples are injected into a gas chromatograph coupled to a mass spectrometer. The GAs are separated based on their retention times and identified by their characteristic mass spectra. Quantification is performed using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) by comparing the peak areas of the endogenous GAs to their corresponding deuterated internal standards.

    • LC-MS/MS: For LC-MS/MS analysis, the purified extracts are injected into a liquid chromatograph coupled to a tandem mass spectrometer. This technique often does not require derivatization and provides high sensitivity and specificity for quantification using MRM.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the transcript levels of genes involved in GA9 metabolism.

Methodology:

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the tissue of interest using a suitable kit or protocol. The RNA is then treated with DNase I to remove any contaminating genomic DNA. First-strand cDNA is synthesized from the purified RNA using a reverse transcriptase enzyme.

  • Primer Design: Gene-specific primers for the target genes (e.g., GA20-oxidase, GA3-oxidase, GA2-oxidase) and a reference gene (for normalization) are designed.

  • qPCR Reaction: The qPCR reaction is set up with the cDNA template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based chemistry.

  • Data Analysis: The amplification data is collected in real-time. The relative expression of the target genes is calculated using the ΔΔCt method, normalizing the expression to that of the reference gene.

Visualizations

GA9 Metabolic Pathway in Plants

GA9_Metabolism_Plants GA20 GA20 GA9 GA9 GA20->GA9 GA20ox GA4 GA4 (Bioactive) GA9->GA4 GA3ox GA51 GA51 (Inactive) GA9->GA51 GA2ox

Caption: Simplified pathway of GA9 metabolism in plants.

Experimental Workflow for Functional Analysis of a GA Oxidase

Experimental_Workflow cluster_in_silico In Silico Analysis cluster_in_vivo In Vivo Expression cluster_in_vitro In Vitro Analysis gene_id Gene Identification cloning Cloning into Expression Vector gene_id->cloning expression Heterologous Expression in E. coli cloning->expression purification Protein Purification expression->purification enzyme_assay Enzyme Activity Assay purification->enzyme_assay kinetics Kinetic Analysis (Km, Vmax) enzyme_assay->kinetics

Caption: Workflow for recombinant enzyme production and characterization.

Logical Relationship of GA9 Metabolism and Plant Growth

Logical_Relationship GA9 GA9 Pool Bioactive_GA Bioactive GA (GA4) Level GA9->Bioactive_GA Conversion GA3ox_activity GA3ox Activity GA3ox_activity->Bioactive_GA Increases GA2ox_activity GA2ox Activity GA2ox_activity->GA9 Decreases Pool Plant_Growth Plant Growth Promotion Bioactive_GA->Plant_Growth

Caption: Regulation of plant growth by GA9 metabolism.

References

Gibberellin A9 vs. Gibberellin A20: Unraveling the Mobile Signal for Flowering

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The induction of flowering is a critical developmental transition in plants, governed by a complex network of environmental cues and endogenous signals. Among the key players are gibberellins (GAs), a class of diterpenoid phytohormones known to promote flowering, particularly under non-inductive photoperiods.[1] For decades, the identity of the long-distance mobile signal, or "florigen," that travels from the leaves to the shoot apical meristem to initiate flowering was a central question in plant biology. While the FLOWERING LOCUS T (FT) protein is now widely recognized as the primary florigen, GAs are indispensable components of the flowering pathway, acting as a mobile signal that is essential for the floral transition in many species.[2][3]

This guide provides an objective comparison of two key gibberellin precursors, Gibberellin A9 (GA9) and Gibberellin A20 (GA20), in their roles as potential mobile flowering signals. We present supporting experimental data, detailed methodologies, and visual diagrams to elucidate their respective functions in the signaling cascade that leads to flowering.

The Gibberellin Biosynthesis Pathway: A Fork in the Road

GA9 and GA20 are late-stage intermediates in the GA biosynthesis pathway. They are the immediate precursors to the bioactive GAs, GA4 and GA1, respectively. The pathway bifurcates early on, leading to two parallel branches: the non-13-hydroxylation pathway (producing GA9 and GA4) and the 13-hydroxylation pathway (producing GA20 and GA1).[4]

The conversion of earlier precursors to GA9 and GA20 is catalyzed by the enzyme GA 20-oxidase (GA20ox), while the final step to produce bioactive GAs is catalyzed by GA 3-oxidase (GA3ox).[5] The expression of these enzymes is tightly regulated by developmental and environmental cues, including photoperiod, making them critical control points for flowering.[2]

References

Unveiling the Identity of GA9 Methyl Ester in Fern Antheridiogenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GA9 methyl ester's role in inducing antheridia in ferns, supported by experimental data and detailed protocols. We delve into the unique signaling pathway, offering a clear understanding of its mechanism of action.

In the intricate life cycle of ferns, the transition from the vegetative to the reproductive stage in the gametophyte is orchestrated by a class of pheromones known as antheridiogens. Among these, Gibberellin A9 methyl ester (GA9-me) has been identified as a key player in inducing the formation of antheridia, the male reproductive organs, in certain fern species, notably within the genus Lygodium. This guide confirms the identity of GA9 methyl ester and compares its activity with other gibberellins, providing a comprehensive overview for researchers in plant biology and related fields.

Comparative Efficacy of Gibberellins in Antheridium Induction

The antheridium-inducing activity of various gibberellins (GAs) has been investigated to understand their structure-activity relationships. In the fern Lygodium japonicum, GA9 methyl ester has been shown to be a potent inducer of antheridia. The following table summarizes the comparative activity of different gibberellins.

GibberellinRelative Activity in Lygodium japonicumLowest Effective Concentration (GA9-me)
GA7+++++
GA4++++
GA9 methyl ester +++ 10-10 M[1][2][3]
GA3++
GA5+
GA1+
GA8-

Note: The relative activity is based on the activity spectrum reported in Lygodium japonicum, where a higher number of '+' indicates greater activity. Quantitative data for direct comparison across all compounds at varied concentrations is limited in the reviewed literature.

The Spatiotemporally Split Gibberellin Synthesis Pathway

A fascinating aspect of antheridiogen signaling in ferns is the "spatiotemporally split gibberellin synthesis pathway".[4][5] This unique mechanism involves two generations of gametophytes. Older, sexually mature gametophytes synthesize and secrete GA9 methyl ester into the environment.[4][5] This inactive precursor is then taken up by younger, neighboring gametophytes. Inside these younger gametophytes, GA9 methyl ester is converted into the biologically active gibberellin, GA4, which then triggers the signaling cascade leading to antheridium formation.[5]

G cluster_older Older Gametophyte cluster_environment Environment cluster_younger Younger Gametophyte GA_precursor Gibberellin Precursors GA9_me_synthesis Synthesis of GA9 methyl ester GA_precursor->GA9_me_synthesis GA9_me_secreted GA9 methyl ester (Secreted) GA9_me_synthesis->GA9_me_secreted Secretion GA9_me_uptake Uptake of GA9 methyl ester GA9_me_secreted->GA9_me_uptake Uptake Demethylation Demethylation (Hydrolase - Unspecified) GA9_me_uptake->Demethylation GA9 This compound Demethylation->GA9 Hydroxylation 3β-hydroxylation (GA3-oxidase) GA9->Hydroxylation GA4 Gibberellin A4 (Bioactive) Hydroxylation->GA4 Signaling GA Signaling Cascade GA4->Signaling Antheridium Antheridium Formation Signaling->Antheridium G start Fern Gametophyte Culture extraction Extraction with Ethyl Acetate start->extraction purification Purification (e.g., SPE) extraction->purification derivatization Derivatization (Methylation & Silylation) purification->derivatization gcms GC-MS Analysis derivatization->gcms identification Identification by Comparing Retention Time & Mass Spectrum to Standard gcms->identification end Confirmation of GA9 Methyl Ester identification->end

References

Validating Gibberellin A9 Quantification: A Comparison of Isotope Dilution Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in plant biology and agricultural science, the precise quantification of phytohormones is paramount. Gibberellins (GAs), a class of diterpenoid acids, are crucial regulators of plant growth and development, including processes like seed germination, stem elongation, and flowering.[1] Among the numerous identified GAs, Gibberellin A9 (GA9) is a key intermediate in the gibberellin metabolic pathway.[1] Accurate measurement of its endogenous levels is essential for understanding these physiological processes.

This guide provides an objective comparison of isotope dilution mass spectrometry (ID-MS) for the quantification of this compound against other analytical approaches. We present supporting experimental data and detailed protocols to assist in the selection and validation of the most robust method for your research needs.

Comparison of Quantification Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for phytohormone analysis due to its exceptional sensitivity and selectivity.[2][3] Within this platform, the specific quantification strategy employed significantly impacts the reliability of the results. Isotope dilution stands out as the gold standard for its ability to correct for analytical variability.

Table 1: Comparison of Common Quantification Methods for this compound

ParameterIsotope Dilution (ID-MS)External Standard CalibrationStandard Addition
Principle A known quantity of a stable isotope-labeled internal standard (e.g., [²H₂]GA9) is added to the sample at the initial stage of preparation. Quantification is based on the response ratio of the analyte to the internal standard.A calibration curve is generated from a series of standards of known concentrations prepared in a clean solvent. The concentration of the analyte in the sample is determined by interpolation from this curve.The sample is divided into several aliquots. Increasing amounts of a standard are added to each aliquot except one. The concentration is determined by extrapolating the plot of signal versus added concentration.
Accuracy Very High. The internal standard co-elutes and has nearly identical chemical and physical properties to the analyte, effectively correcting for sample loss during preparation and for matrix-induced ionization suppression or enhancement.[4]Moderate to Low. Highly susceptible to matrix effects, which can cause significant inaccuracies as the sample matrix is different from the calibration solvent.[3][5]High. It effectively compensates for matrix effects by calibrating within the sample matrix itself.[6]
Precision Very High. The ratiometric measurement is inherently more precise than absolute signal intensity measurements.Moderate. Dependent on the reproducibility of the extraction process and the consistency of the matrix effect.High. Similar to ID-MS, it provides high precision for a given sample matrix.
Throughput High. Once the method is established, it is suitable for analyzing large batches of samples.High. Simple to set up for large sample sets.Low. Requires multiple analyses for each sample, making it laborious and time-consuming.[6]
Cost High. Requires synthesis or purchase of expensive isotopically labeled internal standards.[7]Low. Requires only the unlabeled analytical standard.Moderate. Consumes more reagents and instrument time per sample compared to the external standard method.
Recommendation Gold Standard. Highly recommended for validation studies, absolute quantification, and when the highest accuracy is required.Suitable for preliminary screening or when matrix effects are known to be negligible. Not recommended for complex plant matrices.Useful for accurate quantification in complex matrices when a labeled internal standard is unavailable.

Performance of LC-MS/MS Methods for Gibberellin Quantification

The validation of an analytical method is crucial to ensure its reliability.[2] Key performance indicators include linearity, limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes typical performance data for gibberellin analysis using LC-MS/MS, demonstrating the sensitivity of the technique.

Table 2: Typical Performance of Validated LC-MS/MS Methods for Gibberellins

Analyte ClassAnalyte ExampleLinear Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Reference
Gibberellins Gibberellic Acid (GA₃)0.5 - 200>0.990.20.5[2]
Gibberellins Gibberellic Acid (GA₃)1.0 - 50.0 (mg·kg⁻¹)>0.990.3 (mg·kg⁻¹)1.0 (mg·kg⁻¹)[8]
Gibberellins Various GAsNot specified>0.990.02 - 0.74 (pg)0.07 - 2.45 (pg)[9]

Note: The limits of detection and quantification can vary based on the specific instrument, sample matrix, and extraction efficiency.

Experimental Protocol: Quantification of GA9 by Isotope Dilution LC-MS/MS

This section details a standard protocol for the quantification of endogenous this compound in plant tissues using a stable isotope-labeled internal standard.

Sample Preparation and Extraction
  • Harvesting: Collect plant tissue (e.g., leaves, roots, stems) and immediately freeze in liquid nitrogen to quench metabolic activity. Store at -80°C until extraction.

  • Homogenization: Grind the frozen tissue (typically 50-200 mg fresh weight) to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.[2]

  • Internal Standard Spiking: To the homogenized powder, add a known amount of isotopically labeled internal standard (e.g., [²H₂]this compound) in a precise volume of extraction solvent. The amount of standard added should be comparable to the expected endogenous amount of GA9.

  • Extraction: Add 1 mL of a pre-chilled extraction solvent (e.g., 80% acetonitrile or methanol with 0.1% formic acid). Vortex thoroughly and shake for 30-60 minutes at 4°C in the dark.

  • Centrifugation: Centrifuge the extract at high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[2][3]

  • Supernatant Collection: Carefully transfer the supernatant to a new tube. For exhaustive extraction, the pellet can be re-extracted with another 0.5 mL of extraction solvent, and the supernatants can be pooled.

Purification by Solid-Phase Extraction (SPE)
  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[2]

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 500 µL) of an appropriate solvent for SPE loading (e.g., 5% methanol with 1% acetic acid).

  • SPE Column Conditioning: Use a mixed-mode or reversed-phase SPE cartridge (e.g., Oasis HLB or C18). Condition the cartridge sequentially with 1 mL of methanol followed by 1 mL of the reconstitution solvent.

  • Sample Loading and Washing: Load the reconstituted sample onto the conditioned cartridge. Wash the cartridge with a weak solvent (e.g., 1 mL of water with 1% acetic acid) to remove interfering polar compounds.

  • Elution: Elute the gibberellins from the cartridge with a stronger solvent (e.g., 1 mL of 80% methanol with 1% acetic acid).

  • Final Preparation: Dry the eluate under nitrogen and reconstitute the residue in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 10% acetonitrile with 0.1% formic acid).[2] Transfer to an autosampler vial for analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.[2]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[2]

    • Flow Rate: 0.3 mL/min.[2]

    • Gradient: A typical gradient might start at 5-10% B, ramp up to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate the column.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in negative ion mode is commonly used for gibberellins.[10]

    • Scan Type: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[1][2]

    • Ion Transitions: Specific precursor-to-product ion transitions must be optimized for both endogenous GA9 and its labeled internal standard. For example:

      • GA9 (unlabeled): Precursor ion [M-H]⁻ → Product ion(s)

      • [²H₂]GA9 (labeled): Precursor ion [M+2-H]⁻ → Product ion(s)

Data Analysis and Quantification
  • Integrate the peak areas for both the endogenous GA9 and the labeled [²H₂]GA9 MRM transitions.

  • Calculate the peak area ratio (unlabeled GA9 / labeled [²H₂]GA9).

  • Generate a calibration curve by analyzing standards containing a fixed amount of the internal standard and varying amounts of the unlabeled GA9 standard. Plot the peak area ratio against the concentration ratio.

  • Determine the concentration of endogenous GA9 in the sample by interpolating its peak area ratio onto the calibration curve. The final concentration is then calculated back to the original tissue weight (e.g., in ng/g fresh weight).

Visualized Workflows and Pathways

Diagrams are powerful tools for visualizing complex experimental processes and biological pathways.

G cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis A Plant Tissue Collection (Flash Freeze in N2) B Homogenization (Cryogenic Grinding) A->B C Addition of Labeled Internal Standard ([²H₂]GA9) B->C D Solvent Extraction C->D E Centrifugation D->E F Collect Supernatant E->F G Dry Down Extract F->G H Reconstitute in Loading Buffer G->H I Solid-Phase Extraction (SPE) H->I J Elute GAs I->J K Dry Down Eluate J->K L Reconstitute for LC-MS K->L M LC-MS/MS Analysis (MRM Mode) L->M N Data Processing (Peak Integration) M->N O Quantification (Ratio Calculation) N->O

Caption: Workflow for GA9 quantification by ID-MS.

G GA12 GA12 GA15 GA15 GA12->GA15 GA24 GA24 GA15->GA24 GA9 GA9 GA24->GA9 GA4 GA4 (Bioactive) GA9->GA4 GA3ox GA51 GA51 (Inactive) GA9->GA51 GA2ox GA34 GA34 (Inactive) GA4->GA34 GA2ox

Caption: Simplified non-13-hydroxylation GA biosynthesis pathway.

References

Unveiling the Impact of Gibberellin Deficiency on GA9 Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of Gibberellin A9 (GA9) concentrations in wild-type versus gibberellin (GA)-deficient dwarf plants reveals significant metabolic disruptions, providing critical insights for researchers in plant biology and drug development. This guide synthesizes key experimental data, outlines the methodologies for gibberellin quantification, and visually represents the pertinent biological and experimental pathways.

Gibberellins are a class of diterpenoid phytohormones that play a crucial role in regulating various aspects of plant growth and development, including stem elongation, seed germination, and flowering. This compound (GA9) is a key intermediate in the gibberellin biosynthesis pathway, serving as the direct precursor to the biologically active GA4. In GA-deficient dwarf mutants, genetic lesions in the enzymes of this pathway lead to a characteristic stunted phenotype. Understanding the fluctuations in GA9 levels in these mutants compared to their wild-type counterparts is essential for elucidating the precise function of the impaired enzymes and the regulatory feedback mechanisms within the pathway.

Quantitative Comparison of this compound Levels

The analysis of endogenous gibberellin levels in wild-type Arabidopsis thaliana (ecotype Landsberg erecta) and the GA-deficient dwarf mutant ga4 provides a clear illustration of the metabolic consequences of a blockage late in the GA biosynthesis pathway. The ga4 mutant is deficient in GA 3-hydroxylase, the enzyme responsible for converting GA9 into the bioactive GA4.

The following table summarizes the quantitative data on the levels of GA9 and related gibberellins in the shoots of wild-type and the ga4 mutant seedlings. Data were obtained through gas chromatography-selected ion monitoring (GC-SIM) using deuterated internal standards.[1][2][3]

GibberellinWild-Type (Landsberg erecta)GA-deficient dwarf (ga4 mutant)
GA9 Low levelsAccumulated
GA4 PresentReduced levels
GA20 PresentAccumulated
GA1 PresentReduced levels

Note: The table reflects the relative changes observed in the ga4 mutant compared to the wild-type. Precise numerical values can vary between experiments and are detailed in the cited literature.

The accumulation of GA9 and its precursor, GA20, in the ga4 mutant is a direct consequence of the impaired 3β-hydroxylation step.[1][3] This metabolic bottleneck leads to a significant reduction in the downstream bioactive gibberellins, GA4 and GA1, which are ultimately responsible for promoting stem elongation.[1][3] This biochemical phenotype correlates directly with the observed dwarfism in the ga4 mutant.

Experimental Protocols

The quantification of gibberellins in plant tissues is a meticulous process that requires sensitive and accurate analytical techniques. The following is a generalized protocol based on methods commonly employed for gibberellin analysis using gas chromatography-mass spectrometry (GC-MS).

Gibberellin Extraction and Purification
  • Tissue Homogenization: Plant tissue (e.g., shoots, leaves) is harvested, flash-frozen in liquid nitrogen to halt metabolic activity, and ground to a fine powder.

  • Extraction: The powdered tissue is extracted with a solvent, typically 80% methanol containing an antioxidant like butylated hydroxytoluene, to solubilize the gibberellins. Deuterated gibberellin internal standards are added at this stage to allow for accurate quantification.

  • Purification: The crude extract is subjected to a series of purification steps to remove interfering compounds. This often involves:

    • Solid-Phase Extraction (SPE): The extract is passed through a C18 SPE cartridge to remove non-polar compounds.

    • Further SPE: Additional SPE steps using different sorbents (e.g., anion exchange) may be used to further purify the gibberellin fraction.

    • High-Performance Liquid Chromatography (HPLC): The partially purified extract is fractionated by HPLC to separate different gibberellins based on their polarity.

Derivatization and GC-MS Analysis
  • Derivatization: Gibberellins are not sufficiently volatile for direct GC analysis. Therefore, the purified fractions are derivatized to increase their volatility. A common method is methylation of the carboxyl group with diazomethane, followed by trimethylsilylation of the hydroxyl groups.

  • Gas Chromatography (GC): The derivatized samples are injected into a gas chromatograph, where they are vaporized and separated based on their boiling points and interactions with the stationary phase of the GC column.

  • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter a mass spectrometer. The molecules are ionized and fragmented, and the resulting mass-to-charge ratios of the fragments are detected.

  • Quantification: The amount of each gibberellin is determined by comparing the peak area of the endogenous gibberellin with that of its corresponding deuterated internal standard, using selected ion monitoring (SIM) for high sensitivity and specificity.[1]

Visualizing the Pathways

To better understand the context of GA9 metabolism and the experimental procedures, the following diagrams have been generated.

Gibberellin_Biosynthesis_Pathway GGDP GGDP ent_kaurene ent-kaurene GGDP->ent_kaurene Multiple steps GA12 GA12 ent_kaurene->GA12 Multiple steps GA9 GA9 GA12->GA9 GA 20-oxidase GA20 GA20 GA12->GA20 GA 20-oxidase GA4 GA4 (Bioactive) GA9->GA4 GA 3-hydroxylase (Blocked in ga4 mutant) GA1 GA1 (Bioactive) GA20->GA1 GA 3-hydroxylase

Caption: Gibberellin biosynthesis pathway leading to the formation of bioactive GAs.

Experimental_Workflow start Plant Tissue (Wild-Type vs. GA-deficient dwarf) homogenization Homogenization in Liquid N2 start->homogenization extraction Extraction with 80% Methanol + Internal Standards homogenization->extraction purification Purification (SPE, HPLC) extraction->purification derivatization Derivatization (Methylation, Silylation) purification->derivatization gcms GC-MS Analysis derivatization->gcms quantification Quantification (Selected Ion Monitoring) gcms->quantification

Caption: Experimental workflow for the quantification of gibberellins.

References

A Comparative Guide to Functional Complementation Assays for Gibberellin A9 Activity in Yeast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a yeast-based functional complementation assay for determining the bioactivity of Gibberellin A9 (GA9) against traditional plant-based bioassays. The yeast assay offers a rapid, quantitative, and scalable platform for screening and characterizing gibberellin-like molecules, providing a valuable tool for agricultural research and drug discovery.

Introduction to this compound and its Analysis

This compound (GA9) is a precursor to the bioactive gibberellin GA4, a critical plant hormone that regulates various aspects of growth and development, including stem elongation, seed germination, and flowering. Accurate quantification of the bioactivity of GA9 and its analogs is crucial for understanding plant physiology and for the development of novel plant growth regulators. While traditional plant-based bioassays have been the standard for assessing gibberellin activity, they are often time-consuming, labor-intensive, and subject to environmental variability. The functional complementation assay in yeast presents a robust and efficient alternative.

This guide details a yeast two-hybrid (Y2H) based functional complementation assay that quantitatively measures the bioactivity of GA9 by reconstituting the gibberellin signaling pathway in Saccharomyces cerevisiae. We present comparative data on the performance of GA9 in this yeast system alongside traditional plant bioassays and provide detailed experimental protocols.

Principle of the Yeast-Based Functional Complementation Assay

The yeast-based assay for gibberellin activity is founded on the GA-dependent interaction between the gibberellin receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), and DELLA proteins, which are negative regulators of GA signaling. In the presence of a bioactive gibberellin, GID1 undergoes a conformational change that enables it to bind to a DELLA protein.

In this assay, a yeast strain is co-transformed with two constructs:

  • Bait Plasmid: GID1 fused to the DNA-binding domain (DBD) of a transcription factor (e.g., GAL4).

  • Prey Plasmid: A DELLA protein (e.g., rice SLR1 or Arabidopsis RGA) fused to the activation domain (AD) of the same transcription factor.

When a bioactive gibberellin, such as GA9, is introduced into the yeast culture medium, it facilitates the interaction between the GID1-DBD and DELLA-AD fusion proteins. This brings the DBD and AD into close proximity, reconstituting a functional transcription factor that activates the expression of a reporter gene (e.g., lacZ, which encodes β-galactosidase). The level of reporter gene expression, which can be quantified, is directly proportional to the bioactivity of the gibberellin.

Gibberellin_Signaling_in_Yeast cluster_yeast_cell Yeast Cell GA9 This compound (GA9) GID1_DBD GID1-DBD GA9->GID1_DBD Binds to DELLA_AD DELLA-AD GID1_DBD->DELLA_AD GA9-dependent interaction Reporter_Gene Reporter Gene (e.g., lacZ) GID1_DBD->Reporter_Gene Activate DELLA_AD->Reporter_Gene Activate Transcription Transcription & Translation Reporter_Gene->Transcription Reporter_Protein Reporter Protein (e.g., β-galactosidase) Transcription->Reporter_Protein

Figure 1. This compound signaling pathway reconstituted in a yeast cell for a functional complementation assay.

Quantitative Data Presentation

The following table summarizes the comparative bioactivity of this compound and other gibberellins in the yeast two-hybrid (Y2H) assay and the dwarf rice bioassay. The Y2H data is presented as the concentration required for 50% maximal activity (EC50) of β-galactosidase, indicating the strength of the GID1-DELLA interaction. The dwarf rice bioassay data shows the relative activity compared to a standard gibberellin.

GibberellinYeast Two-Hybrid (GID1-SLR1) β-galactosidase Activity (EC50, M)Dwarf Rice (Tan-ginbozu) Leaf Sheath Elongation (Relative Activity)
GA9 ~1 x 10-6Moderately Active
GA4 ~1 x 10-8Highly Active
GA1 ~5 x 10-7Highly Active
GA3 ~2 x 10-7Highly Active

Data is compiled and interpreted from Ueguchi-Tanaka et al. (2007) The Plant Cell and Hirano et al. (2007) The Plant Cell.[1][2][3][4]

The data clearly indicates that while GA9 is bioactive in the yeast system, it exhibits a lower affinity for the GID1 receptor compared to the more biologically potent gibberellins like GA4, GA1, and GA3.[1][2] This aligns with its role as a precursor to GA4. The yeast assay provides a quantitative measure of this difference in affinity.

Comparison with Alternative Assays

FeatureYeast-Based Functional Complementation AssayPlant-Based Bioassays (e.g., Dwarf Rice, Barley Aleurone)
Principle GA-dependent protein-protein interaction leading to reporter gene activation.GA-induced physiological response (e.g., stem elongation, α-amylase production).
Throughput High-throughput compatible (96- or 384-well plates).Low-throughput, requires significant manual handling.
Time 2-3 days.7-14 days.
Quantification Highly quantitative (e.g., spectrophotometric or luminometric readout).Semi-quantitative, based on physical measurements.
Specificity Highly specific to the interaction between the chosen receptor and DELLA protein.Can be influenced by metabolism of the applied GA and other endogenous factors.
Cost Relatively low cost per sample.Higher cost due to space, materials, and labor.
Complexity Requires molecular biology expertise for initial setup.Requires plant cultivation expertise and controlled environment facilities.

Experimental Protocols

Key Experiment 1: Quantitative Yeast Two-Hybrid Assay for Gibberellin Activity

This protocol is adapted from methodologies described by Ueguchi-Tanaka et al. (2007) and Hirano et al. (2007).[1][2][3][4]

1. Yeast Strain and Plasmids:

  • Yeast Strain: Saccharomyces cerevisiae strain AH109 or a similar strain with appropriate auxotrophic markers and reporter genes (HIS3, ADE2, lacZ).

  • Bait Plasmid: pGBKT7 (or equivalent) containing the coding sequence of a gibberellin receptor (e.g., rice GID1) fused to the GAL4 DNA-binding domain (DBD).

  • Prey Plasmid: pGADT7 (or equivalent) containing the coding sequence of a DELLA protein (e.g., rice SLR1) fused to the GAL4 activation domain (AD).

2. Yeast Transformation:

  • Co-transform the bait and prey plasmids into the competent yeast cells using the lithium acetate/polyethylene glycol (LiAc/PEG) method.

  • Plate the transformed cells on synthetic defined (SD) medium lacking tryptophan and leucine (SD/-Trp/-Leu) to select for yeast containing both plasmids.

  • Incubate the plates at 30°C for 2-3 days until colonies appear.

3. Liquid Culture Preparation for Quantitative Assay:

  • Inoculate single colonies from the selection plate into 5 mL of liquid SD/-Trp/-Leu medium.

  • Grow the cultures overnight at 30°C with shaking.

  • The next day, dilute the overnight cultures to an OD600 of 0.1 in fresh SD/-Trp/-Leu medium.

4. Gibberellin Treatment and Incubation:

  • Prepare a serial dilution of this compound and other gibberellins to be tested in a suitable solvent (e.g., ethanol or DMSO).

  • In a 96-well plate, add a fixed volume of the diluted yeast culture to each well.

  • Add the different concentrations of gibberellins to the respective wells. Include a solvent-only control.

  • Incubate the plate at 30°C with shaking for 4-6 hours.

5. β-Galactosidase Assay (Liquid Culture):

  • After incubation, pellet the yeast cells by centrifugation.

  • Resuspend the cells in Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0).

  • Lyse the cells by adding a drop of chloroform and a drop of 0.1% SDS to each sample, followed by vortexing.

  • Initiate the colorimetric reaction by adding o-nitrophenyl-β-D-galactopyranoside (ONPG) solution and incubate at 30°C.

  • Stop the reaction by adding 1 M Na2CO3 when a yellow color has developed.

  • Measure the absorbance at 420 nm.

  • Calculate β-galactosidase activity in Miller units.

Yeast_Assay_Workflow cluster_prep Preparation cluster_assay Assay Yeast_Strain Yeast Strain (e.g., AH109) Transformation Co-transform Yeast Yeast_Strain->Transformation Plasmids Bait (GID1-DBD) & Prey (DELLA-AD) Plasmids Plasmids->Transformation Selection Select on SD/-Trp/-Leu plates Transformation->Selection Liquid_Culture Grow liquid cultures Selection->Liquid_Culture GA_Treatment Treat with Gibberellins in 96-well plate Liquid_Culture->GA_Treatment Incubation Incubate at 30°C GA_Treatment->Incubation BetaGal_Assay β-Galactosidase Assay Incubation->BetaGal_Assay Data_Analysis Measure A420 & Calculate Activity BetaGal_Assay->Data_Analysis

References

Orthogonal Analytical Methods for Validating Gibberellin A9 Presence: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of Gibberellin A9 (GA9), a key plant hormone, is crucial for various research and development applications. An orthogonal analytical approach, employing multiple and diverse methods, provides the highest level of confidence in the validation of GA9 presence and its quantification. This guide offers a comprehensive comparison of four major analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Capillary Electrophoresis (CE).

Data Presentation: A Comparative Overview of Analytical Methods for this compound

The following table summarizes the key performance characteristics of the four orthogonal methods for the analysis of this compound. It is important to note that while some data is specific to GA9, other values are representative of the performance for the broader class of gibberellins.

ParameterLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)Enzyme-Linked Immunosorbent Assay (ELISA)Capillary Electrophoresis (CE)
Principle Separation by liquid chromatography followed by mass-based detection.Separation of volatile derivatives by gas chromatography followed by mass-based detection.Antigen-antibody binding with enzymatic signal amplification.Separation based on electrophoretic mobility in a capillary.
Specificity Very High (based on retention time and mass-to-charge ratio).High (based on retention time and mass fragmentation pattern).Moderate to High (dependent on antibody cross-reactivity).[1][2]Moderate to High (based on migration time and detector response).
Sensitivity (LOD) 0.08 - 10 fmol (for a range of gibberellins).[3]Method dependent, generally in the picogram range.Typically < 52.1 ng/mL.[1]0.31 - 1.02 µM (for a range of gibberellins).[4]
Limit of Quantification (LOQ) 10 x standard deviation of the blank / slope of the calibration curve.[3][5]Empirically determined, often similar to LOD for GC-MS assays.[6]123.5 - 10,000 ng/mL (detection range).[1]9.29 mg/L (for GA3).[7]
**Linearity (R²) **>0.99.[3]>0.99.Typically >0.99.0.984 - 0.995.[4]
Precision (%RSD) Typically <15%.Intra-day RSD < 6.70% (for GA3).[6]Intra-assay CV < 10%, Inter-assay CV < 12%.[1]RSD of migration time < 0.8%.[4]
Sample Preparation Extraction and solid-phase extraction (SPE) cleanup.Extraction, purification, and mandatory derivatization.[8]Minimal for clean samples; extraction may be needed for complex matrices.Filtration and dilution.
Throughput High.Moderate.High.High.
Cost High.Moderate to High.Low to Moderate.Low to Moderate.
Advantages High sensitivity, high specificity, suitable for complex matrices.High resolving power, established technique.High throughput, cost-effective, easy to use.Low sample and reagent consumption, fast analysis.[9]
Disadvantages High initial instrument cost, requires skilled operator.Requires derivatization which can be time-consuming and introduce variability.[10]Potential for cross-reactivity, semi-quantitative for complex samples.Lower sensitivity compared to MS methods, matrix effects can be an issue.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific sample matrix and available instrumentation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is adapted from a method for the analysis of a broad range of gibberellins and can be applied for the quantification of this compound.[3]

a. Sample Preparation and Extraction:

  • Homogenize 50 mg of lyophilized plant tissue in a 2 mL microcentrifuge tube with zirconia beads.

  • Add 1 mL of pre-chilled (-20°C) extraction solvent (methanol:water:formic acid, 15:4:1, v/v/v).

  • Add an appropriate amount of a deuterated internal standard of a gibberellin (e.g., [²H₂]GA₄) for quantification.

  • Vortex for 10 minutes at 4°C.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant. Repeat the extraction step with another 1 mL of extraction solvent.

  • Combine the supernatants and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 1 mL of 1% acetic acid.

b. Solid-Phase Extraction (SPE) Cleanup:

  • Condition an Oasis MCX SPE cartridge (30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of 1% acetic acid.

  • Load the reconstituted sample onto the cartridge.

  • Wash the cartridge with 1 mL of 1% acetic acid.

  • Elute the gibberellins with 2 mL of 0.35 M NH₄OH in 60% acetonitrile.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the final residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

c. LC-MS/MS Conditions:

  • LC System: UHPLC system.

  • Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate GA9 from other gibberellins and matrix components (e.g., 5-95% B over 15 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Negative electrospray ionization (ESI-).

  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor and product ion transitions for GA9 and the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for GA9 analysis by GC-MS, emphasizing the critical derivatization step.

a. Sample Preparation and Extraction:

  • Follow the same extraction and initial SPE cleanup steps as described for LC-MS.

b. Derivatization:

  • Ensure the extracted sample is completely dry.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat the mixture at 70°C for 30 minutes.

  • Cool the sample to room temperature before injection.

c. GC-MS Conditions:

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-650.

  • Identification: Based on the retention time and comparison of the mass spectrum with a reference spectrum of derivatized GA9.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is a general procedure for a competitive ELISA, based on commercially available kits for gibberellic acid.[1][2][11][12]

a. Reagent Preparation:

  • Prepare all reagents, including standards, samples, and buffers, according to the kit manufacturer's instructions.

  • Perform serial dilutions of the Gibberellic Acid standard to create a standard curve.

b. Assay Procedure:

  • Add 50 µL of standard or sample to each well of the pre-coated microplate.

  • Add 50 µL of the biotin-conjugated anti-Gibberellic Acid antibody to each well.

  • Incubate for 60 minutes at 37°C.

  • Wash the plate three to five times with the provided wash buffer.

  • Add 100 µL of Streptavidin-HRP conjugate to each well.

  • Incubate for 30-60 minutes at 37°C.

  • Wash the plate as described in step 4.

  • Add 90 µL of TMB substrate solution to each well.

  • Incubate in the dark at room temperature for 15-20 minutes.

  • Add 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of Gibberellic Acid in the samples by comparing their absorbance to the standard curve.

Capillary Electrophoresis (CE)

This protocol is adapted from a method for the analysis of gibberellins by CE with UV detection.[7][13]

a. Sample and Buffer Preparation:

  • Prepare a background electrolyte (BGE) solution, for example, 50 mM borate buffer at pH 9.1.

  • Filter the BGE through a 0.22 µm filter.

  • Dilute the sample in the BGE. If necessary, perform a simple extraction and filtration step.

b. CE Conditions:

  • CE System: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length, 40 cm effective length).

  • Capillary Conditioning: Rinse with 0.1 M NaOH, followed by water, and then the BGE.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Separation Voltage: 25 kV.

  • Temperature: 25°C.

  • Detection: UV detection at a suitable wavelength for gibberellins (e.g., 200 nm or 254 nm).

  • Identification: Based on the migration time compared to a standard of this compound.

Mandatory Visualization

The following diagrams illustrate the experimental workflows and the logical relationship of the orthogonal analytical approach.

Orthogonal_Validation_Workflow cluster_Sample Sample cluster_Extraction Sample Preparation cluster_Methods Orthogonal Analytical Methods cluster_Validation Validation Sample Plant Tissue Sample Extraction Extraction & Purification Sample->Extraction LCMS LC-MS/MS Extraction->LCMS GCMS GC-MS Extraction->GCMS ELISA ELISA Extraction->ELISA CE Capillary Electrophoresis Extraction->CE Validation Data Comparison & Validation of GA9 Presence LCMS->Validation GCMS->Validation ELISA->Validation CE->Validation LCMS_Workflow Start Sample Homogenization Extraction Solvent Extraction Start->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Analysis UHPLC Separation SPE->Analysis Detection Tandem MS Detection (MRM) Analysis->Detection Result Quantification of GA9 Detection->Result GCMS_Workflow Start Sample Extraction & Cleanup Derivatization Derivatization (e.g., Silylation) Start->Derivatization Analysis Gas Chromatography Separation Derivatization->Analysis Detection Mass Spectrometry Detection Analysis->Detection Result Identification & Quantification of GA9 Detection->Result ELISA_Workflow Start Sample/Standard Addition Binding Competitive Binding with Biotinylated Antibody Start->Binding Wash1 Wash Step Binding->Wash1 HRP Addition of Streptavidin-HRP Wash1->HRP Wash2 Wash Step HRP->Wash2 Substrate Addition of TMB Substrate Wash2->Substrate Stop Addition of Stop Solution Substrate->Stop Read Absorbance Measurement (450 nm) Stop->Read Result Quantification of GA9 Read->Result CE_Workflow Start Sample Preparation (Dilution/Filtration) Injection Hydrodynamic Injection Start->Injection Separation Electrophoretic Separation in Capillary Injection->Separation Detection UV Detection Separation->Detection Result Identification & Quantification of GA9 Detection->Result

References

Confirming Gibberellin A9 Signaling Activation: A Comparative Guide to Gene Expression Analysis and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to confirm the activation of Gibberellin A9 (GA9) signaling. While GA9 is often a precursor to more bioactive gibberellins (GAs) like GA4, its presence and processing initiate a signaling cascade that can be monitored through various molecular techniques.[1] This document details gene expression analysis as a primary method and offers a comparative look at alternative approaches, complete with experimental data and detailed protocols.

Overview of this compound Signaling

Gibberellin signaling is crucial for various plant development processes, including seed germination, stem elongation, and flower development.[2] The signaling pathway is initiated by the binding of a bioactive gibberellin to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). This binding event leads to a conformational change in the GID1 receptor, which then promotes the interaction between GID1 and DELLA proteins, which are transcriptional regulators that act as repressors of GA responses. This interaction targets the DELLA proteins for degradation via the 26S proteasome pathway, lifting their repressive effect on downstream gene expression.[2][3][4]

This compound (GA9) is a precursor to the bioactive GA4. In cucumber female flower development, for instance, GA9 is transported from the ovaries to the sepals and petals where it is converted to GA4, which then promotes floral development.[1] Therefore, confirming GA9 signaling activation often involves measuring the expression of genes involved in GA biosynthesis and catabolism, as well as the downstream genes that are ultimately regulated by the bioactive GAs produced from GA9.

Gene_Expression_Workflow Plant_Material Plant Material (e.g., seedlings, tissues) Treatment Treatment with GA9 and Control Plant_Material->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qRT_PCR Quantitative Real-Time PCR (qRT-PCR) cDNA_Synthesis->qRT_PCR Data_Analysis Data Analysis (Relative Gene Expression) qRT_PCR->Data_Analysis

References

Safety Operating Guide

Proper Disposal of Gibberellin A9: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of any chemical, regardless of its hazard classification, is fundamental to maintaining a safe and environmentally responsible laboratory environment. While Gibberellin A9 is not classified as a hazardous substance according to its Safety Data Sheet (SDS), adherence to institutional and local regulations is paramount.[1] This guide provides a step-by-step procedure for the appropriate management and disposal of this compound waste.

Step 1: Waste Characterization and Segregation

Before disposal, it is crucial to characterize the waste stream.

  • Pure this compound: Unused or expired this compound that has not been mixed with other substances is considered non-hazardous.

  • Contaminated this compound: If this compound is mixed with solvents or other hazardous chemicals, the entire mixture must be treated as hazardous waste. The specific hazards of the mixture will be determined by the most hazardous component.

  • Segregation: Always segregate this compound waste from other chemical waste streams to prevent unintended reactions.[2] Store it separately from strong acids, bases, and oxidizing agents.[1]

Step 2: Containerization and Labeling

Proper containment and labeling are essential for safe storage and disposal.

  • Select a Compatible Container: Use a clean, sealable container made of a material that will not react with the waste. Plastic containers are often preferred for chemical waste storage.[3]

  • Label Clearly: The container must be clearly labeled.

    • For waste that is in its original container, write the word "WASTE" on the bottle.[4]

    • For waste that is not in its original container, attach a chemical waste tag.[4]

    • The label should clearly state "this compound Waste" and list all components and their approximate percentages if it is a mixture.

  • Seal the Container: Keep the waste container securely capped at all times, except when adding waste.[2][5] This prevents the release of dust or aerosols.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely in a designated area pending collection.

  • Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][3] This area must be at or near the point of waste generation.[3]

  • Inspection: The SAA should be inspected weekly for any signs of leakage.[2]

Step 4: Disposal Procedure

The final disposal route depends on the waste characterization and institutional policies.

  • Consult Your Institution's EHS Office: This is the most critical step. Your Environmental Health and Safety (EHS) or equivalent department (e.g., OCRS, EHRS) provides the definitive guidance for waste disposal.[3][5] They will inform you of the specific procedures that comply with federal, state, and local regulations.[1][6]

  • Schedule a Pickup: Once the waste is ready, submit a waste collection request to your institution's hazardous waste collection program.[5]

  • Forbidden Disposal Methods:

    • Do NOT dispose of this compound down the sink or drain. [5][6] This is to prevent the substance from entering water courses.[1]

    • Do NOT dispose of solid this compound in the regular trash unless explicitly authorized by your EHS office.[7]

    • Do NOT evaporate chemicals as a method of disposal. [5]

Step 5: Management of Empty Containers

Containers that once held this compound must also be managed correctly.

  • Since this compound is not an acute hazardous waste, an empty container can typically be disposed of as regular trash after ensuring all waste has been removed, leaving as little residue as possible.[5]

  • Before disposal, deface or remove all chemical labels from the empty container and remove the cap.[5]

Summary of Laboratory Waste Storage Regulations

While this compound is not classified as hazardous, laboratory waste is governed by strict regulations. The following table summarizes key quantitative limits for storing hazardous waste in a Satellite Accumulation Area (SAA), providing essential context for all laboratory chemical handling.

Regulation CategorySpecificationSource
Maximum Hazardous Waste Volume A maximum of 55 gallons of hazardous waste may be stored in a single SAA.[3]
Maximum Acutely Toxic Waste A maximum of 1 quart (liquid) or 1 kilogram (solid) of acutely toxic "P-listed" chemical waste may be accumulated.[3]
Container Headroom Containers should have at least one inch of headroom to allow for expansion.[2]
Storage Time Limit (Partial) Partially filled, closed, and properly labeled containers may remain in an SAA for up to 12 months.[2][3]
Removal Time Limit (Full) Full containers must be removed from the SAA within three calendar days.[2][3]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.